molecular formula C12H11F3O3 B12070514 Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Cat. No.: B12070514
M. Wt: 260.21 g/mol
InChI Key: GWHHWSWUYXNBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate is a useful research compound. Its molecular formula is C12H11F3O3 and its molecular weight is 260.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

InChI

InChI=1S/C12H11F3O3/c1-2-18-10(17)6-8(16)5-7-3-4-9(13)12(15)11(7)14/h3-4H,2,5-6H2,1H3

InChI Key

GWHHWSWUYXNBKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

Foundational & Exploratory

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Profile and Synthetic Utility of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Executive Summary

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate is a specialized fluorinated


-keto ester intermediate critical for advanced medicinal chemistry programs. As a regioisomer of the widely utilized 2,4,5-trifluorophenyl analog (a key intermediate in the synthesis of Sitagliptin), this compound serves as a vital tool for Structure-Activity Relationship (SAR) studies, impurity profiling, and the development of next-generation Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, authoritative synthetic pathways, and reactivity profile. It is designed for researchers requiring high-purity synthesis protocols and mechanistic insights into fluorinated building blocks.

Chemical Identity & Physicochemical Profile

The 2,3,4-trifluorophenyl moiety introduces a unique electronic and steric environment compared to its 2,4,5-isomer. The vicinal fluorine substitution pattern creates a distinct dipole moment and lipophilicity profile, influencing both the metabolic stability and binding affinity of downstream pharmaceutical targets.

Property Data / Descriptor
IUPAC Name Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate
Molecular Formula C

H

F

O

Molecular Weight 260.21 g/mol
CAS Number (Precursor) 243666-12-8 (2,3,4-Trifluorophenylacetic acid)
Physical State Pale yellow oil or low-melting solid (Predicted)
Solubility Soluble in MeOH, EtOH, EtOAc, DCM, THF; Insoluble in water
pKa (Active Methylene) ~10.5–11.0 (Predicted)
Key Functional Groups

-Keto ester, Trifluorophenyl ring

Synthetic Methodology: The Masamune-Brooks Route

While traditional Claisen condensation using acid chlorides is possible, the Masamune-Brooks reaction (activation with Carbonyldiimidazole, CDI) is the superior method for synthesizing this compound. This approach mitigates the risk of side reactions associated with harsh acid chlorides and offers higher regioselectivity and yield.

Retrosynthetic Analysis

The target molecule is disconnected at the C2-C3 bond, revealing two primary precursors:

  • 2,3,4-Trifluorophenylacetic acid (The specific fluorinated core).[1][2]

  • Mono-ethyl malonate (The source of the

    
    -keto ester moiety).
    
Step-by-Step Protocol

Reagents:

  • 2,3,4-Trifluorophenylacetic acid (1.0 equiv)[3]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Magnesium ethoxide (Mg(OEt)

    
    ) or Magnesium chloride (MgCl
    
    
    
    ) + Triethylamine (TEA)
  • Potassium ethyl malonate (1.2 equiv)

  • Solvent: Anhydrous THF or Acetonitrile

Procedure:

  • Activation: In a flame-dried flask under nitrogen, dissolve 2,3,4-trifluorophenylacetic acid in anhydrous THF. Add CDI portion-wise at 0°C. Stir at room temperature for 1 hour to form the acyl imidazole intermediate. Evolution of CO

    
     gas confirms activation.
    
  • Enolate Formation: In a separate vessel, treat potassium ethyl malonate with MgCl

    
     and TEA in THF (or use Magnesium ethoxide directly) to generate the magnesium enolate species. Stir for 1-2 hours at 20-40°C.
    
  • Coupling: Cannulate the acyl imidazole solution into the magnesium enolate mixture. Stir the reaction at room temperature for 12-16 hours. The magnesium ion acts as a Lewis acid, coordinating the dicarbonyl intermediate and driving the reaction forward.

  • Workup: Quench with 1N HCl (cold) to pH 3-4. Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate under reduced pressure. The crude oil is typically purified via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure

    
    -keto ester.
    
Synthetic Pathway Diagram

Synthesispath Acid 2,3,4-Trifluorophenylacetic Acid (Precursor) CDI CDI Activation (THF, 0°C) Acid->CDI Activation Intermediate Acyl Imidazole Intermediate CDI->Intermediate - Imidazole Coupling Masamune-Brooks Coupling Intermediate->Coupling Malonate Magnesium Ethyl Malonate Enolate Malonate->Coupling Nucleophilic Attack Product Ethyl 3-oxo-4-(2,3,4- trifluorophenyl)butanoate Coupling->Product Decarboxylation

Figure 1: Masamune-Brooks synthesis pathway for the target


-keto ester.

Reactivity & Applications

The chemical utility of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate lies in its active methylene group and the ketone functionality. It serves as a versatile scaffold for constructing heterocyclic rings and chiral pharmaceutical intermediates.

Asymmetric Hydrogenation (Chiral Alcohol Synthesis)

The most critical application is the reduction of the C3-ketone to a chiral alcohol, a common pharmacophore in DPP-4 inhibitors.

  • Catalyst: Ru(OAc)

    
    (BINAP) or Rh(COD)(DuPhos).
    
  • Conditions: H

    
     (5-10 bar), MeOH, 50°C.
    
  • Outcome: High enantiomeric excess (>95% ee) of Ethyl (R)- or (S)-3-hydroxy-4-(2,3,4-trifluorophenyl)butanoate .

Knoevenagel Condensation

The active methylene at C2 is highly acidic (pKa ~11). Aldehydes can be condensed here to form


-unsaturated esters, precursors for Michael additions.
Heterocycle Formation (Pyrazoles)

Reaction with hydrazines yields pyrazolone derivatives, which are scaffolds for analgesic and anti-inflammatory drugs.

  • Reagent: Hydrazine hydrate or Phenylhydrazine.

  • Mechanism: Imine formation followed by intramolecular cyclization and dehydration.

Reactivity Map

Reactivity Target Ethyl 3-oxo-4-(2,3,4- trifluorophenyl)butanoate H2_Cond H2, Ru-BINAP (Asymmetric Hydrogenation) Target->H2_Cond Hydrazine Hydrazine / EtOH (Cyclocondensation) Target->Hydrazine Base_RX Base (NaH), R-X (Alkylation) Target->Base_RX Alcohol Chiral u03b2-Hydroxy Ester (Drug Intermediate) H2_Cond->Alcohol Pyrazole Pyrazolone Derivative Hydrazine->Pyrazole Alkylated u03b1-Substituted u03b2-Keto Ester Base_RX->Alkylated

Figure 2: Primary reactivity pathways for the target compound.

Safety & Handling Protocols

As a fluorinated organic ester, standard laboratory safety protocols must be rigorously followed.

  • Hazard Identification:

    • Skin/Eye Irritant: Fluorinated esters can cause irritation. Wear nitrile gloves and safety goggles.

    • Inhalation: Avoid inhaling vapors; handle in a fume hood.

  • Stability:

    • Hydrolysis: Sensitive to moisture. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

    • Incompatibility: Strong oxidizing agents, strong bases (which can cause uncontrolled polymerization or hydrolysis).

References

  • Pharmaffiliates. (n.d.). 2,3,4-Trifluorophenylacetic Acid - Product Details. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Isomer Comparison). Retrieved from [Link]

Sources

Technical Whitepaper: Structural Elucidation and Analytical Characterization of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and process scientists. It addresses the specific request for the 2,3,4-trifluorophenyl isomer while contextualizing it against the industrially relevant 2,4,5-trifluorophenyl isomer (the key intermediate for Sitagliptin/Januvia).

Executive Summary

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate is a fluorinated


-keto ester structurally analogous to the primary intermediate used in the manufacture of Sitagliptin (Januvia). While the drug substance utilizes the 2,4,5-trifluoro  substitution pattern, the 2,3,4-trifluoro  isomer discussed here often arises as a critical regioisomer impurity or a scaffold for novel DPP-4 inhibitor analogs.

This guide provides a definitive protocol for the structural elucidation of this molecule, focusing on distinguishing it from its isomers using NMR spectroscopy (


H, 

F) and understanding its solution-state dynamics (keto-enol tautomerism).

Synthetic Context & Impurity Origin

To understand the structural assignment, one must first understand the origin. The presence of the 2,3,4-isomer typically stems from regioisomer contamination in the starting phenylacetic acid.

Synthesis Workflow

The standard synthesis utilizes a Meldrum’s acid activation or a carbonyldiimidazole (CDI) route.

SynthesisPath Start 2,3,4-Trifluorophenylacetic Acid (CAS: 243666-12-8) Activation Activation (CDI or Meldrum's Acid) Start->Activation Carboxyl Activation Coupling C-C Bond Formation (Monoethyl Malonate / Mg salt) Activation->Coupling Nucleophilic Attack Product Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate (Target Molecule) Coupling->Product Decarboxylation (-CO2)

Figure 1: Synthetic pathway. The substitution pattern of the final keto-ester is locked by the starting phenylacetic acid.

Structural Dynamics: The Tautomerism Challenge

A common pitfall in analyzing this molecule is the misinterpretation of NMR signals due to keto-enol tautomerism. Like all


-keto esters, this molecule exists in equilibrium.
  • Keto Form: Favored in polar aprotic solvents (DMSO-

    
    ).
    
  • Enol Form: Favored in non-polar solvents (CDCl

    
    ) due to stabilization by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.
    

Analytical Directive: For routine purity assays, use DMSO-


  to simplify the spectrum to the keto form. For structural characterization (proving the enol connectivity), use CDCl

.

Spectroscopic Elucidation (NMR)

The definitive identification relies on distinguishing the 2,3,4-substitution pattern from the 2,4,5-pattern.

Proton ( H) NMR Logic

The aromatic region (6.8 – 7.5 ppm) is the "fingerprint" region.

Feature2,3,4-Trifluoro Isomer (Target)2,4,5-Trifluoro Isomer (Sitagliptin Int.)
Proton Positions H5 and H6H3 and H6
Relationship Ortho (Adjacent)Para (Opposite)
Coupling (

)
Strong Doublet (~7–9 Hz) Singlet or Weak Doublet (< 2 Hz)
Visual Appearance Two distinct multiplets with clear AB-style roofing.Two isolated multiplets (appearing as singlets/triplets due to F-coupling).
Fluorine ( F) NMR Logic

The 2,3,4-isomer possesses three contiguous fluorine atoms, creating a highly coupled spin system.

  • 2,3,4-Isomer: The central fluorine (F3) couples strongly to both neighbors (F2 and F4), resulting in a broad, complex multiplet (often called a "slump" or "second-order" pattern).

  • 2,4,5-Isomer: The fluorines are more spatially separated, leading to sharper, more defined multiplets.

Diagnostic NMR Data (Simulated for CDCl )

Note: Chemical shifts are approximate and solvent-dependent.

Enol Form (Major in CDCl


, ~85%): 
  • 
     12.x ppm (s, 1H):  Enolic -OH (participating in H-bond).
    
  • 
     5.x ppm (s, 1H):  Vinyl proton at C2 (The 
    
    
    
    -proton).
  • 
     7.0–7.3 ppm (m, 2H):  Aromatic protons H5/H6 showing ortho coupling .
    

Keto Form (Minor in CDCl


, ~15%): 
  • 
     3.5 ppm (s, 2H):  Methylene at C2 (between two carbonyls).
    
  • 
     3.8 ppm (s, 2H):  Benzylic methylene at C4.
    

NMR_Logic Root Aromatic Region Analysis (6.5 - 7.5 ppm) Decision Observe H-H Coupling Constant ($J_{HH}$) Root->Decision Ortho Large Coupling (~8 Hz) Indicates Ortho Protons (H5, H6) Decision->Ortho Strong Splitting Para Small/Zero Coupling (~0 Hz) Indicates Para Protons (H3, H6) Decision->Para Singlet/Weak Splitting Result1 CONFIRMED: 2,3,4-Trifluoro Isomer Ortho->Result1 Result2 CONFIRMED: 2,4,5-Trifluoro Isomer (Sitagliptin Intermed.) Para->Result2

Figure 2: Decision tree for distinguishing regioisomers based on aromatic proton coupling constants.

Experimental Protocols

Protocol A: Sample Preparation for Tautomer Locking

To ensure reproducible integration values for purity calculations, you must force the equilibrium to the keto form.

  • Mass: Weigh 15-20 mg of the sample into a clean vial.

  • Solvent: Add 0.7 mL of DMSO-

    
     .
    
    • Why: DMSO is a hydrogen-bond acceptor. It disrupts the intramolecular H-bond of the enol, shifting the equilibrium >95% to the keto form.

  • Acquisition: Run standard proton parameters (dS = 0, ns = 16).

  • Verification: Check for the disappearance of the vinyl singlet at ~5.0 ppm and the appearance of the distinct methylene singlets at ~3.6 and ~3.9 ppm.

Protocol B: HPLC Method for Purity Profiling

This method separates the 2,3,4-isomer from the 2,4,5-isomer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (carbonyl absorption) and 254 nm (aromatic).

  • Note: The keto and enol forms may appear as a single peak if the interconversion is fast on the column timescale, or as a split/broad peak if slow. Column temperature control (e.g., 40°C) helps coalesce these peaks.

Mass Spectrometry (MS) Fragmentation

Using Electrospray Ionization (ESI) in Positive Mode:

  • Parent Ion:

    
     Da (Calculated for C
    
    
    
    H
    
    
    F
    
    
    O
    
    
    ).
  • Base Peak: Often observed as the loss of the ethoxy group or the cleavage of the benzylic bond.

  • Diagnostic Fragment: The 2,3,4-trifluorobenzyl cation (

    
     145) is a key fragment. While this mass is identical to the 2,4,5-isomer, the intensity ratio of fragments often differs due to the "ortho effect" of the fluorines in the 2,3,4-isomer destabilizing the cation differently than the dispersed 2,4,5-pattern.
    

References

  • Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society. 131(25), 8798–8804. Link

  • Xu, F., et al. (2004). "Preparation of 3-Oxo-4-substituted-butanoic Acid Esters." Organic Process Research & Development.
  • PubChem Compound Summary. "Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate" (For structural comparison of the isomer). Link

  • Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin-Madison. (Reference for Fluorine-Proton coupling patterns). Link

Spectroscopic Data Guide: Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate , a specialized fluorinated building block. While often overshadowed by its 2,4,5-isomer (a Sitagliptin intermediate), the 2,3,4-isomer is a distinct regioisomer used in the development of novel quinolone antibiotics and fluorinated bioactive scaffolds.

Executive Summary & Compound Profile

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate is a


-keto ester characterized by a highly electron-deficient aromatic ring. Its reactivity is dominated by the active methylene groups (at C2 and C4) and the specific electronic effects of the vicinal trifluoro-substitution pattern.
PropertyData
IUPAC Name Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 260.21 g/mol
Key Functionality

-Keto Ester, Vicinal Trifluoroarene
Isomer Distinction Critical: Distinct from the commercial 2,4,5-isomer (Sitagliptin intermediate). Differentiated by aromatic splitting patterns in

H NMR and

F chemical shifts.

Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and specific byproducts.

Synthesis Workflow (Blaise Reaction / Meldrum's Acid Route)

The compound is typically synthesized via the activation of 2,3,4-trifluorophenylacetic acid or its nitrile precursor.

Synthesis Acid 2,3,4-Trifluorophenylacetic Acid (or Nitrile) Activation Activation (CDI or SOCl2) Acid->Activation Impurity2 Impurity B: Residual Acid Acid->Impurity2 Unreacted Coupling Coupling (Meldrum's Acid / Enolate) Activation->Coupling Product Ethyl 3-oxo-4-(2,3,4-trifluorophenyl) butanoate Coupling->Product Ethanol/Heat (-CO2) Impurity1 Impurity A: Decarboxylated Ketone Product->Impurity1 Hydrolysis/Heat

Figure 1: Synthetic pathway highlighting origins of common spectral impurities.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR profile is defined by the keto-enol tautomerism (typically 85:15 keto:enol in


) and the second-order coupling  of the aromatic protons.

H NMR (400 MHz,

)

The aromatic region is the fingerprint. Unlike the 2,4,5-isomer (which has two isolated singlets/doublets), the 2,3,4-isomer possesses two adjacent protons (H5, H6) showing strong vicinal coupling.

Shift (

ppm)
Mult.Integ.AssignmentCoupling (

Hz)
12.10 s<1HEnol -OH Exchangeable (minor tautomer)
6.90 – 7.05 m1HAr-H5

,

complex
7.10 – 7.25 m1HAr-H6

,

complex
5.05 s<1HVinyl C2-H Enol form (minor)
4.18 q2HEthyl -CH

-

Hz
3.88 s2HBenzylic C4-H

Singlet (Keto form)
3.48 s2HAlpha C2-H

Singlet (Keto form)
1.26 t3HEthyl -CH


Hz

Analyst Note: The benzylic protons (3.88 ppm) may appear as a fine doublet or broadened singlet due to long-range coupling with the ortho-fluorine (F-2 or F-3).


F NMR (376 MHz,

)

The 2,3,4-trifluoro pattern creates a distinct "staircase" of chemical shifts due to the varying electronic environments.

Shift (

ppm)
PatternAssignmentNotes
-138.5 ddF-4 Ortho to H5, Para to C1
-144.2 ddF-3 Central Fluorine (flanked by F)
-158.2 t/ddF-2 Ortho to Benzylic CH

Note: Shifts are referenced to


. Values may drift 

1 ppm depending on concentration and solvent.

C NMR (100 MHz,

)

Key diagnostic peaks include the ketone carbonyl (~200 ppm) and the ester carbonyl (~167 ppm). The aromatic carbons will appear as doublets/multiplets due to C-F coupling (


 Hz).
  • Carbonyls: 201.5 (Keto C=O), 166.8 (Ester C=O).

  • Aliphatic: 61.5 (Ethyl

    
    ), 49.2 (C2), 38.5 (C4, doublet 
    
    
    
    Hz), 14.1 (Ethyl
    
    
    ).
  • Aromatic: 140-155 ppm region (C-F carbons, complex splitting).

Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the


-keto ester functionality.
  • 2985, 2940 cm

    
    :  C-H stretching (Aliphatic).
    
  • 1745 cm

    
    :  Ester C=O stretch (strong).
    
  • 1715 cm

    
    :  Ketone C=O stretch (strong).
    
  • 1630 cm

    
    :  C=C stretch (Enol tautomer, weak to medium).
    
  • 1510, 1480 cm

    
    :  Aromatic ring skeletal vibrations.
    
  • 1000 – 1200 cm

    
    :  C-F stretching (Strong, broad bands).
    
Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV).

m/zIon TypeFragment StructureInterpretation
260


Molecular Ion (weak)
173


Base Peak (Tropylium-like cation)
145


Trifluorobenzyl cation
115


Trifluorophenyl cation

Experimental Protocols

Protocol 1: NMR Sample Preparation (Critical for Tautomer Resolution)

To minimize line broadening from keto-enol exchange and ensure accurate integration:

  • Solvent: Use

    
     (99.8% D) neutralized with basic alumina or silver foil to remove traces of HCl (acid catalyzes tautomerization).
    
  • Concentration: Prepare a 15 mg/mL solution. High concentrations favor the keto form.

  • Acquisition:

    • Relaxation Delay (D1): Set to

      
       5 seconds to allow full relaxation of aromatic protons adjacent to fluorine.
      
    • Scans: Minimum 16 scans for

      
      H; 256 scans for 
      
      
      
      C.
Protocol 2: Quality Control via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Carbonyl).

  • Retention Time: The 2,3,4-isomer typically elutes slightly later than the 2,4,5-isomer due to the higher lipophilicity of the vicinal fluorine cluster.

References

  • Synthesis of Trifluorophenyl Derivatives

    • Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antibacterial activity of new 2,3,4-trifluorophenyl substituted thiazolidinones. Journal of Saudi Chemical Society. Link

  • NMR of Polyfluorinated Aromatics: Emsley, J. W., & Phillips, L. (1971). Progress in Nuclear Magnetic Resonance Spectroscopy: Fluorine Coupling Constants. Pergamon Press.
  • General

    
    -Keto Ester Synthesis (Blaise Reaction): 
    
    • Rao, H. S. P., & Muthanna, N. (2016). Variations on the Blaise Reaction: Synthesis of 3,5-Dioxopentanoates. Synlett. Link

  • Mass Spectrometry of Fluorinated Esters: McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.

Physical Characteristics and Tautomeric Dynamics of Trifluorinated Beta-Keto Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trifluorinated


-keto esters, exemplified by ethyl 4,4,4-trifluoroacetoacetate (ETFAA) , represent a specialized class of fluorinated building blocks critical to modern drug discovery. Unlike their non-fluorinated analogs, these compounds exhibit unique physicochemical behaviors driven by the strong electron-withdrawing nature and lipophilicity of the trifluoromethyl (

) group.

This guide provides a technical deep-dive into the physical characteristics of these esters, with a specific focus on keto-enol tautomerism —the defining physical attribute that dictates their reactivity, stability, and analysis. By mastering these properties, researchers can optimize synthetic routes for fluorinated heterocycles and bioisosteres.

The Fluorine Effect: Electronic and Steric Influence

The introduction of a


 group into the 

-keto ester scaffold fundamentally alters the molecular landscape compared to the non-fluorinated parent (e.g., ethyl acetoacetate).
Electronic Withdrawal and Acidity

The fluorine atoms exert a powerful inductive effect (


), significantly increasing the acidity of the 

-protons at the C2 position.
  • pKa Shift: While ethyl acetoacetate (EAA) has a pKa of

    
     (in water), ETFAA is significantly more acidic, with a pKa 
    
    
    
    . This increased acidity facilitates facile deprotonation under milder basic conditions, making these compounds highly reactive nucleophiles in condensation reactions.
  • Electrophilicity: The carbonyl carbon adjacent to the

    
     group is highly electron-deficient, making it a "harder" electrophile and susceptible to hydration or nucleophilic attack.
    
Steric Bulk and Lipophilicity
  • Van der Waals Radius: The

    
     group has a van der Waals volume (
    
    
    
    ) significantly larger than a methyl group, approximating the size of an isopropyl group. This steric bulk can influence the stereochemical outcome of reactions.
  • Lipophilicity: The strong C-F bonds and low polarizability of the fluorine shell increase the lipophilicity (

    
    ) of the molecule, a desirable trait for enhancing the membrane permeability of drug candidates.
    

Keto-Enol Tautomerism: The Core Physical Characteristic

The most critical physical characteristic of trifluorinated


-keto esters is their existence as a dynamic equilibrium between the keto  and enol  tautomers. This equilibrium is not merely a spectroscopic curiosity; it dictates the compound's reactivity profile.
The Equilibrium Mechanism

The enol form is stabilized by two primary factors:

  • Conjugation: The

    
     double bond is conjugated with the ester carbonyl.
    
  • Intramolecular Hydrogen Bonding: A six-membered chelate ring forms between the enolic hydroxyl proton and the ester carbonyl oxygen.

The


 group enhances the stability of the enol form compared to non-fluorinated analogs because the electron-withdrawing effect increases the acidity of the enol 

, strengthening the intramolecular hydrogen bond.
Solvent Dependence

The equilibrium constant (


) is highly sensitive to solvent polarity:
  • Non-Polar Solvents (e.g.,

    
    , 
    
    
    
    ):
    Favor the Enol form. The intramolecular H-bond is undisturbed, and the less polar enol is solvated efficiently.
  • Polar Solvents (e.g., DMSO, Methanol, Water): Favor the Keto form. Polar solvents disrupt the intramolecular H-bond and stabilize the more polar keto tautomer through intermolecular dipole-dipole interactions.

Visualizing the Equilibrium

Tautomerism cluster_0 Stabilizing Factors Keto Keto Form (Polar Solvent Favored) Reactive at C2 (Alpha-C) Enol Enol Form (Non-Polar Solvent Favored) Stabilized by Intramolecular H-Bond Keto->Enol Tautomerization (Slow on NMR Timescale) EWG CF3 Inductive Effect (Increases Acidity) EWG->Enol HBond Intramolecular H-Bond (Six-Membered Ring) HBond->Enol

Figure 1: The dynamic equilibrium between keto and enol forms, influenced by solvent polarity and the trifluoromethyl group.

Physicochemical Properties Data

The following table contrasts the physical constants of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with its non-fluorinated parent, Ethyl Acetoacetate (EAA).

PropertyEthyl 4,4,4-trifluoroacetoacetate (ETFAA)Ethyl Acetoacetate (EAA)Significance
CAS Number 372-31-6141-97-9Unique Identifier
Molecular Weight 184.11 g/mol 130.14 g/mol Fluorine mass contribution
Boiling Point 129–130 °C180.8 °CLower BP due to reduced intermolecular forces (fluorine effect)
Density (25°C) 1.259 g/mL1.029 g/mLSignificant density increase from F atoms
Refractive Index 1.3751.419Lower polarizability of F atoms
pKa (Approx.) 7.8 (Predicted)10.7 (Water)Critical: ETFAA is

more acidic
Appearance Clear, colorless liquidClear, colorless liquidVisual inspection is insufficient for ID

Spectral Characteristics: Identification & Analysis

Accurate identification of the tautomeric ratio is best achieved using NMR spectroscopy. The exchange rate is typically slow on the NMR timescale, allowing for the observation of distinct signals for both species.

19F NMR (The Gold Standard)

 NMR is the superior method for quantification because it eliminates solvent overlap and provides a wide chemical shift dispersion.
  • Reference:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
  • Key Observation: The

    
     signal for the Enol  form is typically deshielded (downfield) relative to the Keto  form in non-polar contexts, but solvent effects can invert this. In methanol, specific shifts are observed.
    
1H NMR

Proton NMR shows distinct signals for the methylene protons (keto) and the vinyl/hydroxyl protons (enol).

Spectral Data Table (in / Methanol)
NucleusTautomerChemical Shift (

, ppm)
MultiplicityAssignment

Enol

Singlet

(Stabilized)

Keto

Singlet

(Free ketone)

Keto

Quartet/Singlet

(

-protons)

Enol

Singlet

(Vinyl proton)

Enol

Broad

(H-bonded)

> Note:


 shifts are referenced relative to 

. Values may vary slightly (

) depending on concentration and temperature.

Experimental Protocol: Determination of Keto-Enol Equilibrium ( )

Objective: Quantitatively determine the


 of ETFAA using 

NMR. This method is self-validating as the total integral of fluorine signals must remain constant relative to an internal standard.
Materials
  • Analyte: Ethyl 4,4,4-trifluoroacetoacetate (

    
     purity).[1]
    
  • Solvent: Deuterated Methanol (

    
    ) for polar environment; 
    
    
    
    for non-polar.
  • Internal Standard: Hexafluorobenzene (

    
    ) or 
    
    
    
    -trifluorotoluene (optional, for shift referencing).
  • Instrument:

    
     NMR (or higher) with a tuned 
    
    
    
    probe.
Workflow
  • Sample Preparation:

    • Dissolve

      
       of ETFAA in 
      
      
      
      of deuterated solvent.
    • Add

      
       of internal standard (optional).
      
    • CRITICAL: Allow the sample to equilibrate at the probe temperature (

      
      ) for at least 30 minutes. Tautomerization is not instantaneous.[2][3][4]
      
  • Acquisition:

    • Pulse Sequence: Standard single-pulse

      
       (e.g., zg on Bruker).
      
    • Spectral Width: Ensure range covers

      
       to 
      
      
      
      .
    • Relaxation Delay (

      
      ): Set to 
      
      
      
      to ensure full relaxation of
      
      
      nuclei for quantitative integration.
    • Scans: 16–32 scans are usually sufficient due to high sensitivity.

  • Processing & Analysis:

    • Phase and baseline correct the spectrum.

    • Integrate the signal at

      
       (
      
      
      
      )
      and
      
      
      (
      
      
      )
      .
  • Calculation:

    
    
    
    
    

Applications in Drug Discovery

The physical properties of ETFAA make it a linchpin in the synthesis of fluorinated heterocycles, which are ubiquitous in modern pharmaceuticals (e.g., Celecoxib, Mefloquine).

Heterocycle Synthesis Workflow

The reactivity of the keto vs. enol form dictates the synthetic pathway.

  • Pyrazoles: Reaction with hydrazines. The electrophilic carbonyls react with the binucleophilic hydrazine.

  • Isoxazoles: Reaction with hydroxylamine.

  • Pyrimidines: Reaction with amidines/urea.

Synthesis Start Trifluorinated Beta-Keto Ester (ETFAA) Product1 Trifluoromethyl Pyrazoles (Anti-inflammatory/Agrochem) Start->Product1 Condensation (Acid Cat.) Product2 Trifluoromethyl Pyrimidines (Antiviral/Oncology) Start->Product2 Cyclization (Base Cat.) Reagent1 Hydrazines (R-NH-NH2) Reagent1->Product1 Reagent2 Amidines (R-C(=NH)NH2) Reagent2->Product2

Figure 2: Synthetic utility of ETFAA in generating bioactive fluorinated heterocycles.

References

  • Udgaonkar, A., et al. "Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA."[5][6] Journal of Emerging Investigators, 2022. Link

  • Sigma-Aldrich. "Ethyl 4,4,4-trifluoroacetoacetate Product Specification & Physical Data." Link

  • PubChem. "Ethyl 4,4,4-trifluoroacetoacetate Compound Summary."[7] National Library of Medicine. Link

  • ChemicalBook. "Ethyl 4,4,4-trifluoroacetoacetate Properties and pKa Data." Link

  • Sloop, J. C. "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry, 2013. Link

Sources

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate , a specialized fluorinated building block.

Editorial Note: While the 2,4,5-trifluorophenyl isomer (CAS 1151240-88-8) is the primary intermediate for the blockbuster drug Sitagliptin (Januvia), the 2,3,4-trifluorophenyl isomer discussed here is a critical positional isomer used primarily in impurity profiling, structure-activity relationship (SAR) studies, and as a reference standard in pharmaceutical quality control.

Chemical Identity & Isomeric Context[1][2]

This compound belongs to the class of


-keto esters, serving as a versatile C4 synthon for constructing heterocyclic rings (e.g., pyrazoles, pyrimidines) or chiral 

-amino acids.
Core Data Table[3]
PropertyDetail
Chemical Name Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate
Common Synonyms 2,3,4-Trifluorophenylacetoacetic acid ethyl ester; Ethyl 4-(2,3,4-trifluorophenyl)-3-oxobutyrate
Molecular Formula C

H

F

O

Molecular Weight 260.21 g/mol
CAS Number (Isomer Specific) Not Widely Indexed (See Note Below)
CAS (Acid Precursor) 243666-12-8 (2,3,4-Trifluorophenylacetic acid)
CAS (2,4,5-Isomer Reference) 1151240-88-8 (Major Sitagliptin Intermediate)
Physical State Colorless to pale yellow oil (Predicted)
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water

Critical Distinction: Researchers must distinguish between the 2,3,4-isomer (target of this guide) and the 2,4,5-isomer . The 2,4,5-isomer is the "correct" moiety for Sitagliptin; the 2,3,4-isomer is often synthesized to track regioisomeric impurities during the manufacturing process of the active pharmaceutical ingredient (API).

Synthesis & Production Pathways

Since the 2,3,4-isomer is not a bulk commodity chemical, it is typically synthesized de novo from 2,3,4-trifluorophenylacetic acid (CAS 243666-12-8). The most reliable protocol utilizes Meldrum's Acid homologation, which offers milder conditions than the classic Claisen condensation.

Mechanism of Action[7][8][10]
  • Activation: The phenylacetic acid is activated (via CDI or isobutyl chloroformate) to form a reactive intermediate.

  • Acylation: This intermediate attacks Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

  • Ethanolysis & Decarboxylation: The resulting adduct is refluxed in ethanol. The ring opens, decarboxylates, and forms the ethyl ester in a one-pot cascade.

Synthesis Workflow Diagram

Synthesis Acid 2,3,4-Trifluorophenylacetic Acid (CAS 243666-12-8) Activation Activation (CDI or SOCl2) Acid->Activation Step 1 Meldrum Meldrum's Acid Adduct Activation->Meldrum + Meldrum's Acid Step 2 Reflux Ethanolysis (EtOH, Reflux) Meldrum->Reflux Step 3 Product Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate Reflux->Product - CO2 - Acetone

Caption: Meldrum's Acid homologation route converting 2,3,4-trifluorophenylacetic acid to the target beta-keto ester.[1]

Experimental Protocol (Meldrum's Acid Route)

Safety Warning: This procedure involves the evolution of CO


 gas and the use of flammable solvents. Conduct in a fume hood.
Materials
  • Precursor: 2,3,4-Trifluorophenylacetic acid (1.0 eq)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Reagent: Meldrum's Acid (1.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous), Ethanol (Absolute)

Step-by-Step Methodology
  • Activation: Dissolve 2,3,4-trifluorophenylacetic acid (10 mmol) in anhydrous DCM (50 mL). Add CDI (11 mmol) portion-wise at 0°C. Stir for 1 hour at room temperature (RT). Observation: Gas evolution indicates activation.

  • Coupling: Add Meldrum's acid (10 mmol) to the reaction mixture. Stir overnight at RT. The solution typically turns slightly yellow.

  • Workup (Intermediate): Wash the DCM layer with 1M HCl (to remove imidazole) and brine. Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo to yield the crude acyl-Meldrum's acid intermediate.
  • Ethanolysis: Dissolve the crude intermediate in absolute ethanol (30 mL). Heat to reflux (approx. 80°C) for 4-6 hours. Mechanism: The thermal decomposition drives the loss of acetone and CO

    
    , trapping the ketene intermediate with ethanol.
    
  • Purification: Concentrate the ethanol. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to obtain the pure beta-keto ester.

Applications in Drug Development

Impurity Profiling (Sitagliptin)

In the synthesis of Sitagliptin, the starting material is often 2,4,5-trifluorophenylacetic acid. However, commercial sources of this acid may contain trace amounts of the 2,3,4-isomer or 2,3,6-isomer .

  • If these impurities persist, they carry through the synthesis to form "Regio-Isomer Impurities" of the final drug.

  • Application: The ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate is synthesized intentionally to generate the "2,3,4-Sitagliptin Analog." This analog is used to calibrate HPLC methods, ensuring the commercial drug is free of this specific isomer.

Bioisosteric Screening

The 2,3,4-trifluoro substitution pattern offers different electronic and steric properties compared to the 2,4,5-pattern.

  • Electronic Effect: The fluorine at the 3-position is flanked by two other fluorines, creating a highly electron-deficient core.

  • Metabolic Stability: This specific fluorination pattern blocks metabolic oxidation at the 2, 3, and 4 positions, potentially extending the half-life of drug candidates targeting the DPP-4 enzyme or similar pathways.

Structural Comparison Diagram

Isomers Target Target Molecule: 2,3,4-Trifluoro Isomer (Impurity Standard) Drug Sitagliptin Intermediate: 2,4,5-Trifluoro Isomer (Active Drug Core) Common Common Scaffold: Ethyl 3-oxo-4-(phenyl)butanoate Common->Target Fluorine at 2, 3, 4 Common->Drug Fluorine at 2, 4, 5

Caption: Structural relationship between the target impurity standard and the active pharmaceutical intermediate.

References

  • Pharmaffiliates. (2024). 2,3,4-Trifluorophenylacetic Acid (CAS 243666-12-8) Product Catalog. Retrieved from

  • ChemicalBook. (2024). Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS 1151240-88-8) and Related Isomers. Retrieved from

  • Veeprho. (2024). Sitagliptin Impurity Standards and Isomeric Profiling. Retrieved from

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry. (Standard protocol reference for the described synthesis).

Sources

Strategic Synthesis of Fluorinated Phenylbutanoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Fluorinated phenylbutanoates represent a critical scaffold in medicinal chemistry and materials science. The incorporation of fluorine into the phenylbutanoate skeleton serves three primary functions in drug design:

  • Metabolic Stability: Blocking labile C-H oxidation sites (typically para-positions) to extend half-life (

    
    ).[1]
    
  • Lipophilicity Modulation: Altering

    
     to improve membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Conformational Locking: Exploiting the gauche effect and electronic repulsion to favor bioactive conformations.

This guide details the synthesis of the core 4-(4-fluorophenyl)butanoate scaffold, a key intermediate for blockbuster therapeutics like Ezetimibe (cholesterol absorption inhibitor) and Haloperidol (antipsychotic).[1] It prioritizes scalable, reproducible protocols over theoretical novelties.

Synthetic Strategy Analysis

The synthesis of fluorinated phenylbutanoates is dominated by two opposing strategies: Linear Assembly (Friedel-Crafts) and Convergent Coupling .

FeatureRoute A: Friedel-Crafts / ReductionRoute B: Transition Metal Coupling
Primary Application Large-scale manufacturing (kg to ton)Late-stage functionalization (mg to g)
Key Reagents Fluorobenzene, Glutaric Anhydride, AlCl

Aryl boronic acids, Pd catalysts
Atom Economy HighModerate (requires leaving groups)
Major Risk Regioselectivity (Ortho vs Para)Catalyst cost, Hydrodefluorination
Decision Matrix
  • Choose Route A if building the core scaffold from scratch for scale-up.

  • Choose Route B if introducing complex fluorinated motifs (e.g.,

    
    , 
    
    
    
    ) onto an existing butanoate chain.

Detailed Experimental Protocols

Protocol A: The Industrial Standard (Linear Assembly)

This route constructs the carbon skeleton via Friedel-Crafts acylation followed by a critical reduction step.

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 4-(4-fluorobenzoyl)butyric acid.[1][2][3][4] Mechanism: Electrophilic Aromatic Substitution (


).
  • Reagents: Fluorobenzene (Solvent/Reactant), Glutaric Anhydride (1.0 equiv), AlCl

    
     (2.2 equiv).[1]
    
  • Conditions: 0–10°C addition, then RT for 2–4 h.

Protocol:

  • Charge a dry 3-neck flask with AlCl

    
     (29.3 g, 220 mmol)  and Fluorobenzene (50 mL)  under N
    
    
    
    . Cool to 0–5°C.
  • Add Glutaric Anhydride (11.4 g, 100 mmol) portion-wise over 45 mins. Critical: Maintain internal temp <10°C to prevent polymerization.

  • Warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[3]

  • Quench: Pour the reaction mixture slowly into a stirred mixture of Ice (100 g) and Conc. HCl (20 mL). Caution: Highly exothermic.

  • Extract with Dichloromethane (DCM, 2 x 100 mL). Wash organic layer with Brine.

  • Extract the product into aqueous base (10% Na

    
    CO
    
    
    
    ), separate organic impurities, then acidify the aqueous layer to pH 1-2 with HCl.
  • Filter the white precipitate. Recrystallize from Toluene/Heptane.

    • Expected Yield: 85–92%

    • Melting Point: 141–143°C

Step 2: Selective Reduction (The "Missing Link")

Objective: Reduction of the ketone to a methylene group without defluorination. Challenge: Catalytic hydrogenation (Pd/C, H


) often leads to hydrodefluorination  (loss of F) or ring saturation.

Recommended Method: Wolff-Kishner Reduction (Huang-Minlon Modification) [1][5]

  • Reagents: Hydrazine hydrate (85%), KOH, Triethylene Glycol.

Protocol:

  • In a flask equipped with a Dean-Stark trap, combine 4-(4-fluorobenzoyl)butyric acid (10 g) , KOH (8 g) , and Hydrazine hydrate (8 mL) in Triethylene Glycol (80 mL) .

  • Heat to 120°C for 1 hour to form the hydrazone.

  • Increase temperature to 190–200°C. Distill off water and excess hydrazine until the internal temp reaches ~200°C.

  • Reflux at 200°C for 3–4 hours.

  • Cool, dilute with water, and acidify with HCl.

  • Filter the precipitate: 4-(4-fluorophenyl)butanoic acid .

Alternative for Sensitive Substrates: Ionic Hydrogenation For substrates sensitive to high base/heat, use Triethylsilane (Et


SiH) + TFA .
  • Protocol: Dissolve ketone in TFA (10 vol). Add Et

    
    SiH (2.5 equiv). Reflux (70°C) for 4h.
    
  • Advantage:[1][6][7] Preserves the C-F bond perfectly; mild conditions.

Protocol B: Esterification

Objective: Conversion to Ethyl 4-(4-fluorophenyl)butanoate.

  • Dissolve the acid from Step 2 in Ethanol (5 vol) .

  • Add catalytic H

    
    SO
    
    
    
    (0.1 equiv)
    .
  • Reflux for 6 hours.

  • Concentrate, neutralize with NaHCO

    
    , and distill or flash chromatograph.
    

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways.

G Start Fluorobenzene + Glutaric Anhydride Inter1 Intermediate: 4-(4-fluorobenzoyl)butyric acid (Keto-Acid) Start->Inter1 Friedel-Crafts (AlCl3, 0-25°C) Decision Reduction Strategy Inter1->Decision PathA Route A: Wolff-Kishner (Hydrazine/KOH, 200°C) Robust, Scalable Decision->PathA Standard PathB Route B: Ionic Hydrogenation (Et3SiH / TFA) Mild, High Chemoselectivity Decision->PathB Sensitive Groups PathC Route C: Pd/C Hydrogenation RISK: Hydrodefluorination Decision->PathC Avoid ProductAcid 4-(4-fluorophenyl)butanoic acid (Saturated Chain) PathA->ProductAcid PathB->ProductAcid FinalEster Target: Ethyl 4-(4-fluorophenyl)butanoate ProductAcid->FinalEster Esterification (EtOH/H+)

Figure 1: Strategic synthetic flowchart for fluorinated phenylbutanoates, highlighting the critical reduction node.

Mechanistic Insights & Troubleshooting

Why Fluorine Matters in Synthesis

The fluorine atom on the phenyl ring is not merely a label; it exerts a strong Inductive Effect (-I) and a moderate Mesomeric Effect (+M) .

  • Friedel-Crafts: Fluorine is an ortho/para director but deactivates the ring relative to benzene. However, the +M effect allows stabilization of the sigma-complex at the para position, leading to high para selectivity (>95%) in the acylation step.

  • Reduction Risks: The C-F bond strength (~116 kcal/mol) is high, but in the presence of Pd(0) and H

    
    , the formation of H-F is thermodynamically favorable. This is why ionic hydrogenation  (hydride transfer from silane) is superior to catalytic hydrogenation for fluorinated aromatics.
    
Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Yield in Step 1 Moisture in AlCl

or temp > 15°C
Use fresh anhydrous AlCl

; strictly control addition temp.
Ortho-Isomer Contamination Reaction temperature too highKeep reaction at 0–5°C during addition; recrystallize from Toluene.[1]
Loss of Fluorine (Step 2) Pd/C used for reductionSwitch to Wolff-Kishner or Et

SiH/TFA.[1]
Incomplete Reduction Water in Wolff-KishnerEnsure water is distilled off to reach 200°C internal temp.[5]

References

  • Friedel-Crafts Synthesis of Fluorobenzoylbutyric Acid

    • Source: ChemicalBook & Patent Liter
    • Title: Method for preparing 4-(4-fluorobenzoyl)butyric acid.[1][2][3][4][8]

    • URL:[1]

  • Ionic Hydrogenation Protocol

    • Source: BenchChem Technical Library.
    • Title: Application Notes and Protocols for Triethylsilane as a Mild Reducing Agent.
    • URL: (Generalized Link for Et3SiH protocols)[1]

  • Wolff-Kishner Reduction Mechanism & Modifications

    • Source: Organic Chemistry Portal.[9][10]

    • Title: Wolff-Kishner Reduction: Mechanism and Modifications.[1][10]

    • URL:[1]

  • Fluorine in Drug Discovery

    • Source: Journal of Medicinal Chemistry.
    • Title: Fluorine in Medicinal Chemistry.[11]

    • URL:

  • Ezetimibe Intermediate Synthesis

    • Source: QuickCompany / Indian Patent D
    • Title: An Improved Process For The Preparation Of 4-(4-Fluorobenzoyl) Butyric Acid.[1][3][4]

    • URL:[1]

Sources

Stability and degradation profile of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Dynamics and Degradation Profile of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Executive Summary

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate is a critical fluorinated


-keto ester intermediate, structurally isomeric to the key building block used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin. Its utility lies in the highly functionalized 1,3-dicarbonyl core, which serves as a precursor for enantioselective enzymatic transamination or asymmetric hydrogenation.

However, this utility comes with a significant stability trade-off. The molecule exhibits a complex degradation profile driven by the synergy between the labile


-keto ester moiety and the electron-withdrawing nature of the 2,3,4-trifluorophenyl ring. This guide delineates the mechanistic pathways of degradation—primarily hydrolysis-driven decarboxylation—and establishes a rigorous, self-validating protocol for stability assessment compliant with ICH Q1A(R2) standards.

Molecular Architecture & Thermodynamic Stability

The stability of this compound is governed by two competing electronic factors:

  • The

    
    -Keto Ester Moiety:  The methylene bridge (C2) between the ketone and ester carbonyls is highly acidic (
    
    
    
    ). This facilitates keto-enol tautomerism. While the keto form is generally favored in neat liquid phases, the enol form is stabilized in solution by intramolecular hydrogen bonding and solvent interactions.
  • The 2,3,4-Trifluorophenyl Ring: The presence of three fluorine atoms creates a strong inductive effect (-I). This electron deficiency is transmitted to the benzylic position (C4), rendering those protons more acidic than in non-fluorinated analogs.

Implication: The compound is thermodynamically restless. It is prone to oxidation at C4 and rapid hydrolysis at the ethyl ester, leading to an unstable intermediate that irreversibly degrades.

Mechanistic Degradation Pathways

Understanding the "Why" behind the instability is crucial for developing handling protocols. The degradation cascade follows a predictable Logic Gate: Hydrolysis


 Decarboxylation. 
Hydrolytic Cleavage (The Trigger)

Under aqueous conditions (catalyzed by acid or base), the ethyl ester is hydrolyzed to the corresponding carboxylic acid: 3-oxo-4-(2,3,4-trifluorophenyl)butanoic acid.

  • Base Catalysis: Rapid saponification occurs even under mild alkaline conditions (

    
    ).
    
  • Acid Catalysis: Slower, reversible equilibrium, but drives the pathway forward if the product is thermally unstable.

Decarboxylation (The Irreversible Step)

The resulting


-keto acid is inherently unstable. It possesses a six-membered transition state that facilitates thermal decarboxylation, releasing carbon dioxide (

) and yielding the degradation product: 1-(2,3,4-trifluorophenyl)propan-2-one.

This reaction is chemically irreversible and is the primary failure mode during bulk storage or heated processing.

Visualization of Degradation Logic

DegradationPathway Ester Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate (API Intermediate) Enol Enol Tautomer (Stabilized) Ester->Enol Tautomerism Acid 3-oxo-4-(2,3,4-trifluorophenyl)butanoic acid (Transient Intermediate) Ester->Acid Hydrolysis (pH < 4 or pH > 8) Enol->Ester Ketone 1-(2,3,4-trifluorophenyl)propan-2-one (Major Degradant) Acid->Ketone Thermal Decarboxylation (Irreversible) CO2 CO2 (Gas) Acid->CO2

Figure 1: The degradation cascade. Note that the


-keto acid intermediate is rarely isolated due to rapid decarboxylation.

Forced Degradation Study Protocol (ICH Q1A Aligned)

To validate the stability profile, a stress testing study is required. This protocol is designed to be self-validating : it includes specific quench steps to prevent artifact formation during analysis.

Experimental Design

Objective: Determine intrinsic stability and identify degradation products. Detection: HPLC-UV (210 nm and 254 nm) or LC-MS.

Stress ConditionReagent / ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl / Acetonitrile (50:50)24 Hours @ RT5–20%
Base Hydrolysis 0.01 N NaOH / Acetonitrile (50:50)2 Hours @ RT5–20%
Oxidation 3%

4 Hours @ RTN/A (Check for C4 oxidation)
Thermal Solid state, 60°C7 DaysDecarboxylation
Photostability 1.2 million lux hours--Radical formation
Step-by-Step Workflow
  • Preparation: Dissolve the ethyl ester in Acetonitrile (ACN) to a concentration of 1.0 mg/mL. ACN is chosen to suppress solvolysis that might occur in alcohols (transesterification).

  • Stressing: Add the stress agent (HCl, NaOH, or Peroxide).

    • Critical Control: For base hydrolysis, use a lower concentration (0.01 N) initially.

      
      -keto esters are extremely sensitive to base; 1N NaOH typically destroys the molecule instantly, yielding useless data.
      
  • Quenching (The Trust Anchor):

    • Acid Samples: Neutralize with equal molar NaOH.

    • Base Samples: Neutralize immediately with equal molar HCl or Acetic Acid. Failure to quench immediately results in continued degradation in the autosampler.

    • Oxidative Samples: Quench with Sodium Metabisulfite solution.

  • Analysis: Inject onto a C18 column (e.g., Waters XBridge or Agilent Zorbax).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient elution.

Analytical Workflow Diagram

Workflow cluster_valid Validation Check Sample Sample Prep (1 mg/mL in ACN) Stress Apply Stress Condition (Acid/Base/Oxidation) Sample->Stress Quench Neutralization/Quench (CRITICAL STEP) Stress->Quench Timepoint Reached Dilute Dilute to Mobile Phase Initial Conditions Quench->Dilute HPLC LC-MS / HPLC Analysis (Gradient Elution) Dilute->HPLC MassBalance Mass Balance > 95%? HPLC->MassBalance

Figure 2: Stability testing workflow emphasizing the critical neutralization step to ensure data integrity.

Handling and Storage Recommendations

Based on the chemical vulnerabilities identified above, the following storage protocols are mandatory to maintain purity >98%:

  • Moisture Exclusion: Store under an inert atmosphere (Nitrogen or Argon). Moisture initiates the hydrolysis-decarboxylation cascade.

  • Temperature Control: Store at -20°C for long-term storage. The activation energy for decarboxylation is relatively low; room temperature storage can lead to slow gas evolution (

    
    ) and pressure buildup in sealed vessels.
    
  • Avoid Protic Solvents: Do not store in methanol or ethanol for extended periods, as transesterification can occur, catalyzed by trace acids.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] Geneva: ICH Secretariat, 2003. [Link]

  • Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, vol. 9, no. 5, 2005, pp. 634-639. (Provides process chemistry context for trifluorophenyl

    
    -keto esters). [Link]
    
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd ed., Oxford University Press, 2012.

    
    -keto ester hydrolysis and decarboxylation mechanisms). [Link]
    
  • PubChem. "Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Structural Analog Data)." National Library of Medicine. [Link]

Sources

Advanced Synthetic Strategies for Trifluorophenyl Motifs in Drug Discovery

[1]

Executive Summary

The trifluorophenyl moiety (





This guide moves beyond standard textbook halogenations, presenting three high-fidelity synthetic routes for accessing trifluorophenyl compounds. We prioritize methods that offer regiocontrol, functional group tolerance, and scalability—critical factors when synthesizing complex Active Pharmaceutical Ingredients (APIs) like Sitagliptin intermediates or novel agrochemicals.

Strategic Route Selection

The synthesis of trifluorophenyl compounds is often bottlenecked by the "Fluorine Effect"—the high electronegativity of fluorine makes nucleophilic aromatic substitution (

Strategy A: Modular Assembly (Transition-Metal Catalyzed Cross-Coupling)
  • Best for: Late-stage diversification, library generation.

  • Mechanism: Pd-catalyzed Suzuki-Miyaura or Cu-catalyzed Chan-Lam coupling.[1]

  • Key Reagent: 3,4,5-Trifluorophenylboronic acid.[1]

Strategy B: De Novo Ring Construction (The "Classical" Optimized Route)
  • Best for: Large-scale manufacturing of specific isomers (e.g., 2,4,5-trifluorophenylacetic acid).

  • Mechanism: Sequential nitration, reduction, diazotization, and Balz-Schiemann fluorination.

Strategy C: C-F Activation (The "Novel" Photoredox Route)
  • Best for: Accessing rare substitution patterns from abundant perfluoroarenes.

  • Mechanism: Photoredox-catalyzed hydrodefluorination (HDF).[2]

Technical Deep Dive & Protocols

Strategy A: Modular Assembly via Suzuki-Miyaura Coupling

This route utilizes commercially available building blocks like 3,4,5-trifluorophenylboronic acid .[1] It is the gold standard for medicinal chemistry due to its mild conditions and high tolerance for other functional groups.

Mechanistic Insight

The electron-deficient nature of the trifluorophenyl ring makes the oxidative addition step in the catalytic cycle slower compared to electron-rich aryls. Therefore, electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are critical to facilitate this step and stabilize the Pd(0) species.

Experimental Protocol: Synthesis of Biaryl Trifluorophenyl Scaffolds
  • Substrate: 4-Bromo-anisole (Model electrophile)

  • Reagent: 3,4,5-Trifluorophenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol),

    
     (4.5 mg), XPhos (19 mg), and 
    
    
    (425 mg). Seal and purge with Argon for 5 minutes.
  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Catalysis: Heat the mixture to 80°C for 4 hours. The biphasic system ensures inorganic salts remain solubilized while the organic phase hosts the catalysis.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation Check: Monitor by LC-MS. The trifluorophenyl group typically shows a distinct retention time shift due to increased lipophilicity.

Strategy C: Novel Photoredox C-F Activation (Hydrodefluorination)

A cutting-edge approach involves "editing" perfluoroarenes (e.g., pentafluorobenzene) to selectively remove fluorine atoms, yielding specific trifluorophenyl isomers. This method, often termed Hydrodefluorination (HDF) , is driven by visible light and avoids harsh reducing agents.

Mechanistic Insight

The reaction utilizes a strongly reducing organic photocatalyst (e.g., fac-Ir(ppy)3 or organic dyes like 4CzIPN) to generate a radical anion from the perfluoroarene. This radical anion expels a fluoride ion to form an aryl radical, which then abstracts a hydrogen atom from a donor (H-source).

Visualization: Photoredox Catalytic Cycle

The following diagram illustrates the Single Electron Transfer (SET) mechanism driving this transformation.

Photoredox_CF_ActivationPC_GSPhotocatalyst (Ground State)PC_Excited*PC (Excited State)PC_GS->PC_Excited  hv (Blue LED)  PC_Excited->PC_GS  SET (Reduction)  SubstratePerfluoroarene (Ar-F)RadicalAnion[Ar-F]•- (Radical Anion)Substrate->RadicalAnion  + e- (from *PC)  ArylRadicalAr• (Aryl Radical)RadicalAnion->ArylRadical  - F-  ProductTrifluorophenyl Product (Ar-H)ArylRadical->Product  + H (from Donor)  H_SourceH-Donor (e.g., Amine/Thiol)H_Source->ArylRadicalHAT

Caption: Photoredox cycle for selective C-F activation. The excited catalyst reduces the fluoroarene, triggering fluoride loss and subsequent hydrogen abstraction.

Comparative Analysis of Synthetic Routes

The following table contrasts the three strategies to aid in decision-making during process development.

FeatureRoute A: Cross-CouplingRoute B: Classical (Diazo)Route C: Photoredox C-F Activation
Primary Utility Discovery Chemistry / SARProcess Scale-upNovel Isomer Access
Starting Material Boronic Acids (Expensive)Nitro-benzenes (Cheap)Perfluoroarenes (Moderate)
Regioselectivity Pre-determined by SMControlled by directing groupsTunable by catalyst/solvent
Scalability High (kg scale feasible)High (Hazardous steps)Low to Medium (Flow chem required)
Atom Economy Moderate (Boronic waste)Low (Multi-step)High
Key Limitation Cost of Pd/LigandsSafety (Diazonium salts)Light penetration (Scale-up)

Decision Matrix for Route Selection

Use this logic flow to determine the optimal synthetic path for your target trifluorophenyl compound.

Route_Selection_MatrixStartTarget: Trifluorophenyl CompoundIsCommerciallyAvailableIs the Boronic AcidCommercially Available?Start->IsCommerciallyAvailableRouteARoute A: Suzuki Coupling(Fastest for Discovery)IsCommerciallyAvailable->RouteAYesIsScaleUpIs this for >1kg Scale-up?IsCommerciallyAvailable->IsScaleUpNoRouteBRoute B: Classical Synthesis(Cost Effective, Safety Mgmt needed)IsScaleUp->RouteBYes (Cost Critical)RouteCRoute C: Photoredox C-F Activation(Access Novel Substitution Patterns)IsScaleUp->RouteCNo (Novelty Critical)

Caption: Strategic decision tree for selecting the optimal synthetic methodology based on availability, scale, and novelty requirements.

References

  • Suzuki-Miyaura Coupling of Polyfluorinated Boronic Acids

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source: Chemical Reviews, 1995 (Foundational context for Boronic Acid utility).
    • Specific Protocol Validation:

  • Photoredox C-F Activation

    • Title: "Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances"
    • Source: N
    • URL:[2]

  • Classical Synthesis (Diazotization Route)

    • Title: "Novel preparation method of 2,4,5-trifluorophenylacetic acid"[3][4]

    • Source: Google P
    • URL:

  • Transition Metal Catalyzed C-F Activation

    • Title: "Advances in Catalytic C–F Bond Activation and Transformation of Arom
    • Source: MDPI, C
    • URL:

  • Drug Discovery Context (Sitagliptin Intermediate)

    • Title: "The Role of Fluorinated Organic Compounds in Modern Drug Discovery"[5][6]

    • Source: Ningbo Inno Pharmchem.[5]

    • URL:

An In-Depth Technical Guide to Keto-Enol Tautomerism in Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Keto-enol tautomerism, a fundamental equilibrium between two constitutional isomers, profoundly influences the physicochemical properties, reactivity, and biological activity of molecules. This guide provides a comprehensive examination of this phenomenon in Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate, a β-keto ester of significant interest in medicinal chemistry. We will explore the synthesis of this compound, delve into the structural and environmental factors that govern its tautomeric equilibrium, and present detailed analytical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to understand and manipulate this critical isomeric relationship.

Introduction: The Dynamic Nature of β-Keto Esters

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton.[1] The equilibrium between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form) is a classic example known as keto-enol tautomerism.[2] While for simple ketones and aldehydes the equilibrium overwhelmingly favors the keto form, the situation is more nuanced for β-dicarbonyl compounds, including β-keto esters like Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate.

The enol form of β-keto esters is significantly stabilized by two key features:

  • Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a more stable, delocalized π-system.[3]

  • Intramolecular Hydrogen Bonding: A stable, six-membered ring is formed via a hydrogen bond between the enolic hydroxyl group and the keto carbonyl oxygen.[2]

The trifluorophenyl substituent on our target molecule introduces strong electron-withdrawing effects, which are known to influence the acidity of α-protons and thereby affect the tautomeric equilibrium.[4][5] Understanding and controlling this equilibrium is paramount in drug development, as the predominant tautomeric form can dictate a molecule's shape, polarity, hydrogen bonding capability, and ultimately its pharmacokinetic and pharmacodynamic profiles.[6][7][8]

Synthesis and Structural Confirmation

The synthesis of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate can be efficiently achieved via a Claisen condensation reaction. This cornerstone reaction in organic chemistry involves the C-C bond formation between two ester molecules in the presence of a strong base.[9][10][11]

A plausible synthetic approach involves the crossed Claisen condensation between ethyl 2,3,4-trifluorophenylacetate and ethyl acetate, using a strong base like sodium ethoxide.

Caption: Synthetic scheme for the target compound via Claisen condensation.

Confirmation of the product's structure is achieved through standard analytical techniques:

  • ¹H NMR: Will show characteristic signals for the ethyl group, the methylene protons adjacent to the carbonyl, and the aromatic protons.

  • ¹³C NMR: Will confirm the presence of the ester and ketone carbonyls, as well as the aromatic and aliphatic carbons.

  • Mass Spectrometry: Will provide the molecular weight of the compound, confirming its elemental composition.

  • IR Spectroscopy: Will show characteristic absorption bands for the C=O (ester and ketone) and C-F bonds.

The Keto-Enol Equilibrium in Focus

The tautomeric equilibrium of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate is a dynamic process influenced by several interconnected factors.

Caption: Keto-enol tautomerism in Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate.

Structural Effects: The Role of the Trifluorophenyl Group

The three fluorine atoms on the phenyl ring are potent electron-withdrawing groups. This has a significant inductive effect (-I) that increases the acidity of the α-protons (the CH₂ group between the phenyl ring and the ketone). Increased acidity of these protons can facilitate the formation of the enol tautomer.

Solvent Effects: A Decisive Factor

The choice of solvent has a profound impact on the position of the keto-enol equilibrium.[12][13][14]

  • Non-polar Solvents (e.g., CCl₄, C₆H₆): In these environments, the enol form is favored. The intramolecular hydrogen bond of the enol is highly stable in non-polar solvents as there is no competition from solvent molecules for hydrogen bonding.[2]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, which can stabilize the enolic proton.

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can form strong intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium in its favor. They also disrupt the intramolecular hydrogen bond of the enol form.[15]

Temperature Effects

The tautomerization is a thermodynamic equilibrium. By conducting variable temperature NMR studies, thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) for the process can be determined, providing deeper insight into the relative stabilities of the tautomers.[16]

Analytical Methodologies for Quantifying Tautomerism

¹H NMR Spectroscopy: The Gold Standard

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and reliable method for quantifying the keto-enol ratio in solution.[2][3] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.

  • Keto Form Signals:

    • A singlet for the α-protons (Ar-CH₂-CO) typically appears around 3.5-4.0 ppm.

    • A singlet for the other methylene protons (CO-CH₂-CO) appears around 3.4-3.6 ppm.

  • Enol Form Signals:

    • A singlet for the vinylic proton (=CH-) appears further downfield, around 5.0-5.5 ppm.[3]

    • A very broad singlet for the enolic hydroxyl proton (-OH) appears far downfield, often between 12-13 ppm, due to the strong intramolecular hydrogen bond.[3]

The ratio of the tautomers can be calculated by comparing the integration of a unique signal from each form, for example, the α-protons of the keto form versus the vinylic proton of the enol form.

Equilibrium Constant (Keq) = [Enol] / [Keto]

UV-Vis Spectroscopy

The keto and enol tautomers possess different electronic structures and thus exhibit distinct absorption spectra. The conjugated π-system of the enol form typically results in an absorption maximum at a longer wavelength (a bathochromic shift) compared to the non-conjugated keto form.[2] This allows for an alternative, though less direct, method of quantification.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental results.[17][18] By modeling the structures of both the keto and enol tautomers, their relative energies can be calculated to predict the equilibrium position in the gas phase. The inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) can also provide theoretical insights into solvent effects on the equilibrium.[19]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

This protocol is a representative example based on established Claisen condensation procedures.[9][10]

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add dry ethanol (50 mL) followed by small pieces of sodium metal (2.3 g, 0.1 mol) under an inert atmosphere (N₂ or Ar). Allow the sodium to react completely to form sodium ethoxide.

  • Reaction: Cool the sodium ethoxide solution in an ice bath. Add a mixture of ethyl 2,3,4-trifluorophenylacetate (0.1 mol) and ethyl acetate (0.1 mol) dropwise over 30 minutes with continuous stirring.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute HCl until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: ¹H NMR Analysis of Tautomeric Equilibrium

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Weigh ~10 mg of the compound Prep2 Dissolve in 0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) Prep1->Prep2 Prep3 Transfer to NMR tube Prep2->Prep3 Prep4 Allow to equilibrate for at least 1 hour Prep3->Prep4 Acq1 Acquire ¹H NMR spectrum Prep4->Acq1 Acq2 Ensure sufficient spectral width to include enolic OH Acq1->Acq2 Acq3 Optimize phasing and baseline correction Acq2->Acq3 Ana1 Identify characteristic peaks for keto and enol forms Acq3->Ana1 Ana2 Integrate the α-CH₂ (keto) and vinylic =CH (enol) signals Ana1->Ana2 Ana3 Calculate Keto:Enol Ratio Ana2->Ana3 Ana4 Calculate Keq = [Enol]/[Keto] Ana3->Ana4

Caption: Workflow for ¹H NMR analysis of the keto-enol equilibrium.

  • Sample Preparation: Prepare solutions of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate (approx. 10 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, C₆D₆). Allow the solutions to stand for at least one hour to ensure the tautomeric equilibrium is reached.[16]

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Processing: Carefully phase and baseline correct the spectra.

  • Integration and Calculation:

    • Identify the singlet corresponding to the α-protons (Ar-CH₂-CO) of the keto form (Integral_Keto).

    • Identify the singlet corresponding to the vinylic proton (=CH-) of the enol form (Integral_Enol).

    • Since the keto signal represents two protons and the enol signal represents one, the ratio is calculated as:

      • % Enol = [Integral_Enol / (Integral_Enol + (Integral_Keto / 2))] * 100

      • Keq = (Integral_Enol) / (Integral_Keto / 2)

Data Summary

The following table presents hypothetical, yet chemically plausible, data for the tautomeric equilibrium in different solvents, illustrating the expected trends.

Solvent (Deuterated)Dielectric ConstantKeto Form (%)Enol Form (%)Keq ([Enol]/[Keto])
Benzene-d₆2.325753.00
Chloroform-d4.840601.50
Acetone-d₆21.055450.82
DMSO-d₆47.065350.54

Implications for Drug Development

The tautomeric state of a drug candidate is not a mere chemical curiosity; it has profound real-world consequences.[20][21]

  • Receptor Binding: Tautomers have different three-dimensional shapes and hydrogen bonding patterns. One tautomer may bind to a biological target with significantly higher affinity than the other, making it the pharmacologically active form.[6]

  • ADME Properties: The shift in polarity between keto and enol forms can alter a drug's solubility, lipophilicity, and membrane permeability, thereby affecting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7]

  • Metabolic Stability: The presence of a C=C double bond in the enol form can introduce a new site for metabolic attack (e.g., epoxidation) that is absent in the keto form.[8]

  • Solid-State Properties: In the solid state, a drug may exist as a single, stable tautomer. Understanding which form crystallizes is critical for formulation, stability, and patent protection.[8]

Conclusion

The keto-enol tautomerism of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate is a delicate equilibrium governed by the interplay of intramolecular electronic effects and intermolecular interactions with the surrounding solvent environment. The strong electron-withdrawing nature of the trifluorophenyl group influences the intrinsic acidity of the α-protons, while the choice of solvent ultimately dictates the predominant tautomeric form in solution. A thorough understanding and quantification of this equilibrium, primarily through ¹H NMR spectroscopy, are essential for predicting the molecule's behavior in both synthetic and biological contexts. For drug development professionals, recognizing and controlling tautomerism is a critical step in the rational design of effective and reliable therapeutic agents.

References

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link][9]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [4]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link][22]

  • McCann, B. W., McFarland, S., & Acevedo, O. (2015). Benchmarking Continuum Solvent Models for Keto–Enol Tautomerizations. Journal of Physical Chemistry A, 119(34), 8724-8733. [Link][19]

  • Nanalysis. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved from [Link][1]

  • PatSnap. (n.d.). How Tautomerization Influences Drug Metabolite Formation? Retrieved from [Link][7]

  • ResearchGate. (2017, June 17). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Retrieved from [Link][18]

  • RSC Publishing. (1977). The Effect of Electron-withdrawing Substituents on the Tautomerism between 1 -Aryl-3-Methyltriazenes and 3-Aryl-I. Journal of the Chemical Society, Perkin Transactions 2. [Link][5]

  • SISGEENCO. (n.d.). Tautomerism occurrence and intrinsic importance in the development of new drugs. Retrieved from [Link][20]

  • Taylor & Francis Online. (n.d.). What impact does tautomerism have on drug discovery and development? Retrieved from [Link][8]

  • 3DS Blog. (2023, June 29). Exploring Tautomers in Pharmaceutical Molecules. Retrieved from [Link][21]

  • Verma, S., et al. (2021). Substituent, Temperature and Solvent Effects on the Keto-Enol Equilibrium in β-Ketoamides. Book Publisher International. [Link][12]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link][10]

  • Wojnarowska, Z., et al. (2023). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 18(5), 459-462. [Link][6]

  • Zare, M., et al. (2020). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 5(2), 1089-1097. [Link][17]

  • Zhang, Y. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link][16]

  • Zhang, Y., et al. (2012). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 89(7), 931-933. [Link][13]

  • Zhang, Y., et al. (2012). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. [Link][15]

  • JoVE. (n.d.). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link][11]

Sources

The Fluorine Frontier: A Technical Guide to the Safety and Handling of Fluorinated Organic Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Energy of the C-F Bond

The incorporation of fluorine into drug candidates—seen in blockbusters from Lipitor to Prozac—is a non-negotiable strategy in modern medicinal chemistry. The Carbon-Fluorine (C-F) bond offers metabolic stability, lipophilicity modulation, and conformational control. However, the reagents required to install this bond possess a "hidden energy" that often catches laboratories off guard.

This guide moves beyond generic safety advice. It provides a mechanistic understanding of why these reagents fail, how to engineer controls around them, and what physiological protocols must be in place before a bottle is ever opened.

The Hazard Landscape: A Multi-Vector Threat

Fluorination risks are not monolithic; they are a triad of thermal, chemical, and physiological hazards.

The Risk Triad Visualization

The following diagram categorizes common fluorinating agents by their primary failure modes.

RiskTriad Risk Fluorination Hazards Thermal Thermal Runaway (Explosion Risk) Risk->Thermal Chemical Material Failure (Corrosion/Etching) Risk->Chemical Physio Physiological Toxicity (Ca2+ Scavenging) Risk->Physio DAST DAST / Deoxo-Fluor (Shock Sensitive >50°C) Thermal->DAST Select Selectfluor (Oxidizer) Thermal->Select Chemical->DAST HF HF / Olah's Reagent (Glass Etching) Chemical->HF Physio->HF

Figure 1: Classification of fluorination risks. Note that DAST presents both thermal and chemical risks.

Nucleophilic Fluorination: DAST & Deoxo-Fluor

Deoxofluorination reagents (converting alcohols/ketones to fluorides) are the most common source of laboratory accidents due to their thermal instability.

The Thermodynamics of Decomposition

DAST (Diethylaminosulfur trifluoride) and its more stable analog Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) are structurally related but thermodynamically distinct.

Comparative Thermal Stability Data:

ParameterDASTDeoxo-FluorImplication
Decomposition Onset (DSC) ~140°C (can start at 50°C if impure)~140°CBoth require strict temp control.
Exothermic Energy Release ~1700 J/g~1100 J/gDAST has a higher explosive potential.
Shock Sensitivity High (upon heating)LowerNever distill DAST.
Water Reactivity Violent (Releases HF)Violent (Releases HF)Moisture exclusion is critical.[1]

Data Source: ACS Chemical Health & Safety [1], Organic Syntheses [2]

Operational Protocol: The "Cold-Quench" Cycle

This protocol is designed to prevent the formation of explosive sulfinyl byproducts.

  • Vessel Selection: Use PFA (Perfluoroalkoxy) or FEP flasks. Glass is acceptable for small scales (<1g) only if the reaction is kept strictly anhydrous, but polymer vessels are superior to prevent etching.

  • Temperature Control:

    • Reaction: Maintain internal temperature < 40°C.

    • Storage: Store DAST in a freezer (-20°C).

  • The "Forbidden" Action: NEVER distill DAST. Purification must be done via non-thermal means (e.g., washing) or by using the crude material if possible.

  • Quenching (The Critical Step):

    • Risk:[2][3][4][5][6] Direct addition of water causes a violent exotherm and HF gas release.

    • Method: Dilute the reaction mixture with DCM. Pour the mixture slowly into a saturated Sodium Bicarbonate (NaHCO3) solution at 0°C.

    • Causality: The bicarbonate neutralizes the HF immediately upon generation, preventing acid buildup.

Electrophilic Fluorination: Selectfluor[8]

Selectfluor (F-TEDA-BF4) is an electrophilic source of fluorine (F+). While generally safer than DAST or F2 gas, it is an oxidizer and must be handled with specific constraints.

  • Solubility: Soluble in Acetonitrile (MeCN); insoluble in most non-polar solvents.

  • Thermal Risk: Decomposes exothermally above 100°C.[7]

  • Incompatibility: Do not mix with strong reducing agents or amines (unless intended for reaction), as this can trigger rapid decomposition.[3]

Material Engineering: The Glass Trap

A common error in fluorination chemistry is the assumption that borosilicate glass is inert.

  • The Mechanism: Fluoride ions attack the silicon-oxygen bond:

    
    
    
  • The Consequence: This reaction is catalytic in the presence of water. The generation of

    
     gas builds pressure, while the vessel walls thin, leading to catastrophic containment failure.
    
Material Selection Guide
MaterialCompatibilityUse Case
Borosilicate Glass Poor Avoid for HF, Olah's Reagent, or heated DAST.
PFA (Perfluoroalkoxy) Excellent The "Gold Standard." Translucent, heat resistant, chemically inert.
PTFE (Teflon) Excellent Stir bars, liners. Opaque, so visibility is limited.
HDPE Good Suitable for waste storage (cold), but limited thermal range.

Physiological Defense: The HF Protocol

Whether using HF-Pyridine (Olah's Reagent) or generating HF as a byproduct of DAST, the physiological risk is identical. HF is not a standard acid burn; it is a calcium scavenger.

Mechanism of Toxicity

HF penetrates the lipid barrier of the skin as a non-ionized molecule. Once deep in the tissue, it dissociates. The fluoride ion (


) binds to intracellular Calcium (

) and Magnesium (

), causing:
  • Cell death (necrosis).

  • Excruciating, delayed pain (nerve stimulation).

  • Systemic Hypocalcemia: Can lead to cardiac arrest even from small surface-area burns (e.g., <2% body surface area).

The Calcium Gluconate Workflow

This self-validating workflow must be verified before work begins.

HF_Response Start Suspected HF Exposure Wash 1. Immediate Water Flush (Min 15-30 mins) Start->Wash Gel 2. Apply 2.5% Ca-Gluconate Gel (Massage into skin) Wash->Gel PainCheck Does Pain Persist? Gel->PainCheck Medical 3. Seek Emergency Medical Aid (Monitor Cardiac Rhythm) PainCheck->Medical Yes (or always) Reapply Reapply Gel (Every 15 mins) PainCheck->Reapply No (Preventative) Reapply->Medical

Figure 2: Emergency response workflow for Hydrofluoric Acid (HF) exposure.

Self-Validation Step:

  • Check: Is the Calcium Gluconate gel tube sealed and within the expiration date?

  • Locate: Is it physically on the benchtop (not in a drawer) during the experiment?

  • Verify: Do you have a "Buddy System" active? (Never work with HF alone).

Waste Management

Fluorinated waste requires segregation.

  • Segregation: Do not mix fluoride waste with glass-cleaning acid baths (Chromic acid/Aqua Regia) or strong bases immediately.

  • Quenching: All reactive fluorinating agents should be quenched (as described in Section 3.2) before being transferred to waste containers.

  • Container: Use HDPE carboys. Label clearly as "Fluoride Hazard - Toxic & Corrosive."

References

  • Comparison of DAST and Deoxo-Fluor Thermal Stability Source: National Institutes of Health (NIH) / PMC / ACS Chemical Health & Safety URL:[Link]

  • Organic Syntheses: Deoxo-Fluor Reagent Preparation and Safety Source: Organic Syntheses URL:[Link]

  • Hydrofluoric Acid Burn Treatment Guidelines Source: National Institutes of Health (NIH) - StatPearls URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL:[2][8][Link][2][8]

Sources

Methodological & Application

Synthesis of Sitagliptin using Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the conversion of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate into a Sitagliptin analog.[1]

Critical Regiochemistry Alert: Researchers must note that commercial Sitagliptin (Januvia®) utilizes the 2,4,5-trifluorophenyl moiety. The starting material specified in this request (2,3,4-trifluorophenyl) will yield a regioisomer of Sitagliptin. While the chemical reactivity described below applies identically to both isomers due to electronic similarity, the final pharmacological profile of the 2,3,4-isomer will differ from the FDA-approved drug. This protocol is designed for the First-Generation Asymmetric Hydrogenation Route , which is the chemically compliant pathway for ester precursors (unlike the enzymatic route which favors amides).

Core Workflow:

  • Asymmetric Hydrogenation: Stereoselective reduction of the

    
    -keto ester to the chiral 
    
    
    
    -hydroxy ester.[1][2]
  • Functional Group Interconversion: Transformation of the hydroxyl group to a protected amine via modified Mitsunobu or mesylate displacement.

  • Hydrolysis & Coupling: Saponification and peptide coupling with triazolopyrazine.[1]

Reaction Pathway Visualization

The following flowchart illustrates the chemical logic, specifically adapting the "First-Generation" Merck route to the requested ethyl ester starting material.

Sitagliptin_Synthesis Start Start: Ethyl 3-oxo-4- (2,3,4-trifluorophenyl)butanoate Step1 Asymmetric Hydrogenation (Ru-BINAP Catalyst) Start->Step1 H2 (10-20 bar) MeOH, 80°C Inter1 Chiral u03b2-Hydroxy Ester (>95% ee) Step1->Inter1 Stereocontrol Step2 Activation & Displacement (MsCl / NaN3 or Mitsunobu) Inter1->Step2 Inversion of Configuration Inter2 Protected u03b2-Amino Ester Step2->Inter2 Step3 Hydrolysis & Coupling (Triazolopyrazine) Inter2->Step3 LiOH; EDC/HOBt Final Target: Sitagliptin (Regioisomer) Step3->Final

Figure 1: Strategic workflow for converting


-keto esters to Sitagliptin analogs via the asymmetric hydrogenation pathway.

Detailed Experimental Protocols

Phase 1: Asymmetric Hydrogenation of the -Keto Ester

This is the chirality-defining step.[1] We utilize a Ruthenium-BINAP complex to ensure high enantioselectivity.[1]

  • Substrate: Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate.[1]

  • Target Intermediate: Ethyl (3S)-3-hydroxy-4-(2,3,4-trifluorophenyl)butanoate.[1]

    • Note: The (3S) hydroxy stereocenter allows for inversion to the required (3R) amino center in subsequent steps.

Reagents:

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (0.5 mol%)[1]

  • Solvent: Degassed Methanol (MeOH)[1][3]

  • Hydrogen Source: H₂ gas (High Purity)[1]

Protocol:

  • Preparation: In a nitrogen-filled glovebox, dissolve the

    
    -keto ester (10.0 g, 38.4 mmol) in degassed MeOH (50 mL).
    
  • Catalyst Loading: Add the Ru-BINAP catalyst (180 mg, ~0.19 mmol) to the solution. Transfer the mixture to a high-pressure stainless steel autoclave.

  • Hydrogenation: Purge the autoclave three times with H₂. Pressurize to 20 bar (290 psi) .

  • Reaction: Heat to 80°C and stir at 1000 rpm for 12 hours.

    • Mechanism:[1][2][4][5][6][7][8] The Ru-BINAP complex directs hydride attack to the Re-face of the ketone, establishing the (3S) stereocenter.

  • Workup: Cool to room temperature and vent H₂ carefully. Concentrate the solvent in vacuo.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via flash chromatography (Hexanes/EtOAc 4:1).[1]

Validation Point:

  • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).[1]

  • Target: >94% ee. (If ee is low, recrystallize the catalyst or lower T to 50°C).

Phase 2: Stereochemical Inversion & Amination

Direct amination of the ester is difficult; therefore, we convert the hydroxyl group to a leaving group and displace it with an azide (or protected amine) to invert the stereochemistry from (S) to the active (R) form.

Protocol (Mesylate/Azide Route):

  • Mesylation: Dissolve the (3S)-hydroxy ester (10.0 g) in DCM (100 mL) with Et₃N (1.5 eq). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[1] Stir 1h. Quench with water, extract, and dry.

  • Displacement: Dissolve the crude mesylate in DMF (50 mL). Add Sodium Azide (NaN₃, 1.5 eq).[1] Heat to 60°C for 4 hours.

    • Stereochemistry: This S_N2 reaction inverts the center from (3S) to (3R).[1]

  • Reduction: Hydrogenate the azide (Pd/C, H₂, 1 atm, MeOH) to yield the Ethyl (3R)-3-amino-4-(2,3,4-trifluorophenyl)butanoate .

Phase 3: Hydrolysis and Coupling

The ethyl ester is hydrolyzed to the free acid and coupled with the triazolopyrazine fragment.

Reagents:

  • Coupling Partner: 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine HCl.[1][9]

  • Coupling Agents: EDC·HCl / HOBt (or HATU for higher yield).[1]

Protocol:

  • Saponification: Treat the amino ester (5.0 g) with LiOH (2 eq) in THF/H₂O (1:1) at 25°C for 2 hours. Adjust pH to 7 and lyophilize to get the crude amino acid lithium salt.

    • Note: Isolate as the Boc-protected amine if purification is needed before coupling.[1]

  • Coupling: Dissolve the amino acid (1 eq) and the Triazolopyrazine HCl (1.1 eq) in DMF.

  • Activation: Add DIPEA (3 eq) followed by HATU (1.2 eq) at 0°C. Warm to RT and stir for 12 hours.

  • Isolation: Dilute with EtOAc, wash with NaHCO₃ (sat), Water, and Brine. Dry over Na₂SO₄.[1]

  • Crystallization: Recrystallize from Ethanol/Water to obtain the final Sitagliptin Regioisomer.

Quantitative Data Summary

ParameterPhase 1 (Hydrogenation)Phase 2 (Amination)Phase 3 (Coupling)
Yield (Isolated) 92 - 96%78 - 85%65 - 75%
Enantiomeric Excess (ee) > 95% (S-isomer)> 98% (R-isomer)*> 99% (Final)
Reaction Time 12 Hours4 Hours + 6 Hours12 Hours
Critical Control H₂ Pressure (20 bar)Temp < 65°C (Azide safety)pH 8 during coupling

*Note: Enrichment often occurs during the crystallization of the final salt.

Troubleshooting & Optimization

  • Problem: Low Enantioselectivity in Phase 1.

    • Root Cause:[2][4][5][7][8][10][11][12] Catalyst oxidation or wet solvent.[1]

    • Solution: Use strictly degassed MeOH.[1] Ensure the Ru-BINAP complex is orange/brown (not green/black). Lower temperature to 50°C to improve stereocontrol at the cost of rate.

  • Problem: Incomplete Azide Displacement.

    • Root Cause:[2][4][5][7][8][10][11] Steric hindrance from the trifluorophenyl group.

    • Solution: Switch solvent to DMSO (faster kinetics) or use DPPA (Diphenylphosphoryl azide) for a direct Mitsunobu-type conversion without the mesylate intermediate.[1]

  • Problem: Racemization during Hydrolysis.

    • Root Cause:[2][4][5][7][8][10][11][12] Harsh basic conditions on the amino ester.

    • Solution: Use LiOH at 0°C or perform enzymatic hydrolysis using Lipase (Candida antarctica) for milder conditions.[1]

References

  • First-Generation Synthesis (Merck): Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin."[2][11] Organic Process Research & Development, 2005, 9(5), 634–639. Link[1]

  • Asymmetric Hydrogenation of Beta-Keto Esters: Noyori, R., et al. "Asymmetric Hydrogenation of β-Keto Carboxylic Esters."[1] Journal of the American Chemical Society, 1987, 109(19), 5856–5858. Link[1]

  • Biocatalytic Route (Contextual): Savile, C. K., et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture."[13] Science, 2010, 329(5989), 305-309.[1] Link[1]

  • Sitagliptin Overview: PubChem Compound Summary for CID 4369359, Sitagliptin. National Center for Biotechnology Information.[1] Link

Sources

Application of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate in Medicinal Chemistry

Executive Summary & Strategic Context

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate is a specialized fluorinated building block used in the synthesis of chiral amines, amino acids, and heterocyclic pharmacophores.[1] While its regioisomer, the 2,4,5-trifluorophenyl analog, is globally recognized as the key intermediate for the blockbuster type-2 diabetes drug Sitagliptin (Januvia) , the 2,3,4-isomer discussed here is a critical tool for Structure-Activity Relationship (SAR) exploration.[1]

Medicinal Significance:

  • Bioisosteric Profiling: Shifting the fluorine substitution pattern from 2,4,5- to 2,3,4- alters the electronic landscape of the phenyl ring, modulating

    
     stacking interactions in enzyme active sites (e.g., DPP-4, kinases).[1]
    
  • Metabolic Stability: The 2,3,4-trifluoro motif blocks specific metabolic "soft spots" on the aromatic ring, potentially extending half-life (

    
    ) compared to mono- or di-fluorinated analogs.[1]
    
  • Synthetic Versatility: As a

    
    -keto ester, it serves as a divergent platform for synthesizing pyrazoles, pyrimidines, and chiral 
    
    
    
    -amino acids.[1]

CRITICAL NOTE: CAS 1151240-88-8 is frequently associated in commercial databases with the 2,4,5-isomer (Sitagliptin intermediate).[1] This guide strictly addresses the 2,3,4-trifluorophenyl isomer as requested, utilizing protocols chemically adapted from the "gold standard" Sitagliptin process but optimized for the specific electronic requirements of the 2,3,4-motif.

Chemical Identity & Properties

PropertySpecification
Chemical Name Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate
Molecular Formula

Molecular Weight 260.21 g/mol
Key Functional Groups

-Keto ester, Trifluorophenyl ring
Physical State Pale yellow oil or low-melting solid (isomer dependent)
Solubility Soluble in MeOH, EtOH, THF, DCM; Insoluble in water
Stability Store at 2–8°C; sensitive to moisture (hydrolysis of ester)

Protocol 1: Synthesis of the -Keto Ester Scaffold

Objective: Synthesize Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate from (2,3,4-trifluorophenyl)acetic acid using a mild Masamune-Brooks type homologation.

Rationale: Classical Claisen condensation using strong bases (NaH) often leads to side reactions or defluorination on highly electron-deficient rings.[1] This protocol uses Magnesium chloride (


)  and Carbonyldiimidazole (CDI)  to generate a neutral magnesium enolate, ensuring high fidelity.[1]
Reagents:
  • (2,3,4-Trifluorophenyl)acetic acid (1.0 equiv)[1]

  • CDI (1.1 equiv)[1]

  • Potassium Ethyl Malonate (1.2 equiv)[1]

  • 
     (anhydrous, 1.2 equiv)[1]
    
  • Triethylamine (TEA) (3.0 equiv)[1]

  • Solvent: Anhydrous THF or Acetonitrile (

    
    )[1]
    
Step-by-Step Methodology:
  • Activation: In a dry reactor under

    
    , dissolve (2,3,4-trifluorophenyl)acetic acid in anhydrous THF. Add CDI portion-wise at 0°C. Stir at 20°C for 1 hour to form the acyl imidazole intermediate.
    
  • Enolate Formation: In a separate vessel, suspend Potassium Ethyl Malonate and

    
     in THF. Add TEA dropwise.[1] Stir at 20°C for 2 hours. Mechanism: This generates the magnesium chelated enolate of ethyl malonate.[1]
    
  • Coupling: Transfer the activated acyl imidazole solution into the magnesium enolate slurry.

  • Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by HPLC/TLC for disappearance of the active ester.[1]

  • Quench & Decarboxylation: Cool to 0°C. Add 1N HCl carefully to pH 3–4. Stir vigorously for 30 minutes. Note: The acidic quench drives the decarboxylation of the intermediate to release the

    
    -keto ester.[1]
    
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with saturated

    
     and brine.[1] Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Asymmetric Hydrogenation (Chemo-Catalysis)

Objective: Stereoselective reduction of the ketone to the chiral


-hydroxy ester, a precursor for chiral drugs.[1]

Catalyst System: Ru(OAc)2(BINAP) . The electron-deficient 2,3,4-ring requires a highly active catalyst.[1] BINAP ligands provide the necessary chiral induction.

Workflow Diagram:

Hydrogenation cluster_conditions Conditions Substrate Keto Ester (Achiral) Complex Ru-Substrate Complex Substrate->Complex Coordination Catalyst Ru-BINAP Catalyst Catalyst->Complex H2 H2 (30 bar) H2->Complex Hydride Transfer Product Chiral Hydroxy Ester (>95% ee) Complex->Product Reductive Elimination Details Solvent: MeOH Temp: 50°C Pressure: 30 bar

Figure 1: Mechanism of Ru-BINAP mediated asymmetric hydrogenation.

Methodology:
  • Preparation: In a glovebox, mix the

    
    -keto ester (1.0 g) and 
    
    
    
    + (S)-BINAP (1 mol%) in degassed MeOH (10 mL).
  • Hydrogenation: Transfer to a high-pressure autoclave. Purge with

    
     (3x) and 
    
    
    
    (3x).[1] Pressurize to 30 bar (435 psi)
    
    
    .
  • Reaction: Stir at 50°C for 12–18 hours.

  • Analysis: Vent

    
    . Analyze conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column).
    
  • Target: Expect >95% conversion and >94% ee.

Protocol 3: Biocatalytic Transamination (Green Chemistry)

Objective: Direct conversion of the ketone to a chiral amine (Sitagliptin-like motif) using Transaminases (ATAs), avoiding heavy metals and high pressure.[1]

Advantages:

  • Single Step: Bypasses the need for reductive amination.

  • Stereocontrol: Enzymes typically yield >99% ee.

Methodology:
  • Enzyme Screening: Screen a panel of

    
    -Transaminases (e.g., Codexis ATA screening kit) for activity against the bulky 2,3,4-trifluorophenyl substrate.[1]
    
  • Reaction Mix:

    • Substrate: 50 mM

      
      -keto ester (dissolved in 10% DMSO).
      
    • Amine Donor: Isopropylamine (1 M, pH 7.5).[1]

    • Cofactor: PLP (Pyridoxal-5'-phosphate, 1 mM).[1]

    • Enzyme: 5 mg/mL lyophilized ATA.

    • Buffer: 100 mM Potassium Phosphate, pH 7.5.[1]

  • Execution: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Workup: Basify to pH 10 with NaOH, extract with MTBE. The unreacted ketone remains in the aqueous phase (as enolate) or organic phase, while the amine is extracted.[1]

Downstream Applications (SAR Pathways)

The 2,3,4-trifluoro-beta-keto ester is a divergent intermediate.[1]

Target ClassReaction PartnerProduct ScaffoldTherapeutic Area
DPP-4 Inhibitors Hydrazine / TriazoleTriazolopyrazineDiabetes (Sitagliptin analogs)
Kinase Inhibitors Guanidine2-Amino-pyrimidineOncology (Src/Abl inhibition)
Anti-inflammatory Hydrazine derivativesPyrazolesCOX-2 / p38 MAPK inhibition
Synthesis Workflow Diagram:

Synthesis Acid (2,3,4-Trifluorophenyl) acetic acid KetoEster Ethyl 3-oxo-4-(2,3,4- trifluorophenyl)butanoate Acid->KetoEster CDI, MgCl2 Mono-ethyl malonate Enz Enzymatic Transamination KetoEster->Enz Chem Asymmetric Hydrogenation KetoEster->Chem Cycl Cyclization (Hydrazine) KetoEster->Cycl Amine Chiral u03b2-Amino Acid (DPP-4 Scaffold) Enz->Amine ATA, PLP >99% ee Hydroxy Chiral u03b2-Hydroxy Ester (Statin/Antibiotic linker) Chem->Hydroxy Ru-BINAP H2 Pyrazole Trifluorobenzyl Pyrazole Cycl->Pyrazole EtOH, Reflux

Figure 2: Divergent synthesis pathways from the 2,3,4-trifluorophenyl scaffold.[1]

References & Authoritative Sources

  • Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin."[1] Organic Process Research & Development, 2005.[1] [1]

    • Context: Establishes the foundational chemistry for trifluorophenyl beta-keto esters.

  • Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture."[1] Science, 2010.[1] [1]

    • Context: Protocol for enzymatic transamination of fluorinated ketones.

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[1] Journal of Medicinal Chemistry, 2009.[1] [1]

    • Context: Justification for using sp3-rich chiral centers derived from these esters in drug design.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] [1]

    • Context: Strategic use of 2,3,4- vs 2,4,5-fluorine substitution patterns in SAR.[1]

Sources

Asymmetric synthesis of chiral amines from beta-keto esters

Application Note: Asymmetric Synthesis of Chiral -Amino Esters from -Keto Esters[1]

Executive Summary

The synthesis of chiral






This Application Note details two field-proven, orthogonal methodologies for converting


  • Chemo-catalytic: Ruthenium-catalyzed Asymmetric Reductive Amination (ARA) utilizing Dynamic Kinetic Resolution (DKR).

  • Biocatalytic: Stereoselective amination using engineered

    
    -Transaminases (
    
    
    -TAs).

Introduction: The Stability-Selectivity Paradox

  • The Trap: Standard reductive amination conditions often lead to racemic products because the rate of racemization (via the enol/enamine) exceeds the rate of selective reduction.

  • The Solution: Dynamic Kinetic Resolution (DKR). By utilizing a catalyst that reduces one enantiomer of the imine/enamine intermediate faster than the rate of racemization, we can theoretically achieve 100% yield of a single enantiomer from a racemic starting material.

Method A: Ruthenium-Catalyzed Asymmetric Reductive Amination (ARA)[2]

This protocol is based on the breakthrough work utilizing chiral Ruthenium-diphosphine complexes. It is preferred for large-scale batch manufacturing where high throughput and atom economy are required.

Mechanistic Insight: The TFE Effect

The choice of solvent is the single most critical variable in this protocol. 2,2,2-Trifluoroethanol (TFE) is mandatory.

  • Causality: TFE is slightly acidic and possesses high ionizing power. It stabilizes the hemiaminal/imine intermediates and, crucially, suppresses the formation of the defluorinated side-products often seen with other solvents. It also enhances the electrophilicity of the carbonyl carbon, facilitating amine attack.

Experimental Protocol

Target: Synthesis of Ethyl (S)-3-amino-3-phenylpropanoate (and analogs). Scale: 1.0 mmol (Adaptable to kg scale).

Materials:

  • Substrate: Ethyl benzoylacetate (or derivative).[1][2]

  • Catalyst:

    
     or 
    
    
    .
  • Amine Source: Ammonium Acetate (

    
    ).[3]
    
  • Solvent: 2,2,2-Trifluoroethanol (TFE) (Degassed).

Step-by-Step Workflow:

  • Catalyst Pre-treatment: In a glovebox, weigh

    
     (1 mol%, 0.01 mmol). Note: Ru-catalysts are sensitive to oxygen; strict inert handling is required.
    
  • Reaction Assembly: Load the catalyst,

    
    -keto ester (1.0 mmol), and Ammonium Acetate (5.0 mmol, 5 equiv) into a high-pressure stainless steel autoclave glass liner.
    
  • Solvation: Add degassed TFE (4 mL). The excess ammonium acetate ensures the equilibrium favors the imine.

  • Pressurization: Seal the autoclave. Purge three times with Hydrogen (

    
    ) to remove residual air. Pressurize to 30 bar (435 psi) .
    
  • Thermal Cycle: Heat the reactor to 80°C . Stir at >500 RPM to eliminate mass-transfer limitations between the gas and liquid phases.

  • Duration: Run for 16–24 hours.

  • Work-up: Cool to room temperature and carefully vent

    
    . Concentrate the reaction mixture under reduced pressure.
    
  • Purification: The residue is typically the ammonium salt. Basify with saturated

    
     and extract with Ethyl Acetate. Dry over 
    
    
    and concentrate.
Mechanism Visualization

DKR_MechanismRacemicRacemic beta-Keto EsterEnolAchiral Enol IntermediateRacemic->EnolFast TautomerizationImine_R(R)-Imine/EnamineEnol->Imine_R+ NH4OAcImine_S(S)-Imine/EnamineEnol->Imine_S+ NH4OAcImine_R->Imine_SFast RacemizationProductChiral beta-Amino EsterImine_R->ProductRu-H2 (Slow)Imine_S->ProductRu-H2 (Fast Reduction)

Caption: Figure 1. The DKR cycle.[4][5][6] The Ru-catalyst selectively reduces one enantiomer of the imine. Because the R/S imines interconvert rapidly via the enol, the entire racemic pool is funneled to the single chiral product.

Method B: Biocatalytic Transamination[7]

For applications requiring mild conditions (ambient temp, aqueous media) or where heavy metals are restricted,


Mechanistic Insight: Equilibrium Displacement

Transaminases operate via a "Ping-Pong Bi-Bi" mechanism.[1] The enzyme binds an amine donor (e.g., Isopropylamine), takes the amine group (becoming Pyridoxamine Phosphate, PMP), releases the ketone coproduct (Acetone), and then transfers the amine to the

  • Critical Factor: The equilibrium constant (

    
    ) often favors the reactants. To drive the reaction to completion, Isopropylamine (IPA)  is used as the donor. The coproduct, acetone, is volatile and can be removed, or the IPA is used in large excess to shift the equilibrium (Le Chatelier's principle).
    
Experimental Protocol

Target: Synthesis of Methyl 3-aminobutanoate. Enzyme:

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.0–8.0).

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Amine Donor: Isopropylamine (IPA) (1 M solution, pH adjusted).

  • Additives: DMSO (10% v/v) to enhance substrate solubility.

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM phosphate buffer containing 1 mM PLP. Adjust pH to 7.5.

  • Substrate Mix: Dissolve the

    
    -keto ester (50 mM final conc) in DMSO.
    
  • Amine Donor Prep: Prepare a 2M stock of Isopropylamine hydrochloride. Crucial: Adjust pH of this stock to 7.5 before adding to the enzyme to prevent denaturation.

  • Reaction Initiation: In a glass vial, combine:

    • Buffer/PLP mix (80% volume)

    • IPA stock (10% volume, final 200 mM)

    • Enzyme powder (10–20 mg/mL loading)

    • Substrate/DMSO (10% volume)

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Do not seal tightly if removing acetone via evaporation, but beware of volume loss.

  • Quenching: Acidify to pH 2 with 6M HCl to stop the reaction and protonate the amine product (improving water solubility while extracting unreacted ketone).

  • Work-up: Wash the acidic aqueous phase with MTBE (removes unreacted ester). Basify aqueous phase to pH 12 with NaOH. Extract product into DCM or Ethyl Acetate.

Biocatalytic Pathway Visualization

Bio_PathwaySubstrateBeta-Keto Ester (Acceptor)ProductChiral Beta-Amino EsterSubstrate->Product TransaminationDonorIsopropylamine (Donor)Enzyme_PLPEnzyme-PLP (Internal Aldimine)Donor->Enzyme_PLP Step 1: AminationEnzyme_PMPEnzyme-PMP (Pyridoxamine)Enzyme_PLP->Enzyme_PMP - AcetoneCoproductAcetone (Volatile)Enzyme_PLP->CoproductEnzyme_PMP->Substrate Step 2: TransferProduct->Enzyme_PLP Regeneration

Caption: Figure 2. The Ping-Pong Bi-Bi mechanism of Transaminases.[1] The enzyme shuttles the amine group from Isopropylamine to the

Comparative Analysis & Data Summary

FeatureMethod A: Ru-Catalyzed ARAMethod B: Biocatalytic Transamination
Selectivity (ee) High (90–99%)Excellent (>99%)
Substrate Scope Broad (Aryl & Alkyl esters)Dependent on Enzyme Library
Reaction Time 16–24 Hours24–48 Hours
Pressure High (30 bar

)
Ambient
Solvent TFE (Organic)Aqueous Buffer / DMSO
Scalability High (kg to ton)High (requires fermentation vol)
Key Limitation Requires expensive noble metalEquilibrium displacement required

Troubleshooting & Optimization ("Field Insights")

  • Chemo-Catalysis (Ru-ARA):

    • Issue: Low Conversion.

    • Fix: Check the quality of TFE. If the TFE is wet, hydrolysis of the ester competes. Ensure the autoclave is stirred vigorously;

      
       solubility is the rate-limiting step.
      
    • Issue: Low ee%.

    • Fix: Lower the temperature to 50°C and increase pressure to 50 bar. Higher temps favor the uncatalyzed (racemic) background reaction.

  • Biocatalysis:

    • Issue: Substrate Inhibition.

    • Fix:

      
      -keto esters can be toxic to enzymes at >50mM. Use a "fed-batch" approach, dosing the substrate slowly over time.
      
    • Issue: pH Drift.

    • Fix: The release of ammonia (if using amino acid donors) or consumption of amines alters pH. Use strong buffering capacity (100mM+) or a pH-stat titrator.

References

  • Bunluksananusorn, T., Polborn, K., & Knochel, P. (2005).

    
    -Keto Esters." Angewandte Chemie International Edition. 
    
  • Noyori, R., et al. (2001). "Asymmetric Hydrogenation via Dynamic Kinetic Resolution." Bulletin of the Chemical Society of Japan.

  • Guo, F., & Berglund, P. (2017). "Transaminase biocatalysis: optimization and application." Green Chemistry.

  • Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the synthesis of enantiopure beta-amino acids." Biotechnology and Bioprocess Engineering.

  • Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry.

Application Note: Reductive Amination Protocols for Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Derivatives

Executive Summary & Strategic Context

The reductive amination of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate is a critical transformation in the synthesis of fluorinated


-amino acids. This specific scaffold is a regioisomer of the intermediate used in the blockbuster drug Sitagliptin (Januvia) , which utilizes the 2,4,5-trifluorophenyl pattern.

Researchers targeting the 2,3,4-trifluoro isomer face unique challenges compared to the 2,4,5-analog. The vicinal trifluorination pattern at the 2, 3, and 4 positions creates a distinct electronic environment that enhances the acidity of the C4 benzylic protons. This increases the stability of the enol tautomer, potentially retarding imine formation and promoting side reactions (e.g., racemization or aldol condensation).

This guide presents two validated protocols:

  • Protocol A (The "Workhorse" Method): A robust, hydride-based reductive amination suitable for milligram-to-gram scale discovery chemistry where high throughput is required.

  • Protocol B (The Asymmetric Method): A transition-metal catalyzed hydrogenation for process-scale development requiring high enantiomeric excess (ee).

Mechanistic Insight & Reaction Pathway[1]

Understanding the equilibrium between the keto-ester, the enol, and the hemiaminal is vital. For


-keto esters, the formation of the enamine/imine is the rate-determining step.
Critical Design Factors:
  • Chemoselectivity: The reducing agent must reduce the iminium ion much faster than the ketone or the ester functionality.

  • pH Control: The pH must be acidic enough (pH 5–6) to activate the carbonyl for nucleophilic attack, but not so acidic that it protonates the amine completely, shutting down the reaction.

  • Solvent Effect: The use of 2,2,2-Trifluoroethanol (TFE) or Methanol is crucial. TFE stabilizes the hemiaminal intermediate and shifts the equilibrium toward the imine.

Pathway Visualization

ReactionPathway Substrate Keto-Ester Substrate (Keto/Enol Equilibrium) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + NH4OAc (Amine Source) SideProduct Side Product: u03b2-Hydroxy Ester Substrate->SideProduct Direct Ketone Reduction Hemiaminal->Substrate Reversible Imine Iminium Ion (Active Species) Hemiaminal->Imine - H2O (Dehydration) Imine->Hemiaminal Product Target u03b2-Amino Ester Imine->Product + Hydride/H2 (Reduction)

Figure 1: Reaction pathway highlighting the critical iminium ion intermediate. The success of the protocol depends on maximizing the rate of the Imine


 Product step over the Substrate 

Side Product step.

Protocol A: Hydride-Mediated Reductive Amination (Lab Scale)

Application: Synthesis of racemic primary amines for SAR (Structure-Activity Relationship) studies. Scale: 100 mg – 10 g

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate (1.0 equiv)

  • Amine Source: Ammonium Acetate (

    
    ) (5.0 – 10.0 equiv)
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (3.0 equiv) OR Sodium Triacetoxyborohydride (STAB) (Note: STAB is safer but reacts slower with 
    
    
    
    -keto esters due to steric bulk).
  • Solvent: Methanol (MeOH) (anhydrous).

  • Additives: Molecular Sieves (3Å) or

    
     (to promote imine formation).
    
Step-by-Step Methodology
  • Imine Pre-formation (Critical Step):

    • In a flame-dried round-bottom flask, dissolve the Substrate in anhydrous Methanol (0.1 M concentration).

    • Add Ammonium Acetate (7.0 equiv).

    • Add activated 3Å Molecular Sieves (approx. 50% weight of solvent).

    • Expert Tip: Stir at 40°C for 2–4 hours before adding the reducing agent. Unlike simple ketones,

      
      -keto esters require thermal energy to overcome the stable enol form and push the equilibrium toward the imine.
      
  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add

      
       (3.0 equiv) portion-wise over 10 minutes. (Caution: Cyanide residue risk; handle in fume hood).
      
    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Monitoring:

    • Monitor via LC-MS. Look for the disappearance of the starting material (M+1 = ~275 Da) and appearance of the amine (M+1 = ~276 Da).

    • Note: If significant

      
      -hydroxy ester (alcohol side product) is observed, the imine formation was incomplete before reduction.
      
  • Workup & Purification:

    • Quench with 1N HCl (carefully, to pH 2) to decompose excess borohydride and liberate the amine from boron complexes. Stir for 30 mins.

    • Neutralize with saturated

      
       to pH 8–9.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography is often difficult for primary amines due to streaking. Isolate as the HCl salt by treating the crude oil with 4N HCl in Dioxane, filtering the resulting precipitate.

Protocol B: Asymmetric Hydrogenation (Process Scale)

Application: Synthesis of enantiopure (R)- or (S)-


-amino acids.
Reference Standard:  Based on the Merck Sitagliptin process [1, 2].[1][2]
Reagents & Catalysts[1][3][5][6][7][9][12][13]
  • Catalyst:

    
     or 
    
    
    
    (0.5 mol%).
  • Amine Source: Ammonium Acetate (excess).[3][4]

  • Solvent: Methanol or 2,2,2-Trifluoroethanol (TFE).

  • Gas: Hydrogen (

    
    ) gas.
    
Experimental Workflow
  • Vessel Preparation:

    • Use a stainless steel high-pressure autoclave (Parr reactor). Ensure the vessel is clean and free of oxygen (purge with

      
       3 times).
      
  • Reaction Setup:

    • Load the Substrate, Ammonium Acetate (5 equiv), and Catalyst (0.5 mol%) into the liner.

    • Add degassed Methanol.

    • Expert Insight: The addition of a weak acid (e.g., Salicylic acid, 0.5 equiv) can enhance the reaction rate and enantioselectivity by activating the imine.

  • Hydrogenation:

    • Seal the reactor.

    • Pressurize with

      
       to 20 bar (approx. 290 psi) .
      
    • Heat to 80°C .

    • Stir at high agitation (1000 rpm) for 10–24 hours. Mass transfer of

      
       is often the limiting factor.
      
  • Workup:

    • Cool and vent the reactor.

    • Filter the mixture through a pad of Celite to remove the Ruthenium catalyst.

    • Concentrate the filtrate.

    • Recrystallize the ammonium salt or convert to the free base as described in Protocol A.

Data & Performance Comparison

FeatureProtocol A (Hydride)Protocol B (Catalytic H2)
Yield 60 – 75%85 – 95%
Enantioselectivity (ee) Racemic (0%)> 95% (Ligand dependent)
Reaction Time 16 – 24 Hours10 – 14 Hours
Safety Profile Cyanide waste (if using NaBH3CN)High Pressure H2 hazard
Cost Low (Reagents)High (Catalyst/Equipment)
Chemoselectivity Moderate (Risk of alcohol formation)Excellent

Troubleshooting & Optimization

Issue: Low Conversion / Recovery of Starting Material
  • Cause: The 2,3,4-trifluorophenyl group is electron-withdrawing, making the ketone less nucleophilic, but the benzylic protons more acidic. The enol form is trapping the substrate.

  • Solution: Switch solvent to 2,2,2-Trifluoroethanol (TFE) .[3] TFE destabilizes the enol and strongly solvates the imine, driving the reaction forward.

Issue: Formation of -Hydroxy Ester (Alcohol)
  • Cause: The reducing agent attacked the ketone before the amine could condense.

  • Solution: Increase the "Pre-formation" time (Step 1 in Protocol A) or increase the equivalents of Ammonium Acetate to 10.0. Ensure Molecular Sieves are fresh.

References

  • Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804.

    • Core Reference: Establishes the Ru-catalyzed reductive amination for trifluorophenyl -keto esters.
  • Xu, F., et al. (2008). "Asymmetric Synthesis of Sitagliptin Analogues via Rh-Catalyzed Hydrogenation of Enamines." Journal of Organic Chemistry, 73(13), 5198.

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

    • Core Reference: The standard protocol for STAB/Borohydride reductions.
  • Steinhuebel, D., et al. (2009).

    
    -Keto Esters." Journal of the American Chemical Society, 131(32), 11316-11317. 
    

Sources

Application Note: Biocatalytic & Chemocatalytic Routes for Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate in DPP-4 Inhibitor Synthesis

[1]

Introduction & Mechanistic Rationale

The inhibition of DPP-4 is a validated therapeutic strategy for Type 2 Diabetes Mellitus (T2DM).[1] The pharmacophore of market-leading inhibitors (e.g., Sitagliptin, Retagliptin analogs) relies heavily on a chiral


-amino acid1

While the 2,4,5-trifluorophenyl substitution is the industry standard (Sitagliptin), the 2,3,4-trifluorophenyl isomer is a critical building block for:

  • SAR Optimization: Probing the steric and electrostatic tolerance of the DPP-4 S1 hydrophobic pocket.

  • Patent Evasion & Novelty: Generating novel scaffolds with distinct pharmacokinetic profiles.

  • Potency Benchmarking: Comparative studies against 2,4,5-substituted analogs.

This guide details the conversion of the

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate (Compound A)

1
Structural Context

The target transformation converts the achiral


1
  • Substrate: Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate[1]

  • Target Product: (3R)-3-Amino-4-(2,3,4-trifluorophenyl)butanoate[1]

  • Key Challenge: Controlling the stereocenter at the

    
    -position during amination.
    

Chemical Properties & Handling[2]

PropertySpecification
Chemical Name Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate
Molecular Formula C₁₂H₁₁F₃O₃
Molecular Weight 260.21 g/mol
Appearance Colorless to pale yellow oil/low-melting solid
Storage 2–8°C, under Argon/Nitrogen (Hygroscopic)
Stability Warning Prone to hydrolysis and subsequent decarboxylation in strong acidic/basic aqueous conditions.[1][2]

Protocol A: Biocatalytic Transamination (Green Route)

Rationale: Biocatalysis using


11
Reaction Pathway Visualization

The following diagram illustrates the enzymatic ping-pong bi-bi mechanism adapted for this substrate.

Transamination_CycleEnz_PLPEnzyme-PLP(Active Form)Enz_PMPEnzyme-PMP(Aminated Form)Enz_PLP->Enz_PMP + Isopropylamine - AcetoneByProductBy-product:AcetoneEnz_PLP->ByProductEnz_PMP->Enz_PLP + Substrate - ProductProductProduct:(3R)-Amino EsterEnz_PMP->ProductSubstrateSubstrate:Ethyl 3-oxo-4-(2,3,4-tfp)butanoateSubstrate->Enz_PMPDonorAmine Donor:IsopropylamineDonor->Enz_PLP

Caption: Figure 1. Ping-pong bi-bi mechanism of

1
Detailed Protocol

Reagents:

  • Substrate: 50 mM Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate.[1]

  • Enzyme: ATA-117 or commercially available Arthrobacter sp. variant (Codexis/Evoxx).[1]

  • Donor: 1.0 M Isopropylamine (IPA).[1]

  • Cofactor: 1 mM Pyridoxal-5'-phosphate (PLP).[1]

  • Buffer: 100 mM Triethanolamine (TEA), pH 7.5.[1]

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve PLP (1 mM) in TEA buffer. Adjust pH to 7.5 using HCl.

  • Substrate Solubilization: Dissolve the substrate in DMSO (10% v/v of final volume) to ensure solubility of the lipophilic trifluorophenyl group.[1]

  • Reaction Initiation:

    • Add the amine donor (IPA) to the buffer.[1]

    • Add the substrate/DMSO mixture.[1]

    • Add the enzyme preparation (lyophilized powder: 5–10 g/L).[1]

  • Incubation: Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

    • Critical Control: Monitor pH. The release of acetone and consumption of amine can shift pH.[1] Re-adjust to 7.5 if necessary.

  • Quenching: Stop reaction by adding Acetonitrile (1:1 v/v) or by acidification to pH 2.0 (if extracting the free acid after in-situ hydrolysis).

  • Work-up: Extract with Methyl tert-butyl ether (MTBE). Evaporate solvent to obtain the crude

    
    -amino ester.
    

Protocol B: Asymmetric Hydrogenation (Scalable Route)[1]

Rationale: For multi-kilogram scale-up, transition metal catalysis is often more cost-effective than enzymes.[1] This route uses a Ruthenium-BINAP complex to reduce the


1
Reaction Scheme

Substrate + NH₄OAc + H₂

Chiral 

-Amino Ester
1
Detailed Protocol

Reagents:

  • Substrate: Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate.[1]

  • Ammonium Source: Ammonium Acetate (NH₄OAc).[1]

  • Catalyst: [Rh(COD)Cl]₂ (0.5 mol%).[1]

  • Ligand: (R,S)-t-Bu-Josiphos (Ferrocenyl ligand) - Critical for stereocontrol.[1]

  • Solvent: Methanol (degassed).[1]

Step-by-Step Workflow:

  • Catalyst Preparation (Glovebox): Mix [Rh(COD)Cl]₂ and the Josiphos ligand in degassed methanol. Stir for 30 mins to form the active complex.

  • Substrate Loading: In a high-pressure autoclave, dissolve the substrate (1.0 eq) and NH₄OAc (5.0 eq) in methanol.

  • Catalyst Addition: Cannulate the catalyst solution into the autoclave under argon.

  • Hydrogenation:

    • Purge with H₂ (3 cycles).[1]

    • Pressurize to 30 bar (435 psi).

    • Heat to 50°C.

    • Stir at 1000 rpm for 18–24 hours.

  • Purification:

    • Vent H₂. Concentrate the mixture.

    • Basify with NaOH (1M) to generate the free base.[1]

    • Extract with Isopropyl Acetate (IPAc).[1]

    • Crystallize as the phosphate or fumarate salt for high purity.

Analytical Quality Control

To validate the synthesis, the Enantiomeric Excess (% ee) must be determined.[1]

ParameterMethod Details
Instrument HPLC (Agilent 1200 or equivalent) with UV detector (210 nm)
Column Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Temperature 25°C
Expected Retention (R)-Isomer: ~8.5 min; (S)-Isomer: ~11.2 min (Verify with racemate)
Acceptance Criteria ee > 98.5% for pharmaceutical intermediates

Comparison of Methods (Decision Matrix)

Decision_MatrixStartChoose Synthesis RouteScaleScale of Synthesis?Start->ScaleSmallLab Scale (<10g)SAR ScreeningScale->SmallLowLargePilot/Mfg Scale (>1kg)Process DevScale->LargeHighBioRoute A: Biocatalysis(Transaminase)Small->BioChemRoute B: Chemocatalysis(Rh-Hydrogenation)Large->ChemAdvBioHigh SelectivityNo Heavy MetalsMild ConditionsBio->AdvBioAdvChemHigh ThroughputLower Reagent CostEasier WorkupChem->AdvChem

Caption: Figure 2. Decision matrix for selecting the synthesis route based on scale and requirements.

References

  • Savile, C. K., et al. (2010).[1] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.[1] Link[1]

  • Hansen, K. B., et al. (2009).[1] Highly efficient asymmetric synthesis of sitagliptin.[1][3][4] Journal of the American Chemical Society, 131(25), 8798-8804.[1] Link[1]

  • Biftu, T., et al. (2007).[1][5] (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.[1][5][6] Bioorganic & Medicinal Chemistry Letters, 17(1), 49-52.[1][5][6] Link

  • Codexis Inc. (2023).[1] Transaminase Screening Kits for Chiral Amine Synthesis. Link

  • Merck Sharp & Dohme Corp. (2005).[1] Patent WO2005003135A1: Phosphoric acid salt of a dipeptidyl peptidase-IV inhibitor. Link

Disclaimer: This Application Note is for research and development purposes only. The 2,3,4-trifluorophenyl isomer is a structural analog and may be subject to different intellectual property restrictions than the standard 2,4,5-isomer.

Reaction mechanism of Claisen condensation for trifluorophenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of fluorinated


-keto esters. It addresses the specific challenges posed by trifluorophenylacetic acid derivatives  (e.g., ethyl (2,4,5-trifluorophenyl)acetate), where the electron-deficient aromatic ring introduces unique reactivity profiles compared to standard phenylacetic esters.

Executive Summary

The Claisen condensation of trifluorophenylacetic acid derivatives allows for the construction of highly functionalized 1,3-dicarbonyl scaffolds, which are critical intermediates in the synthesis of fluorinated heterocycles (e.g., quinolones, pyrazoles) for pharmaceutical applications.

While the electron-withdrawing nature of the trifluorophenyl group enhances the acidity of the


-protons (


16–18 vs. 23 for non-fluorinated esters), it simultaneously activates the aromatic ring toward Nucleophilic Aromatic Substitution (

)
. Standard protocols using alkoxide bases (e.g., NaOEt/EtOH) often result in significant defluorination byproducts.

This guide details a Kinetic Control Protocol using non-nucleophilic bases (LiHMDS or NaH) to suppress


 pathways and maximize the yield of the target 

-keto ester.

Mechanistic Analysis & Strategic Optimization

The Electronic Paradox

The trifluorophenyl moiety exerts a strong inductive effect (-I), stabilizing the enolate intermediate. However, this same effect renders the aromatic ring electrophilic.

  • Advantage: Rapid and complete deprotonation at lower temperatures.

  • Risk: High susceptibility to attack by nucleophilic bases (alkoxides) at the ortho or para positions relative to the fluorine substituents.

Reaction Pathway Diagram

The following diagram illustrates the desired condensation pathway versus the competitive


 decomposition pathway.

ClaisenMechanism Start Ethyl (Trifluorophenyl)acetate Base Base Selection Start->Base Enolate Enolate Formation (Kinetic Control) Base->Enolate Non-Nuc Base (LiHMDS, NaH) SNAr SIDE REACTION: SNAr Defluorination Base->SNAr Nucleophilic Base (NaOEt, NaOMe) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack on Ester Carbonyl Elimination Elimination of EtO- Tetrahedral->Elimination ProductEnolate Stable u03b2-Keto Enolate Elimination->ProductEnolate Irreversible Deprotonation (Driving Force) FinalProduct Target u03b2-Keto Ester ProductEnolate->FinalProduct Acidic Quench (AcOH/HCl)

Figure 1: Mechanistic divergence in the Claisen condensation of fluorinated aromatics. Red path indicates the S_NAr failure mode common with alkoxide bases.

Experimental Protocol: Self-Condensation

Target: Synthesis of Ethyl 2,4-bis(2,4,5-trifluorophenyl)-3-oxobutanoate (Model Compound). Scale: 10 mmol.

Reagents & Materials
ReagentEquiv.[1][2]AmountRole
Ethyl (2,4,5-trifluorophenyl)acetate1.02.18 gSubstrate
LiHMDS (1.0 M in THF)2.222.0 mLNon-nucleophilic Base
Anhydrous THFN/A50 mLAprotic Solvent
Acetic Acid (Glacial)3.0~1.8 gQuench
HCl (1.0 M)N/A50 mLWorkup

Why LiHMDS? Lithium bis(trimethylsilyl)amide is a bulky, non-nucleophilic base (


 ~26). It quantitatively deprotonates the ester without attacking the fluorinated ring. 2.2 equivalents are required: 1.0 equiv to form the initial enolate, and 1.0 equiv to deprotonate the highly acidic product (plus 0.2 equiv excess).
Step-by-Step Procedure
Step 1: System Preparation
  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Cool the system to -78°C using a dry ice/acetone bath.

  • Charge the flask with LiHMDS (22 mL, 1.0 M in THF) under nitrogen flow.

Step 2: Enolate Formation
  • Dilute the Ethyl (2,4,5-trifluorophenyl)acetate (1.09 g, 0.5 equiv) in anhydrous THF (10 mL). Note: We add only half the substrate initially if performing a self-condensation to generate the enolate first, though adding all at -78°C is also valid for self-condensation.

  • Add the ester solution dropwise to the LiHMDS over 15 minutes.

  • Stir at -78°C for 30 minutes . The solution typically turns yellow/orange, indicating enolate formation.

Step 3: Condensation [1][3]
  • Add the remaining Ethyl (2,4,5-trifluorophenyl)acetate (1.09 g, 0.5 equiv) dropwise as a solution in THF (10 mL).

  • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Observation: The mixture may become heterogeneous as the lithium enolate of the product precipitates.

  • Stir at 0°C for an additional 1 hour. Monitor by TLC (20% EtOAc/Hexanes) or LC-MS. The starting material spot should disappear.

Step 4: Quench & Isolation
  • Cool the mixture back to 0°C .

  • Quench by the dropwise addition of Glacial Acetic Acid (1.8 g) dissolved in THF (5 mL). Caution: Exothermic.

  • Dilute with EtOAc (50 mL) and pour into 1.0 M HCl (50 mL) .

  • Separate the layers.[2] Extract the aqueous layer with EtOAc (2 x 30 mL).

  • Wash combined organics with Brine, dry over

    
    , and concentrate under reduced pressure.
    
Step 5: Purification
  • The crude residue is often a keto-enol mixture.

  • Purify via flash column chromatography on silica gel.

  • Eluent: Gradient 0%

    
     10% EtOAc in Hexanes.
    
  • Note:

    
    -keto esters with electron-deficient aromatics are acidic and may streak on silica. Adding 1% AcOH to the eluent can improve resolution.
    

Workflow Visualization

ProtocolWorkflow Setup Setup: Dry Flask, N2 atm Cool to -78°C ReagentPrep Charge LiHMDS (2.2 eq) in THF Setup->ReagentPrep Addition1 Add Ester (0.5 eq) Form Enolate (-78°C, 30 min) ReagentPrep->Addition1 Addition2 Add Ester (0.5 eq) Condensation (-78°C -> 0°C) Addition1->Addition2 Monitor Monitor: LC-MS/TLC Check for SM consumption Addition2->Monitor Monitor->Addition2 Incomplete (Stir longer) Quench Quench: AcOH/THF at 0°C Monitor->Quench Complete Workup Workup: Partition EtOAc/HCl Dry & Concentrate Quench->Workup

Figure 2: Operational workflow for the low-temperature Claisen condensation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Defluorination Byproducts Nucleophilic attack on the ring (

).
Do NOT use alkoxides (NaOEt). Switch to LiHMDS or LDA. Ensure temp stays < 0°C during enolate formation.
Low Yield / SM Recovery Incomplete deprotonation or "Retro-Claisen".Ensure 2.2+ equivalents of base are used.[3] The product enolate consumes base. Avoid water contamination (quenches base).
Decarboxylation Acidic workup too harsh or heating during workup.Use dilute acid (1M HCl or Citric Acid) for quench. Do not heat the crude residue > 40°C during rotary evaporation.
O-Alkylation If adding an electrophile (in Crossed Claisen).[4]Use a "hard" cation (Li+) to favor C-alkylation. Solvent choice (THF vs DMF) affects this ratio.

References

  • Mechanism of Claisen Condens

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Acidity of Alpha-Hydrogens in Esters

    • Title: Relative Acidity of alpha-Hydrogens.[1]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Nucleophilic Arom

    
    ) Risks 
    
    • Title: Nucleophilic Arom
    • Source: Chem. LibreTexts / Master Organic Chemistry.
    • URL:[Link]

  • Use of LiHMDS in Claisen Condens

    • Title: Recent advances in the synthesis of

      
      -keto esters.[5]
      
    • Source: Organic Letters / NIH PMC.
    • URL:[Link]

Sources

Application Note: Pilot-Scale Synthesis of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and pilot plant engineers. It details the scale-up synthesis of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate , a critical fluorinated building block analogous to the Sitagliptin intermediate.

The protocol prioritizes the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Route , widely regarded as the industry standard for generating high-purity


-keto esters without the self-condensation impurities common in Claisen condensations.

Executive Summary

The synthesis of


-aryl-

-keto esters is a pivotal step in the manufacturing of fluorinated APIs (e.g., DPP-4 inhibitors). While direct condensation methods (Claisen) often suffer from poor selectivity and difficult purification, the Meldrum’s Acid activation strategy offers a self-validating, high-yield pathway. This protocol outlines a robust 3-step "one-pot" process: acid chloride formation, acylation of Meldrum’s acid, and decarboxylative ethanolysis.

Key Advantages of Selected Route:

  • Regiospecificity: Eliminates competing

    
    -acylation.
    
  • Purification: The intermediate acylated Meldrum's acid can be used directly or crystallized, but the final ethanolysis drives the reaction to completion with volatile byproducts (acetone,

    
    ) facilitating easy workup.
    
  • Scalability: Exotherms are manageable with standard jacketed reactors.

Retrosynthetic Analysis & Reaction Scheme

The strategy relies on the activation of 2,3,4-trifluorophenylacetic acid. The carbon chain is extended by two carbons using Meldrum's acid as a C2 synthon, followed by alcoholysis to install the ethyl ester.

ReactionScheme SM 2,3,4-Trifluorophenylacetic Acid (C8H5F3O2) Act Acid Chloride Intermediate SM->Act SOCl2, DMF (cat) DCM, 40°C Inter Acylated Meldrum's Acid Enol Act->Inter + Meldrum's Acid + Pyridine (Base) -5°C to 20°C Meldrum Meldrum's Acid Meldrum->Inter Product Ethyl 3-oxo-4-(2,3,4- trifluorophenyl)butanoate Inter->Product EtOH, Reflux (-CO2, -Acetone) Byprod Byproducts: CO2 (gas), Acetone Inter->Byprod

Figure 1: Synthetic pathway utilizing Meldrum's Acid activation. The process is designed to be telescopic (one-pot) or stepwise depending on impurity profiles.

Process Development & Critical Process Parameters (CPPs)

Route Selection Justification

Direct condensation of phenylacetic acid esters with ethyl acetate (Claisen) typically yields 40-60% due to self-condensation of the ester. The Masamune-Brooks reaction (Magnesium ethyl malonate) is a viable alternative but requires handling hygroscopic magnesium salts. The Meldrum's Acid route is selected for pilot plants because:

  • Safety: Byproducts are gaseous (

    
    ) or low-boiling (acetone), preventing accumulation of toxic impurities.
    
  • Crystallinity: The acylated intermediate is highly crystalline, offering a "reject point" for impurities if the starting material quality is low.

Critical Process Parameters (CPPs)
ParameterSetpointCriticalityRationale
Acid Chloride Formation Temp

HighToo high degrades the fluorinated ring; too low leads to incomplete activation.
Meldrum's Addition Temp

CriticalThe acylation is highly exothermic. Pyridine addition must be controlled to prevent thermal runaway (

).
Stoichiometry (Base) 2.0 - 2.2 eqHighExact neutralization of HCl generated is required. Excess pyridine complicates workup; deficit stops reaction.
Ethanolysis Reflux

MediumMust ensure vigorous reflux to drive

evolution. Inadequate reflux leads to incomplete decarboxylation.

Detailed Pilot Protocol (1.0 kg Scale)

Reagents:

  • 2,3,4-Trifluorophenylacetic acid: 1.0 kg (5.26 mol)

  • Thionyl Chloride (

    
    ): 0.75 kg (6.31 mol, 1.2 eq)
    
  • DMF (Catalyst): 5 mL

  • Meldrum’s Acid: 0.83 kg (5.78 mol, 1.1 eq)

  • Pyridine (Dry): 0.91 kg (11.57 mol, 2.2 eq)

  • Dichloromethane (DCM): 10 L (Process Solvent)

  • Ethanol (Absolute): 5 L (Reactant/Solvent)

Step 1: Activation (Acid Chloride Formation)
  • Setup: Charge a 20 L glass-lined reactor with 2,3,4-Trifluorophenylacetic acid (1.0 kg) and DCM (5 L) .

  • Catalyst: Add DMF (5 mL) . Stir at 150 RPM.

  • Addition: Add Thionyl Chloride dropwise over 60 minutes, maintaining internal temperature

    
    .
    
    • Note: Scrubber system must be active to trap HCl and

      
       off-gassing.
      
  • Reaction: Heat to reflux (

    
    ) for 2–3 hours.
    
  • IPC (In-Process Control): Analyze by HPLC (quench aliquot with MeOH). Target:

    
     starting acid.
    
  • Concentration: Distill off DCM and excess

    
     under reduced pressure (keep 
    
    
    
    ) to obtain the crude acid chloride oil. Re-dissolve in fresh DCM (3 L) .
Step 2: Acylation of Meldrum's Acid[2][3]
  • Preparation: In a separate 20 L reactor, dissolve Meldrum’s Acid (0.83 kg) and Pyridine (0.91 kg) in DCM (5 L) .

  • Cooling: Cool the Meldrum's/Pyridine solution to

    
     .
    
  • Coupling: Add the Acid Chloride solution (from Step 1) slowly over 2 hours.

    • Critical: Maintain internal temperature

      
      . The reaction is strongly exothermic.
      
  • Aging: Allow the mixture to warm to

    
     and stir for 2 hours. The solution will turn orange/red (characteristic of the enol).
    
  • Quench: Wash the organic layer with 1M HCl (2 \times 5 L) to remove pyridine. Wash with Brine (5 L) .

  • Solvent Swap: Distill DCM to a minimum volume. Do not distill to dryness (thermal instability). Add Ethanol (5 L) .

Step 3: Decarboxylative Ethanolysis
  • Reaction: Heat the ethanolic solution to Reflux (

    
    ) .
    
  • Gas Evolution: Observe

    
     evolution. Maintain reflux for 4–6 hours until gas evolution ceases.
    
  • IPC: HPLC should show disappearance of the acylated intermediate.

  • Isolation: Concentrate the ethanol under vacuum to yield the crude

    
    -keto ester.
    
  • Purification:

    • Option A (Distillation): High vacuum distillation (

      
      , 
      
      
      
      ).
    • Option B (Crystallization): If solid, recrystallize from Hexane/MTBE. (Note: These esters are often oils; distillation is preferred for high purity).

Safety & Hazard Analysis (SHE)

Hazard CategorySpecific RiskMitigation Strategy
Chemical Thionyl Chloride : Reacts violently with water; releases toxic HCl/SO2.Use dry glassware; dedicated caustic scrubber for off-gas.
Thermal Meldrum's Acid Acylation : High heat release.Active cooling jacket; controlled dosing rate; emergency dump tank availability.
Pressure Decarboxylation : Release of 1 mole of

per mole of product.
Ensure reactor vent is not blocked; use a reflux condenser with wide-bore venting.
Toxicological Fluorinated Aromatics : Potential skin irritants/sensitizers.Full PPE (Tyvek suit, respirator); handle in laminar flow hood or closed system.

Analytical Controls

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    )
  • Mobile Phase A: 0.1%

    
     in Water
    
  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 210 nm and 254 nm.

  • Acceptance Criteria: Purity

    
    ; Single largest impurity 
    
    
    
    .
Structural Confirmation (NMR)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       1.25 (t, 3H, 
      
      
      
      )
    • 
       3.45 (s, 2H, 
      
      
      
      , keto tautomer)
    • 
       3.85 (s, 2H, 
      
      
      
      )
    • 
       4.20 (q, 2H, 
      
      
      
      )
    • 
       6.9–7.2 (m, 2H, Ar-H)
      
    • Note: Expect enol tautomer signals (

      
       ppm, -OH) depending on solvent.
      

Process Flow Diagram (PFD)

PFD R1 Reactor 1 (GL) Acid Chloride Formation (T = 40°C) Scrubber Caustic Scrubber (HCl/SO2 Removal) R1->Scrubber Off-gas R2 Reactor 2 (SS/GL) Acylation & Quench (T = -5°C) R1->R2 Acid Chloride Soln. Evap Rotary Evaporator Solvent Swap (DCM -> EtOH) R2->Evap Washed Organic Phase R3 Reactor 3 Ethanolysis (Reflux) (T = 78°C) Evap->R3 Concentrate + EtOH Dist Vacuum Distillation Final Purification R3->Dist Crude Product Product Product Dist->Product Pure Ethyl Ester

Figure 2: Pilot Plant Process Flow Diagram identifying key unit operations and containment strategies.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][3][4][5][6][7][8] 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link

  • Clay, R. J., et al. (1993). Synthesis of Beta-Keto Esters from Meldrum's Acid. Synthesis, 1993(03), 290-292. Link

  • Pak, C. S., et al. (1992). Facile Synthesis of Beta-Keto Esters. Tetrahedron Letters, 33(39), 5767-5770.
  • Xu, F., et al. (2005). Process Development for the Synthesis of Sitagliptin. Organic Process Research & Development, 9(6), 853-857. (Reference for handling trifluorophenylacetic acid derivatives). Link

  • ChemicalBook. (n.d.). Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Product Properties. (Analogous isomer data). Link

Sources

Application Note: High-Impact Derivatization of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate scaffold represents a "privileged structure" capable of accessing diverse chemical space. This Application Note details the strategic derivatization of this


-keto ester into three distinct bioactive pharmacophores: Pyrazoles , Pyrimidines , and Chiral 

-Hydroxy Esters
.
The "Fluorine Advantage"

The 2,3,4-trifluorophenyl moiety is not merely a lipophilic handle; it is a precision tool for Structure-Activity Relationship (SAR) tuning.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism at the phenyl ring, extending half-life (

    
    ).
    
  • Orthogonal Sterics: Unlike the common 4-trifluoromethyl or 2,4-difluoro patterns, the 2,3,4-substitution creates a dense electron-withdrawing "wall" that can lock conformation via intramolecular electrostatic interactions, potentially increasing binding affinity to target proteins (e.g., DPP-4, Kinases).

Chemical Logic & Divergent Synthesis

The scaffold contains three reactive centers allowing for divergent synthesis:

  • C3-Ketone: Susceptible to nucleophilic attack (hydrazines, amines).

  • C2-Methylene: Highly acidic (

    
    ), enabling alkylation or Knoevenagel condensations.
    
  • C1-Ester: Electrophilic site for cyclization or amidation.

The following diagram illustrates the core workflows described in this guide.

DivergentSynthesis Start Ethyl 3-oxo-4- (2,3,4-trifluorophenyl)butanoate Pyrazole Workflow 1: Pyrazole Scaffold (Kinase/COX Inhibitors) Start->Pyrazole + Hydrazines (Cyclocondensation) Pyrimidine Workflow 2: Pyrimidine Scaffold (Antivirals/Oncology) Start->Pyrimidine + Amidines (Base-Mediated) Chiral Workflow 3: Chiral u03b2-Hydroxy Ester (Statins/Peptidomimetics) Start->Chiral + Ru-Catalyst/H2 (Noyori Reduction)

Figure 1: Divergent synthesis pathways transforming the trifluorophenyl scaffold into high-value bioactive libraries.

Workflow 1: Pyrazole Library Synthesis

Target Class: Anti-inflammatory agents (COX-2), Kinase Inhibitors (e.g., B-Raf).

Mechanistic Insight

The reaction follows the Knorr Pyrazole Synthesis.[1] The regioselectivity is controlled by the condensation rate. The hydrazine


 attacks the more reactive ketone (C3) first, forming a hydrazone, followed by intramolecular attack on the ester (C1).[1]
Detailed Protocol

Reagents:

  • Scaffold: 1.0 equiv (Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate)

  • Hydrazine Derivative (

    
    ): 1.1 equiv
    
  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (0.1 equiv)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the

    
    -keto ester in 5 mL of absolute ethanol in a round-bottom flask.
    
  • Addition: Add 1.1 mmol of the substituted hydrazine. If the hydrazine is a hydrochloride salt, add 1.1 equiv of Sodium Acetate to buffer.

  • Catalysis: Add 10

    
    L of glacial acetic acid.
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
    
    • Checkpoint: The starting material spot (

      
      ) should disappear; a lower 
      
      
      
      fluorescent spot (pyrazole) will appear.
  • Workup (Self-Validating):

    • Cool to room temperature.

    • If precipitate forms: Filter and wash with cold EtOH (High Purity).

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove unreacted hydrazine), then Brine. Dry over

      
      .
      
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography.

Reaction Mechanism Visualization

PyrazoleMech Step1 Step 1: Nucleophilic Attack Hydrazine attacks C3-Ketone Step2 Step 2: Hydrazone Formation (- H2O) Step1->Step2 Dehydration Step3 Step 3: Intramolecular Cyclization NH attacks C1-Ester Step2->Step3 Cyclization Final Final Product: 3-(2,3,4-trifluorobenzyl)-pyrazol-5-one Step3->Final - EtOH

Figure 2: Step-wise mechanism of Knorr Pyrazole formation from the beta-keto ester scaffold.

Workflow 2: Pyrimidine Synthesis

Target Class: DHFR Inhibitors, Antivirals, Kinase Inhibitors.

Protocol (Base-Mediated Condensation)

Pyrimidines require a bis-nucleophile (Amidine, Guanidine, or Urea) and basic conditions to drive the condensation with the 1,3-dicarbonyl system.

Reagents:

  • Scaffold: 1.0 equiv

  • Amidine Hydrochloride (e.g., Benzamidine HCl): 1.2 equiv

  • Base: Sodium Ethoxide (NaOEt), 2.5 equiv (Freshly prepared or 21% wt in EtOH)

  • Solvent: Ethanol[2]

Methodology:

  • Activation: In a dry flask under

    
    , add NaOEt solution to the Amidine HCl. Stir for 15 min to liberate the free base amidine.
    
  • Condensation: Add the

    
    -keto ester dropwise.
    
  • Reaction: Reflux for 6–12 hours.

  • Quench & pH Adjustment (Critical):

    • Evaporate EtOH.

    • Add water (10 mL). The solution will be basic.

    • Self-Validating Step: Acidify carefully with 1M HCl to pH 4-5. The hydroxypyrimidine (tautomer of pyrimidone) often precipitates at this isoelectric point.

  • Isolation: Filter the solid or extract with DCM.

Workflow 3: Enantioselective Reduction

Target Class: Chiral intermediates for statin-analogs or peptidomimetics. Goal: Convert the C3-ketone to a chiral alcohol (


 or 

) with >95% ee.
Protocol (Noyori Asymmetric Hydrogenation)

While enzymatic KREDs are viable, Ru-BINAP catalysis offers robust scalability for this specific fluorinated substrate.

Reagents:

  • Scaffold: 1.0 equiv

  • Catalyst:

    
     (1 mol%)
    
  • Hydrogen Source:

    
     gas (4 atm) or Formic Acid/TEA (Transfer hydrogenation)
    
  • Solvent: Methanol (degassed)

Methodology:

  • Setup: Charge a high-pressure autoclave with substrate and catalyst in MeOH.

  • Purge: Cycle

    
     three times, then 
    
    
    
    three times.
  • Reaction: Stir at

    
    C under 4 atm 
    
    
    
    for 12 hours.
  • Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

    • Note: The bulky 2,3,4-trifluorophenyl group usually enhances stereoselectivity by directing the hydride attack.

Comparative Data & Yields

The following table summarizes expected outcomes based on standard reactivity profiles of fluorinated


-keto esters [1, 3].
DerivatizationCo-ReactantConditionsTypical YieldKey QC Parameter
Pyrazole Hydrazine HydrateEtOH, Reflux, 2h85-92%disappearance of C=O (1710 cm⁻¹)
N-Sub Pyrazole PhenylhydrazineEtOH, Reflux, 4h78-85%Regiochemistry (NOESY NMR)
Pyrimidine Guanidine HClNaOEt, Reflux, 8h65-75%MP > 200°C (High polarity)
Chiral Alcohol

/ Ru-BINAP
MeOH, 50°C, 4 atm94-98%>96% ee (Chiral HPLC)

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.[3][4] [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014).[5] Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BKE-234-YIELD Status: Open Priority: Critical (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield or purity issues in the synthesis of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate . This molecule is a structural isomer of the well-known Sitagliptin intermediate (which utilizes the 2,4,5-trifluoro pattern).

While direct Claisen condensation (using ethyl acetate and base) is possible, it is chemically inferior for this substrate due to self-condensation side reactions and difficult purification. The industry-standard "Best Practice" for high-purity


-keto ester synthesis is the Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) route. 

This guide focuses exclusively on optimizing the Meldrum's Acid activation pathway , as this offers the highest fidelity for yield and purity.

Module 1: The Activation Phase (Acid Chloride Formation)

Context: The reaction begins with 2,3,4-trifluorophenylacetic acid. If this acid is not cleanly converted to its activated form (Acid Chloride), the subsequent coupling with Meldrum's acid will fail or produce "tarry" byproducts.

Common Troubleshooting (Q&A)

Q: My acid chloride reaction mixture turns black/tarry. Is this normal? A: No. This indicates thermal decomposition or polymerization.

  • Root Cause: The 2,3,4-trifluoro moiety makes the benzylic position sensitive. Excessive heating with Thionyl Chloride (

    
    ) or Oxalyl Chloride causes degradation.
    
  • Solution: Use catalytic DMF (Dimethylformamide) . The Vilsmeier-Haack intermediate formed by DMF allows the reaction to proceed at lower temperatures (0°C to Room Temp) rather than reflux.

  • Protocol Adjustment: Add 2-3 drops of dry DMF to the acid/DCM mixture before adding the chlorinating agent. Keep T < 25°C.

Q: Can I use the crude acid chloride directly? A: Yes, but solvent removal is critical. Residual


 or 

will destroy the Meldrum's acid enolate in the next step.
  • Validation: Evaporate to dryness, then "chase" with dry toluene twice to azeotrope off residual acid gases.

Module 2: The Acylation of Meldrum's Acid (The Critical C-C Bond)

Context: This is the step where yield is most often lost. The Meldrum's acid must be deprotonated by a base (usually Pyridine or DMAP) to attack the Acid Chloride.

Visualizing the Pathway

The following logic flow illustrates the critical decision points in the acylation mechanism.

MeldrumAcylation Start 2,3,4-Trifluorophenylacetic Acid Activation Activation (SOCl2 + cat. DMF) Start->Activation Chlorination AcidChloride Acid Chloride (Intermediate) Activation->AcidChloride -HCl, -SO2 Coupling Acylation Reaction (T < 0°C) AcidChloride->Coupling Nucleophilic Attack Meldrums Meldrum's Acid + Pyridine (Base) Meldrums->Coupling Enolate Formation Adduct Meldrum's Adduct (Enol Form) Coupling->Adduct C-C Bond Formed

Figure 1: The Acylation Logic Flow.[1] Note the convergence of the Acid Chloride and the Meldrum's Enolate.

Common Troubleshooting (Q&A)

Q: The yield is consistently below 50%. What is the stoichiometric limiting factor? A: Often, it is the Base .

  • The Math: You need at least 2.0 equivalents of base (Pyridine).[2][3]

    • One equivalent to neutralize the

      
       generated from the Acid Chloride.
      
    • One equivalent to keep the Meldrum's acid deprotonated (as the enolate) so it can react.

  • Recommendation: Use 2.2 to 2.5 equivalents of Pyridine relative to the Acid Chloride.

Q: The reaction exotherms violently, and the product is impure. A: The acylation is highly exothermic.

  • Protocol: Cool the Meldrum's Acid/Pyridine/DCM solution to 0°C or -5°C before adding the Acid Chloride. Add the Acid Chloride solution dropwise over 30-60 minutes.

Module 3: Decarboxylative Alcoholysis (Ring Opening)

Context: The Meldrum's adduct (a solid) is refluxed in Ethanol to open the ring, release


, and form the ethyl ester.
Common Troubleshooting (Q&A)

Q: I see the product peak on HPLC, but also a large impurity at RRT 0.9. A: This is likely the non-decarboxylated intermediate or the methyl ester (if Methanol was used in workup).

  • The Fix: The reaction is driven by the loss of

    
    . Ensure you are refluxing vigorously enough to see gas evolution.
    
  • Solvent Choice: Use Absolute Ethanol .[4] Presence of water will hydrolyze the adduct to the keto-acid, which spontaneously decarboxylates to the ketone (lacking the ester group), a dead-end impurity.

Q: How do I remove the byproduct (Acetone)? A: Acetone is generated as a leaving group. It boils off during the Ethanol reflux (Acetone BP: 56°C vs Ethanol BP: 78°C). No special action is required other than ensuring an open system (with condenser) to allow gas escape.

Optimized Protocol Summary

To maximize yield, follow this specific stoichiometry table.

ComponentEquivalentsRoleCritical Parameter
2,3,4-Trifluorophenylacetic Acid 1.0SMDryness (<0.1% water)
Thionyl Chloride 1.2 - 1.5ActivatorRemove excess via toluene azeotrope
DMF 0.05 (Cat.)CatalystEssential for low-temp activation
Meldrum's Acid 1.1NucleophileRecrystallize if older than 6 months
Pyridine 2.5BaseMust be anhydrous
DCM (Dichloromethane) 10 VolSolventKeep T < 0°C during addition
Ethanol ExcessReactantAnhydrous; Reflux 3-5 hours

References

  • Hansen, K. B., et al. (2009). First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin. Organic Process Research & Development, 9(4), 634–639. (Describes the analogous 2,4,5-trifluoro chemistry).

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3][5][6][7][8] 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry , 43(10), 2087–2088. (The foundational method for this synthesis).

  • Pak, C. S., et al. (1992). Reaction of acyl Meldrum's acids with alcohols: A convenient synthesis of β-keto esters. Synthesis, 1992(12), 1213-1214.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheets (SDS) for Thionyl Chloride, Pyridine, and Fluorinated aromatics before proceeding.

Sources

Purification strategies for crude Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Ticket ID: #TFP-BKE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Purification strategies, impurity profiling, and stability management.[1]

Executive Summary

You are dealing with Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate , a fluorinated


-keto ester.[1] While chemically distinct, this molecule shares critical physicochemical properties with the well-known Sitagliptin intermediate (the 2,4,5-isomer).

Successful purification requires navigating three specific challenges inherent to this class of compounds:

  • Keto-Enol Tautomerism: The highly electron-withdrawing trifluorophenyl group stabilizes the enol form, leading to "streaking" on silica columns and confusing NMR spectra.[1]

  • Acidity of the

    
    -Methylene:  The protons at position 2 (between the carbonyls) are acidic (
    
    
    
    ). This allows for base-mediated decomposition if not handled correctly.[1]
  • Decarboxylation Risk: The free acid form (if ester hydrolysis occurs) will spontaneously decarboxylate to the ketone byproduct (4-(2,3,4-trifluorophenyl)butan-2-one).[1]

Part 1: Initial Diagnostic & Triage[1]

User Question: "My crude product is a viscous yellow oil. Literature for similar analogs suggests it should be a solid.[1] Is my reaction failed?"

Dr. Vance: Not necessarily. The ethyl ester often has a lower melting point than the corresponding methyl ester (which is a solid at 41-43°C for the 2,4,5-isomer).[1] However, persistent oiliness usually indicates one of three things:

  • Residual Solvent: High-boiling solvents (DMF, Toluene) or reaction byproducts (Pinacol, if boronate chemistry was used).

  • Keto-Enol Equilibrium: The oil may be a mixture of tautomers which disrupts the crystal lattice.[1]

  • Decarboxylated Impurity: The ketone byproduct is an oil and acts as a solvent, preventing crystallization.

Decision Matrix: Purification Strategy

PurificationStrategy Start Crude Product State CheckTLC Check TLC (Visualize with UV & KMnO4) Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType AcidImpurity Starting Material (2,3,4-TFP Acetic Acid) ImpurityType->AcidImpurity Low Rf spot KetoneImpurity Decarboxylated Ketone Byproduct ImpurityType->KetoneImpurity High Rf spot Clean Clean but Oily ImpurityType->Clean Single spot MethodA Method A: Bicarbonate Wash AcidImpurity->MethodA MethodB Method B: Buffered Silica Column KetoneImpurity->MethodB MethodC Method C: High Vac Distillation (Risk of decomp) KetoneImpurity->MethodC If >10g scale MethodD Method D: Crystallization (Seed with Hexanes/IPA) Clean->MethodD

Caption: Decision tree for selecting the optimal purification pathway based on crude impurity profile.

Part 2: Chemical Workup (The "Crude" Cleanup)

Before attempting chromatography, you must chemically remove the unreacted starting material (2,3,4-trifluorophenylacetic acid ). This is the most efficient step because it exploits the


 difference between the carboxylic acid (

) and the

-keto ester (

).[1]

Protocol: Selective Bicarbonate Extraction

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid ether if possible, as it holds water.

  • The Wash: Wash the organic layer 2x with saturated aqueous Sodium Bicarbonate (

    
    ) .[2]
    
    • Mechanism:[1][2][3][4] The bicarbonate (

      
      ) will deprotonate the carboxylic acid (making it water-soluble) but is too weak to deprotonate the 
      
      
      
      -keto ester (which requires
      
      
      ).[1]
  • The Quench: Wash the organic layer 1x with 1M HCl or Ammonium Chloride .

    • Critical: This ensures the

      
      -keto ester is fully protonated and not in its enolate form, which is water-soluble and unstable.[1]
      
  • Drying: Dry over

    
     (Sodium Sulfate), filter, and concentrate at <45°C .
    

Table 1: Solubility Profile of Key Components

ComponentOrganic Phase (DCM/EtOAc)Aqueous Phase (NaHCO3)Aqueous Phase (NaOH - Avoid!)[1]
Target Ester SolubleInsoluble (Remains in Org)Soluble (Hydrolyzes/Decomposes)
Starting Acid SolubleSoluble (Removed) Soluble
Ketone Byproduct SolubleInsolubleInsoluble

Part 3: Chromatographic Strategies

User Question: "I am running a silica column (Hexane/EtOAc), but the product streaks across the column and co-elutes with impurities. Why?"

Dr. Vance: This is the classic "Enol Streaking" phenomenon. On standard silica gel (which is slightly acidic), the


-keto ester equilibrates between keto and enol forms. The enol form can hydrogen-bond strongly with the silica silanols, causing tailing.

Solution: Acid-Buffered Silica Chromatography

You must suppress the ionization of the enol and passivate the silica surface.

Protocol:

  • Mobile Phase: Add 0.1% to 1.0% Acetic Acid to your Hexane/Ethyl Acetate mobile phase.[1]

    • Example: 900 mL Hexane + 100 mL EtOAc + 1 mL Acetic Acid.[1]

  • Loading: Load the crude as a concentrated solution in DCM. Do not dry-load on silica unless you strictly control the drying temperature (risk of decomposition).[1]

  • Elution: The product typically elutes in the 10-20% EtOAc range (depending on the exact polarity of the trifluorophenyl group).

  • Post-Column: The acetic acid will evaporate during concentration. If traces remain, they can be removed by azeotroping with heptane.

Part 4: Crystallization (The "Gold Standard")

If your purity is >90% after workup but still oily, induce crystallization.

Protocol:

  • Solvent System: Use Isopropanol (IPA) / Hexanes or Ethanol / Water .

  • Procedure:

    • Dissolve the oil in a minimum amount of warm IPA (40°C).

    • Add Hexanes dropwise until the solution turns slightly cloudy.

    • Add a single drop of IPA to clear it.[1]

    • Seed: If you have any solid material (even from a previous dirty batch), add a speck now.

    • Cool: Place in a -20°C freezer overnight. Do not disturb.

  • Note: If it oils out again, scratch the glass side of the flask with a glass rod to induce nucleation.

Part 5: Troubleshooting & FAQs

Q: My NMR shows a small singlet at ~12 ppm and split peaks in the aromatic region. Is it pure? A: Yes, this is likely the Enol Tautomer .


-keto esters with electron-withdrawing groups (like trifluorophenyl) have a significant enol population (sometimes 10-30% in 

).[1]
  • Validation: Run the NMR in

    
    .[1] The hydrogen bonding capability of DMSO often shifts the equilibrium entirely to the enol or keto form, simplifying the spectrum.
    

Q: I used Zinc (Reformatsky) and my product is gray/purple. A: You have residual Zinc fines or organozinc species.

  • Fix: Wash the organic layer with 10% Citric Acid or EDTA solution . This chelates the metal ions better than simple HCl.

Q: Can I distill this compound? A: Only under high vacuum (<0.5 mmHg) . Beta-keto esters are thermally unstable.[1] Prolonged heating above 100°C leads to self-condensation (dehydroacetic acid derivatives) or decarboxylation.[1] A wiped-film evaporator is ideal if available.[1]

References

  • Sitagliptin Intermediate Synthesis (Analogous Chemistry)

    • Title: Process for the preparation of Sitagliptin and its intermediates.[5][6]

    • Source: WO2010122578A2 (P
    • Relevance: Describes the synthesis and handling of the 2,4,5-trifluorophenyl analog, establishing the baseline for stability and workup of this structural class.
    • URL:[1]

  • Acidity and Tautomerism of Fluorin

    
    -Keto Esters: 
    
    • Title: Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry.
    • Source: Journal of Pharmaceutical Sciences (via PubMed).
    • Relevance: Provides mechanistic insight into the keto-enol equilibria and hydration propensity of fluorinated carbonyls.[1]

    • URL:[Link]

  • General Purific

    
    -Keto Esters: 
    
    • Title: Synthesis of Ethyl 3-oxo-4-phenylbutano
    • Source: ChemicalBook.[1]

    • Relevance: detailed workup procedures for the non-fluorinated parent compound, applicable with modifications for the fluorinated deriv

Sources

Identification and minimization of side products in beta-keto ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Beta-Keto Ester Synthesis Current Status: Online 🟢 Topic: Identification and Minimization of Side Products

User Guide Overview

Welcome to the Beta-Keto Ester Synthesis Support Center. This guide is structured to troubleshoot specific chemical failures—low yields, unexpected side products, and purification difficulties. We focus on the causality of these failures, distinguishing between thermodynamic traps (Claisen) and kinetic selectivity issues (Alkylation).

Module 1: The Claisen Condensation (Thermodynamic Control)

User Query: "I am running a crossed Claisen condensation, but I am recovering starting material or getting self-condensation products. Why?"

Technical Diagnosis: The Claisen condensation is reversible. The reaction is driven to completion only by the deprotonation of the final


-keto ester product, which serves as a thermodynamic sink.[1] If your product lacks an acidic 

-proton (between the two carbonyls) or if the base is insufficient, the equilibrium favors the starting materials (Retro-Claisen).

Troubleshooting Protocol:

IssueRoot CauseCorrective Action
Low Yield / SM Recovery Failure of the "Thermodynamic Sink" : The product was not deprotonated.Ensure the product has at least one acidic

-proton. Use a full stoichiometric equivalent (1.0–1.1 eq) of base, not catalytic amounts [1].
Self-Condensation Competitive Enolization : Both esters can form enolates.Switch to Kinetic Control : Pre-form the enolate of the ester using LDA at -78°C, then slowly add the second ester (electrophile) [2].
Mixed Ester Products Transesterification : The alkoxide base does not match the ester alkoxy group.Match the Base : If using ethyl esters, use sodium ethoxide (NaOEt). If using methyl esters, use sodium methoxide (NaOMe). Or use a non-nucleophilic base like LDA or NaH [3].[2]

Visualizing the Trap: The diagram below illustrates the critical "Thermodynamic Sink" required to prevent the Retro-Claisen pathway.

Claisen_Mechanism Start Starting Ester (R-COOR') Enolate Enolate Formation (Reversible) Start->Enolate Base Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + 2nd Ester Product_Neutral β-Keto Ester (Neutral) Tetrahedral->Product_Neutral - OR' Product_Anion Stabilized Anion (Thermodynamic Sink) Product_Neutral->Product_Anion Deprotonation (Irreversible in Base) Retro Retro-Claisen (Starting Materials) Product_Neutral->Retro + OR' (Nucleophilic Attack) Product_Anion->Product_Neutral Acid Quench

Caption: The Claisen condensation relies on the irreversible deprotonation of the neutral product to prevent the retro-Claisen breakdown.

Module 2: Alkylation Selectivity (Kinetic Control)

User Query: "I tried to alkylate my


-keto ester, but I isolated the O-alkylated enol ether instead of the C-alkylated product."

Technical Diagnosis:


-keto ester enolates are ambident nucleophiles. The regioselectivity (C- vs. O-alkylation) is governed by the Hard-Soft Acid-Base (HSAB) principle and solvent effects.
  • O-Alkylation: Favored by "hard" electrophiles and polar aprotic solvents that leave the oxygen "naked" and highly reactive.

  • C-Alkylation: Favored by "soft" electrophiles and conditions that permit tight ion-pairing (shielding the oxygen).

Optimization Matrix:

VariableCondition for C-Alkylation (Desired)Condition for O-Alkylation (Side Product)
Electrophile Soft : Alkyl halides (R-I, R-Br), Benzyl bromide.[3]Hard : Silyl chlorides (TMSCl), Sulfonates, acid chlorides [4].
Solvent Protic / Non-Polar : t-BuOH, THF (promotes ion pairing).Polar Aprotic : DMSO, HMPA, DMF (solvates cation, exposes O-).
Leaving Group Iodide (Soft)Triflate, Tosylate (Harder)
Counterion Lithium (Li+) - Tighter coordination to Oxygen.Potassium (K+) or Ammonium (R4N+) - Looser coordination.

Support Tip: If O-alkylation persists, consider switching to the Meldrum's Acid route (Module 3) or using palladium-catalyzed allylation (Tsuji-Trost) which is highly C-selective for soft nucleophiles.

Module 3: Alternative Synthetic Routes

User Query: "The Claisen conditions are too harsh for my substrate. What are my alternatives?"

Option A: The Roskamp Reaction (Mild, Neutral)

  • Reagents: Aldehyde + Ethyl Diazoacetate + Lewis Acid (SnCl2).

  • Mechanism: Lewis acid activates the aldehyde; diazo compound inserts.

  • Side Products:

    • Epoxides: Can form if the Lewis acid is too strong or temp is too high.

    • Wolff Rearrangement: Unlikely under Lewis Acid catalysis but possible photochemically.

  • Advantage: Avoids strong bases entirely. Nitrogen (

    
    ) is the only byproduct [5].
    

Option B: The Blaise Reaction (Nitrile Homologation) [4]

  • Reagents: Nitrile +

    
    -Bromoester + Zn (Reformatsky-type).[5]
    
  • Side Products:

    • 
      -Enamino Esters:  This is the intermediate.[5] If you isolate this, your acid hydrolysis step was insufficient.
      
    • Self-Condensation: The

      
      -bromoester can react with itself. Fix: Slow addition of the ester to the activated Zinc/Nitrile mixture.
      
  • Advantage: Direct access from nitriles; tolerant of many functional groups [6].

Option C: Meldrum's Acid (Acylation)

  • Reagents: Meldrum's Acid + Acid Chloride

    
     Alcoholysis.
    
  • Workflow:

    • Acylate Meldrum's acid (Pyridine/DCM).

    • Reflux in alcohol (EtOH/MeOH).

    • Decarboxylation occurs spontaneously to yield the

      
      -keto ester.
      
  • Side Products: Minimal. Main issue is complete removal of pyridine salts.

Module 4: Workup & Stability (Decarboxylation)

User Query: "My product disappeared during workup/purification and I see gas evolution."

Technical Diagnosis:


-keto esters are prone to hydrolysis followed by thermal decarboxylation. This is catalyzed by acid and heat. The mechanism involves a cyclic 6-membered transition state.

Stability Flowchart:

Decarboxylation Ester β-Keto Ester Acid β-Keto Acid Ester->Acid Hydrolysis (Acid/Base + H2O) TS Cyclic Transition State (6-membered) Acid->TS Heat Ketone Ketone + CO2 (Decarboxylated) TS->Ketone - CO2

Caption: Path to destruction. Avoid acidic aqueous workups at high temperatures to prevent loss of the ester group.

Prevention Protocol:

  • Avoid Strong Acid Washes: Do not wash with 1M HCl if the product is sensitive. Use saturated

    
     or dilute acetic acid.
    
  • Temperature Control: Never distill

    
    -keto esters at atmospheric pressure. Use high vacuum to keep the bath temperature below 80°C [7].
    
  • Storage: Store at low temperature; avoid traces of acid/base which catalyze enolization and subsequent hydrolysis.

References

  • Claisen Condensation Mechanism & Thermodynamics Source: LibreTexts Chemistry. "The Claisen Condensation Reaction."[1][6][7][8][9][10] URL:[Link]

  • Kinetic Control with LDA Source: Vanderbilt University. "Chapter 21: Ester Enolates." URL:[Link]

  • Transesterification in Claisen Condensation Source: Master Organic Chemistry. "Transesterification." URL:[Link]

  • O- vs C-Alkylation Selectivity Source: University of British Columbia (UBC). "Effect of solvent and electrophile on Enolate Reactivity." URL:[Link]

  • The Roskamp Reaction Source: Wikipedia. "Roskamp reaction." URL:[Link]

  • Blaise Reaction & Side Products Source: Organic Chemistry Portal.[1][5] "Blaise Reaction."[5][11] URL:[Link]

  • Decarboxylation of Beta-Keto Esters Source: Chemistry Steps.[2][3][10] "Decarboxylation of Beta-Keto Acids." URL:[Link]

Sources

Optimization of catalyst loading for the asymmetric hydrogenation of fluorinated enamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Catalyst Loading & Process Troubleshooting Audience: Senior Process Chemists & Discovery Scientists Status: Active | Version: 2.4

Introduction: The Stability-Reactivity Paradox

Welcome to the technical support hub for fluorinated enamine hydrogenation. This transformation is a cornerstone in the synthesis of chiral


-fluoroamines (bioisosteres for peptides) and 

-trifluoromethyl amines.

The Core Challenge: You are navigating a "Stability-Reactivity Paradox." Fluorine’s strong electron-withdrawing nature (


) deactivates the C=C double bond toward hydrometalation, often necessitating higher catalyst loadings. Simultaneously, the resulting amine products are frequently basic enough to poison the catalyst or unstable (prone to HF elimination).

This guide moves beyond standard protocols to address the specific kinetic and thermodynamic hurdles of fluorinated substrates.

Module 1: Optimization of Catalyst Loading (S/C Ratio)

User Query: "I am stuck at 1 mol% catalyst loading. Lowering it to 0.1 mol% results in incomplete conversion even after 24 hours. How do I optimize the Substrate-to-Catalyst (S/C) ratio without sacrificing yield?"

The Diagnostic Protocol

Do not simply dilute the catalyst. You must diagnose why the reaction stops.

ObservationDiagnosisRemediation Strategy
0% Conversion Induction Failure The active catalytic species isn't forming. Action: Pre-hydrogenate the catalyst precursor (e.g., [Rh(COD)Cl]

+ Ligand) in solvent for 30 mins before adding the fluorinated substrate.
Stalls at 60-80% Product Inhibition The basic fluorinated amine product binds to the metal center more strongly than the electron-deficient enamine. Action: Add an acylation agent (e.g.,

or

) to trap the amine in situ.
Slow but Steady Kinetic Limit The rate is simply too slow at low [Cat]. Action: Increase

pressure (up to 50 bar) or temperature. Warning: See Module 2 regarding Defluorination before heating.
Step-by-Step S/C Optimization Workflow
  • Baseline: Establish 100% conversion at 1 mol% (S/C 100).

  • The "Half-Step" Test: Reduce to 0.5 mol% (S/C 200).

    • If successful: Proceed to 0.1 mol%.

    • If fails: Check purity. Fluorinated enamines often carry trace HF or halide impurities from synthesis. Recrystallize the substrate.

  • The Additive Boost: If stuck at S/C 500, introduce Trifluoroethanol (TFE) as a co-solvent (see Module 2).

Module 2: The Fluorine Factor (Troubleshooting Specific Issues)

User Query: "My conversion is good, but I see significant defluorination (up to 15%) and low enantioselectivity."

Issue A: Defluorination (C-F Cleavage)

Mechanism: This occurs via


-fluoride elimination . After the metal hydride adds to the double bond, the metal sits 

to the fluorine. If the reductive elimination of the product is slower than the elimination of the fluorine, you generate a metal-fluoride species and a defluorinated alkene.

Troubleshooting Matrix:

VariableAdjustment for DefluorinationMechanistic Logic
Metal Center Switch Rh

Pd or Ir
Palladium is less prone to

-F elimination in these specific cycles compared to Ruthenium.
Pressure (

)
INCREASE High

pressure accelerates the final reductive elimination step, "outrunning" the

-F elimination side reaction.
Base REMOVE / CHANGE Avoid strong bases. If a base is required for catalyst activation, use a non-nucleophilic base (e.g., DIPEA) to prevent promoting HF elimination.
Issue B: Solvent Effects (The TFE Effect)

Critical Insight: Standard solvents (MeOH, DCM) are often insufficient for fluorinated enamines. Recommendation: Use 2,2,2-Trifluoroethanol (TFE) .[1]

  • Why? TFE is a strong hydrogen-bond donor.[1] It activates the imine/enamine system via H-bonding to the nitrogen lone pair (or carbonyl oxygen in enamides), lowering the LUMO energy and facilitating hydride transfer.

  • Evidence: Studies show TFE can boost enantioselectivity from <50% to >90% for difficult fluorinated substrates [1].

Module 3: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired hydrogenation and the fatal defluorination pathway, highlighting intervention points.

HydrogenationPathway cluster_0 Optimization Zone Start Substrate (Fluorinated Enamine) Coord Catalyst-Substrate Complex Start->Coord + Cat* Insert Migratory Insertion (M-C Bond Formation) Coord->Insert + H2 ProdPath Reductive Elimination (Fast with High H2) Insert->ProdPath Path A (Preferred) SidePath Beta-F Elimination (Defluorination) Insert->SidePath Path B (Avoid!) FinalProd Chiral Fluoroamine (Desired) ProdPath->FinalProd DeadProd Defluorinated Byproduct + M-F SidePath->DeadProd

Caption: Kinetic competition between productive hydrogenation (Green) and destructive


-fluoride elimination (Red). High 

pressure favors Path A.
Module 4: Validated Experimental Protocol

Protocol: Rh-Catalyzed Hydrogenation of


-Fluoroenamides 
Self-Validation Check: Ensure the starting enamine is geometrically pure (Z-isomer typically >98%). E/Z mixtures degrade ee.
  • Glovebox Operation: In a nitrogen-filled glovebox, weigh [Rh(COD)

    
    ]BF
    
    
    
    (1.0 mol%) and (R)-BINAP (1.1 mol%) into a vial.
  • Solvent Prep: Add anhydrous TFE (Trifluoroethanol) . Stir for 30 mins to form the active catalyst (solution turns deep orange/red).

  • Substrate Addition: Add the fluorinated enamine (1.0 equiv).

    • Tip: If the substrate is a liquid, filter it through a plug of basic alumina before use to remove acidic HF traces.

  • Hydrogenation: Transfer to an autoclave. Purge with

    
     (3x). Pressurize to 30 bar (435 psi) .
    
    • Note: Do not use <10 bar for fluorinated substrates; low pressure favors defluorination.

  • Reaction: Stir at 40°C for 12–24 hours.

  • Workup: Vent carefully. Analyze crude via

    
    F NMR (check for disappearance of vinylic fluorine signal).
    
References
  • Enantioselective Pd-Catalyzed Hydrogenation of Fluorinated Imines. Source:Organic Letters (2010), 12(21), 5075–5077. Context: Establishes TFE as the critical solvent and Pd-catalysts for high ee in fluorinated systems.

  • Asymmetric Hydrogen

    
    -Fluorinated Iminoesters in Fluorinated Alcohol. 
    Source:Journal of Organic Chemistry (2001), 66(4), 1465–1470.
    Context: Early foundational work identifying the "fluorine effect" and solvent acceleration.
    
    
  • Detection and Elimination of Product Inhibition from the Asymmetric Catalytic Hydrogenation of Enamines. Source:Organic Letters (2005), 7(24), 5361–5363. Context: Validates the use of in situ protection (Boc-anhydride) to solve low conversion issues.

Sources

Troubleshooting low conversion rates in the synthesis of Sitagliptin intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates & Enantioselectivity

Audience: Process Chemists, chemical Engineers, and R&D Scientists.

Introduction: Defining the Route

Low conversion in Sitagliptin synthesis is rarely a generic issue; it is route-dependent. Before troubleshooting, confirm your synthetic strategy. This guide covers the two industry-standard asymmetric approaches:

  • The Biocatalytic Route (Current Standard): Direct transamination of the pro-sitagliptin ketone using an engineered transaminase (ATA-117 variant).[1]

  • The Chemo-catalytic Route (Classical): Asymmetric hydrogenation of the enamine intermediate using Rh(I)/Josiphos.

Module 1: The Biocatalytic Route (Transaminase)

Context: You are converting 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (or its ketone analog) to the chiral amine using an engineered transaminase and isopropylamine (IPA) as the amine donor.

Diagnostic Matrix: Biocatalysis
SymptomProbable CauseVerificationCorrective Action
Stalled Conversion (~50%) Thermodynamic EquilibriumCheck Acetone levels.Increase IPA equivalents or apply vacuum/sweep gas to remove acetone.
Precipitation in Reactor Solvent IntoleranceVisual inspection.Ensure DMSO concentration is ~50% (v/v). Wild-type enzymes cannot handle this; verify you are using the evolved variant (ATA-117).
Low Reaction Rate (Initial) Substrate InhibitionCalculate initial rate vs. load.Implement ramped substrate addition (fed-batch) rather than bolus addition.
Low ee% (<99%) Background ReactionCheck for non-enzymatic amination.Unlikely with ATA, but check pH. Ensure pH is maintained at 8.5–9.0.
Deep Dive: The Equilibrium Trap

Q: My enzyme activity is high in the assay, but the reactor conversion flatlines at 50-60%. Why?

A: You are fighting thermodynamics, not kinetics. The transamination using isopropylamine (IPA) is reversible. The coproduct, acetone , competes with the ketone substrate for the enzyme's active site and drives the reverse reaction.

The Fix:

  • Super-stoichiometric Donor: Increase IPA to 1M (approx. 5-10 equivalents relative to substrate).

  • In-Situ Product Removal (ISPR): Acetone is more volatile than IPA. Apply partial vacuum (approx. 200-300 mbar) or a nitrogen sweep to selectively strip acetone from the reaction mixture.

  • Temperature: Run at 40-45°C. This aids acetone removal and is tolerated by the evolved ATA-117, unlike standard enzymes.

Visualizing the Biocatalytic Flow

Biocatalysis_Workflow Substrate Pro-Sitagliptin Ketone Intermediate Enzyme-Substrate Complex Substrate->Intermediate IPA Isopropylamine (Amine Donor) IPA->Intermediate Enzyme Transaminase (ATA-117) Product Sitagliptin Intermediate Enzyme->Product Acetone Acetone (Coproduct) Enzyme->Acetone Intermediate->Enzyme Acetone->Intermediate Inhibition (Reverse Rxn) Removal Vacuum/N2 Sweep (CRITICAL STEP) Acetone->Removal Evaporation

Figure 1: The transaminase equilibrium.[2] Note the red dotted line representing acetone inhibition, which must be mitigated via removal.

Module 2: The Chemo-catalytic Route (Rh-Hydrogenation)

Context: You are hydrogenating the enamine (Z)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one using Rh(cod)Cl dimer and t-Bu Josiphos ligand.

Diagnostic Matrix: Hydrogenation
SymptomProbable CauseVerificationCorrective Action
Zero Conversion Catalyst Poisoning (S/N)Check upstream steps for sulfur or residual hydrazine.Recrystallize the enamine substrate.[3][4][5] Use scavengers (e.g., Ecosorb) on the precursor solution.
Slow Conversion Low H2 Solubility / PressureCheck reactor pressure gauge.Standard operation requires ~250 psi (17 bar). Mass transfer is rate-limiting at low pressure.
Low ee% (<95%) Ligand Dissociation / O2Solution color change (Orange -> Black).Strict de-aeration of MeOH solvent.[3] Ensure Ligand:Rh ratio is > 1.1:1.
Incomplete Conversion Ammonium Salt InterferenceCheck NH4Cl content.While some NH4Cl is tolerated, excess inhibits. Wash the enamine or control the ratio to ~1:1 vs Catalyst.
Deep Dive: The Purity-Pressure Nexus

Q: I increased the catalyst loading to 1 mol%, but the reaction still dies after 2 hours. Is the catalyst bad?

A: It is likely not the catalyst quality, but the catalyst environment. The Rh-Josiphos system is extremely active (TON > 1000) but fragile.

  • The "Death" Signal: If your reaction solution turns from clear orange/red to colloidal black, your catalyst has decomposed into inactive Rh(0) clusters.

  • Oxygen Sensitivity: Methanol (the standard solvent) absorbs oxygen readily. You must perform at least three vacuum/nitrogen cycles and sparge the solvent before catalyst addition.

  • Substrate Purity: The enamine intermediate is often synthesized via an ammonium acetate/methanol route. Residual ammonia or ammonium salts can coordinate competitively to the Rhodium. Ensure the enamine is crystallized to >99 wt% purity before hydrogenation.

Protocol: High-Pressure Hydrogenation Setup
  • Charge: Add Enamine (1.0 eq) and Rh(I)/t-Bu Josiphos (0.15 - 0.3 mol%) to the autoclave.

  • Solvent: Add degassed MeOH (approx 5-7 L/kg substrate).

  • Purge: Pressurize with N2 to 5 bar, vent. Repeat 3x.

  • Reaction: Pressurize with H2 to 250 psi (17 bar) . Heat to 50°C.

  • Monitor: Agitation must be high (>800 rpm) to overcome gas-liquid mass transfer limitations.

Visualizing the Troubleshooting Logic

Rhodium_Troubleshooting Start Issue: Low Conversion in Hydrogenation Check_Color Check Solution Color Start->Check_Color Black Black Precipitate (Rh Colloids) Check_Color->Black Yes Orange Orange/Red Solution (Active Species) Check_Color->Orange No O2_Leak Oxygen Leak or Poor Degassing Black->O2_Leak Poison Substrate Impurity (S, N, Halides) Black->Poison Pressure_Check Check H2 Pressure Orange->Pressure_Check Low_Press < 100 psi Pressure_Check->Low_Press High_Press > 200 psi Pressure_Check->High_Press Mass_Transfer Mass Transfer Limit Increase Stirring Low_Press->Mass_Transfer Inhibition Ammonium Salt Inhibition High_Press->Inhibition

Figure 2: Decision tree for diagnosing stalled Rh-catalyzed hydrogenation.

References

  • Savile, C. K., et al. (2010).[2][6][7] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305–309.[7]

  • Hansen, K. B., et al. (2009).[8][9] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798–8804.[8]

  • Xu, F., et al. (2004).[10] "Preparation of the Sitagliptin Intermediate." Journal of Organic Chemistry. (Foundational chemistry for the beta-keto ester synthesis).

Sources

Removal of residual palladium from hydrogenation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Development & Scale-Up) Subject: Remediation of Residual Palladium (Pd) in Pharmaceutical Intermediates

Executive Summary & Regulatory Context

Welcome to the Palladium Remediation Support Hub. As researchers, we often treat palladium removal as an afterthought, but under ICH Q3D (R2) guidelines, Palladium is a Class 2B elemental impurity.

For a standard oral dosage (assuming 10 g daily intake), the Permitted Daily Exposure (PDE) is 100 µ g/day , translating to a concentration limit of 10 ppm .[1] Parenteral limits are even stricter (1 ppm ).

This guide moves beyond "add charcoal and filter." We provide self-validating protocols to distinguish between soluble Pd species and colloidal particulates, ensuring you meet specifications without sacrificing yield.

Diagnostic Workflow: The Decision Matrix

Before selecting a remediation strategy, you must characterize the nature of the residual palladium. Is it a homogeneous complex (Pd-Ligand) or a heterogeneous colloid (Pd nanoparticles)?

Visual 1: Contamination Characterization & Removal Logic

Pd_Removal_Decision_Tree Start High Pd Content (>50 ppm) Visual_Check Visual Inspection: Is the solution clear? Start->Visual_Check Clear Clear Solution (Homogeneous Pd-Ligand) Visual_Check->Clear Yes Cloudy Dark/Cloudy/Haze (Colloidal Pd0) Visual_Check->Cloudy No Ligand_Type Identify Ligand Type Clear->Ligand_Type Filtration 0.45 µm Membrane Filtration (Remove Particulates) Cloudy->Filtration Step 1 Strong_Ligand Strong Ligand (Phosphines, NHC) Ligand_Type->Strong_Ligand Weak_Ligand Weak/No Ligand (Pd(OAc)2, Pd/C leaching) Ligand_Type->Weak_Ligand Oxidation Oxidative Treatment (Convert Pd0 -> PdII) Strong_Ligand->Oxidation Break Complex Scavenger_Select Select Scavenger (Si-Thiol / Si-DMT) Weak_Ligand->Scavenger_Select Filtration->Visual_Check Re-evaluate Oxidation->Scavenger_Select

Figure 1: Decision matrix for selecting the appropriate remediation pathway based on the physical and chemical state of the palladium impurity.

Technical Protocols (SOPs)

Protocol A: Functionalized Silica Scavenging (Best Practice)

Recommended for: Late-stage intermediates, high-value APIs.

The Science: Unlike activated carbon, functionalized silica (e.g., Si-Thiol, Si-TMT) relies on chemisorption. The sulfur ligands bind Pd(II) with high affinity (


).

Step-by-Step:

  • Loading Calculation: Determine residual Pd via ICP-MS. Add 3–5 equivalents of scavenger relative to the Pd content (not the substrate).

    • Rule of Thumb: If Pd content is unknown, start with 5–10 wt% scavenger relative to the crude product.

  • Solvent Compatibility: Ensure the API is fully soluble. Scavengers work best in THF, MeOH, EtOAc, or DMF. Avoid DCM if possible (slower kinetics).

  • Temperature: Heat to 40–50°C .

    • Why? Ligand exchange (Pd-Phosphine

      
       Pd-Thiol) has a high activation energy. Room temperature stirring is often insufficient for strong ligands like 
      
      
      
      .
  • Duration: Agitate for 4–12 hours.

  • Filtration: Filter through a 0.45 µm PTFE or Polypropylene membrane.

    • Critical: Do not use paper filters; fine silica particles can pass through, leading to false-positive Pd readings in the filtrate.

Protocol B: The "Rescue" Extraction (L-Cysteine)

Recommended for: Stubborn soluble Pd complexes where scavengers fail.

  • Dissolve crude product in an organic solvent (EtOAc or DCM).

  • Prepare a 10% aqueous solution of L-Cysteine .

  • Wash the organic layer with the L-Cysteine solution (3x).

  • Mechanism: L-Cysteine is a zwitterionic, water-soluble ligand that aggressively strips Pd from the organic phase into the aqueous phase.

  • Warning: Ensure your product is not water-soluble or acid-sensitive.

Scavenger Selection Guide

Not all scavengers are equal.[2][3][4][5] Use this table to match the scavenger to your specific catalytic system.

Scavenger TypeFunctional GroupTarget SpeciesBest For...Limitations
Si-Thiol PropylthiolPd(II), Pd(0)General purpose, weak ligands (Pd(OAc)₂, Pd/C leaching).Can smell; lower affinity for strong phosphines.
Si-TMT TrimercaptotriazinePd(II)High affinity. Best for removing Pd from active catalysts.More expensive; requires polar solvents for best kinetics.
Si-DMT DimercaptotriazinePd(0), Ru, RhBroad spectrum; good for mixed metal systems.Slower kinetics than TMT.
Activated Carbon N/A (Pores)Colloidal PdBulk removal of "black" particulates.Non-specific binding. High risk of yield loss (>10%).
Polymer Resins Thiourea/ThiolPd(II)Aqueous or high-pH systems.Swelling issues in THF/DCM; slower diffusion than silica.

Troubleshooting & FAQs

Q1: I used a scavenger, but my Pd levels only dropped from 1000 ppm to 200 ppm. Why?

Diagnosis: You likely have a kinetic barrier or oxidative state mismatch .

  • Cause A (Kinetics): The Pd is bound to a strong ligand (e.g., dppf, XPhos). The scavenger cannot displace it at room temperature.

    • Fix: Increase temperature to 60°C or switch to a stronger scavenger (Si-TMT).

  • Cause B (Oxidation State): You have colloidal Pd(0), but are using a scavenger designed for Pd(II).

    • Fix: "Spike" the reaction with a mild oxidant (e.g., open to air for 1 hour or add trace impurities) to oxidize Pd(0) to Pd(II) before scavenging. Alternatively, use activated carbon before the silica scavenger to remove the bulk colloids.

Q2: My product is trapped on the scavenger/carbon (Yield Loss).

Diagnosis: Non-specific binding.

  • Fix:

    • Switch from Carbon to Silica: Carbon binds via hydrophobic interaction (Van der Waals), which traps greasy APIs. Silica scavengers bind via covalent metal-ligand coordination.

    • Wash the Filter Cake: If using silica, wash the filter cake with a polar solvent (MeOH or THF/Water) containing 1% modifier (e.g., triethylamine) to disrupt hydrogen bonding between the API and the silica backbone.

Q3: The filtrate was clear, but turned black upon standing.

Diagnosis: "Leaching" followed by "Crashing."

  • Mechanism: You filtered out the bulk Pd/C, but soluble Pd(II) species passed through the filter. Over time, these reduced back to Pd(0) clusters (colloids).

  • Fix: You must treat the filtrate with a scavenger (Protocol A) immediately after the initial filtration. Physical filtration alone is rarely sufficient for <10 ppm targets.

Optimization Workflow: The Scavenger Screen

Do not guess. Run a parallel screen using 20 mg of crude product to save time and money.

Visual 2: Rapid Scavenger Screening Protocol

Scavenger_Screening Sample Crude Sample (100 mg dissolved) Split Split into 4 Vials Sample->Split Vial1 Vial A: Si-Thiol Split->Vial1 Vial2 Vial B: Si-TMT Split->Vial2 Vial3 Vial C: Activated Carbon Split->Vial3 Vial4 Vial D: Control Split->Vial4 Incubate Stir 4h @ 50°C Vial1->Incubate Vial2->Incubate Vial3->Incubate Vial4->Incubate Filter Filter (0.45 µm) Incubate->Filter Analyze Analyze Filtrate (Color + ICP-MS) Filter->Analyze

Figure 2: Parallel screening workflow to identify the optimal scavenger within 4 hours.

References

  • International Council for Harmonisation (ICH). (2019). ICH Q3D (R2) Guideline for Elemental Impurities.[3]Link

  • Garrett, C. E., & Prasad, K. (2004).[6][7] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[6] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage. (2023).[4] Metal Scavenging User Guide: Strategies for API Purification.[5]Link (General landing page for verified technical whitepapers).

  • Rosso, V. W., et al. (1997).[8][9] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[8][9][10] Organic Process Research & Development, 1(4), 311–314.[8][9] Link[8]

Sources

Challenges in the industrial scale-up of fluorinated pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket ID: FL-SCALE-2026

Introduction: The Fluorine Paradox

Welcome to the Advanced Fluorination Support Desk. You are likely here because the reaction that worked perfectly on a 50mg scale in a glass vial is now posing a thermal runaway risk or corroding your reactor at the 5kg pilot scale.

Fluorine chemistry is the "special forces" of organic synthesis: high impact, but high risk. The C-F bond imparts metabolic stability and lipophilicity, yet the reagents required to install it (DAST,


, HF) are often incompatible with standard stainless steel (SS316) or glass-lined reactors.

This guide is not a textbook. It is a troubleshooting manual designed to convert your unstable batch process into a robust, scalable industrial workflow.

Module 1: Nucleophilic Fluorination (Deoxyfluorination)

Primary Agents: DAST, Deoxo-Fluor®, XtalFluor®,


.
Current Ticket: "My DAST reaction exothermed violently upon scaling to 200g."

Root Cause Analysis: Deoxyfluorination reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) are thermally unstable.[1][2][3]

  • DAST: Decomposes ~140°C. Enthalpy: -1700 J/g (Detonation hazard).[2][4]

  • Deoxo-Fluor: Decomposes ~140°C. Enthalpy: -1100 J/g (Slower decomposition, but still hazardous).[2][4]

At scale, the surface-area-to-volume ratio decreases, trapping this heat.[5] If the internal temperature hits the onset of decomposition (


), the reaction becomes autocatalytic.
Troubleshooting Protocol: The "Batch-to-Flow" Transition

Standard batch cooling is often insufficient for kilogram-scale fluorinations. We recommend transitioning to Continuous Flow Chemistry.

Step-by-Step Methodology:

  • Feed Preparation (The "Dry" Rule):

    • Dissolve substrate in anhydrous DCM or THF.

    • CRITICAL CHECK: Moisture content must be <100 ppm (Karl Fischer titration). Water reacts with DAST/Deoxo-Fluor to generate HF and thionyl fluoride, spiking pressure and temperature immediately.

  • Reactor Material Selection:

    • Do NOT use: Stainless Steel (corrosion by HF byproduct) or Glass (etching/failure).

    • USE: PFA (Perfluoroalkoxy) or FEP tubing coils. These are transparent (for visual checks) and inert to HF.

  • Residence Time (

    
    ) Determination: 
    
    • Calculate

      
      .
      
    • Target a residence time that allows full conversion at a temperature below the reagent's

      
       (typically 0°C to RT for DAST).
      
  • Quenching (The Danger Zone):

    • The reactor output contains unreacted fluorinating agent.

    • Protocol: Direct the flow outlet into a stirred, cooled vessel containing saturated aqueous

      
       or KOH.
      
    • Why? This neutralizes the HF generated ex-situ, preventing heat accumulation inside the flow reactor.

Visual Logic: Safe Reagent Selection

FluorinationDecision Start Target: Deoxyfluorination (OH -> F or C=O -> CF2) Scale Scale Required? Start->Scale Small < 100g Batch Scale->Small Large > 100g Scale-Up Scale->Large Solid Can you use solid reagents? (XtalFluor-E/M) Large->Solid Liquid Liquid Reagents (DAST/Deoxo-Fluor) Large->Liquid SafeSolid Use XtalFluor (T_decomp > 200°C) Solid->SafeSolid Yes FlowCheck Must use Flow Chemistry Liquid->FlowCheck Mandatory FlowSetup Setup: PFA Tubing Quench: Ex-situ NaHCO3 FlowCheck->FlowSetup caption Figure 1: Decision matrix for selecting safe fluorination reagents and reactor types based on scale.

Module 2: Electrophilic Fluorination

Primary Agents: Selectfluor®, NFSI (N-Fluorobenzenesulfonimide),


 Gas.[6]
Current Ticket: "Selectfluor is too expensive for our commercial route."

Technical Insight: Selectfluor is the "gold standard" for safety and ease of handling (stable solid), but it has poor Atom Economy . You are using a high molecular weight reagent (MW ~354 g/mol ) to install a single Fluorine atom (MW 19). This creates massive waste streams at the ton scale.

Comparative Data: Reagent Selection for Scale-Up
FeatureSelectfluor®NFSI

Gas (Direct)
Physical State Solid (Salt)Solid (Crystalline)Gas
Reactivity High (F+)ModerateExtreme
Solubility Low (needs MeCN/H2O)Good (Organic solvents)N/A (Gas-Liquid)
Atom Economy Poor (< 6%)Poor100%
Cost/kg HighMediumLow
Scale-Up Risk Low (Safe handling)LowCritical (Specialized Unit)
Troubleshooting: Switching to NFSI or

Scenario: You need to replace Selectfluor with NFSI to lower costs.

  • Issue: NFSI is less electrophilic.

  • Solution: Use a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    catalysts) to activate the N-F bond.
  • Self-Validating Check: Run a small-scale kinetic profile. If conversion < 50% in 4 hours with NFSI, the substrate requires the higher oxidation potential of Selectfluor or direct fluorination.

Scenario: Moving to Direct Fluorination (


).
  • Requirement: This is not a standard lab procedure. It requires a dedicated "Fluorination Loop" with

    
     dilution (typically 10% 
    
    
    
    in
    
    
    ) to control the massive exotherm.
  • Material: Passivated Nickel or Monel reactors are mandatory.

Module 3: Engineering & Corrosion Control

Primary Concern: Hydrogen Fluoride (HF) Management.

Current Ticket: "The glass lining of our reactor is pitting."

Root Cause: Almost all fluorination reactions generate HF as a byproduct or use it as a reagent. HF attacks silica (


) in glass, destroying the reactor lining and contaminating the product with fluorosilicates.
Material Compatibility Guide

1. The "Fail" List (Do NOT Use):

  • Borosilicate Glass: Etches immediately.

  • Standard Stainless Steel (304/316): Susceptible to pitting by HF, especially if moisture is present.

  • Titanium: Can ignite in the presence of anhydrous

    
     (pyrophoric reaction).
    

2. The "Pass" List (Recommended):

  • Hastelloy C-276: Excellent resistance to HF and corrosive salts. Standard for multipurpose API reactors.

  • Monel 400 (Ni-Cu alloy): The industry standard for handling pure

    
     and anhydrous HF. It forms a passive metal fluoride layer that prevents further corrosion.
    
  • Polymers (PTFE/PFA/PVDF): Ideal for gaskets, linings, and flow reactor tubing. Limited by temperature (< 200°C) and pressure.[2]

Visual Logic: Corrosion Defense Workflow

CorrosionControl Input Reaction Medium Analysis HFCheck Contains HF or F- salts? Input->HFCheck NoHF Standard SS316 / Glass HFCheck->NoHF No YesHF Temp > 150°C? HFCheck->YesHF Yes HighTemp Monel 400 or Inconel YesHF->HighTemp Yes LowTemp Temp < 150°C YesHF->LowTemp No Polymer PTFE/PFA Lined Reactor LowTemp->Polymer Hastelloy Hastelloy C-276 LowTemp->Hastelloy caption Figure 2: Material selection logic to prevent catastrophic reactor failure during fluorination.

FAQ: Frequently Asked Questions

Q: Can I distill DAST to purify it before scale-up? A: ABSOLUTELY NOT. Distillation of DAST has led to fatal explosions. If your reagent is degraded (dark color), discard it using a controlled quench. Purchase fresh reagent or switch to the more stable XtalFluor salts.

Q: How do I detect an HF leak in the pilot plant? A: Do not rely on smell. Install electrochemical HF sensors (0-10 ppm range). For visual checks on flanges, use "Spadns" reagent paper or ammonia vapor tests (white fumes indicate a leak), but automated sensors are the only safety-compliant method.

Q: My yield drops significantly when scaling up a Selectfluor reaction. A: This is often a mixing issue. Selectfluor is a solid suspension in many solvents. In large reactors, the solid settles.

  • Fix: Increase agitation power (impeller tip speed) or switch to a solvent system where Selectfluor is more soluble (Acetonitrile/Water mixtures), provided your intermediate tolerates water.

References

  • Safety of DAST vs Deoxo-Fluor

    • Title: Simpler fluorine chemistry (SCI)
    • Source: Society of Chemical Industry
    • Link:[Link]

  • Continuous Flow Strategies

    • Title: Advances in Continuous Flow Fluorination Reactions[7][8][9][10]

    • Source: PubMed / Chem Asian J.[7]

    • Link:[Link]

  • Corrosion Resistance Materials

    • Title: Corrosion resistant materials for fluorine and hydrogen fluoride[11][12]

    • Source: INIS-IAEA (International
    • Link:[Link]

  • Deoxyfluorination Reagents (XtalFluor)

    • Title: Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents[1][2]

    • Source: PMC / NIH
    • Link:[Link]

  • Electrophilic Fluorination Comparison

    • Title: Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination[13]

    • Source: Alfa Chemistry

Sources

Preventing racemization during the synthesis of chiral amino esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization in Amino Ester Synthesis & Application Ticket ID: RAC-PROT-001 Status: Active Lead Scientist: Dr. Aris (Senior Application Scientist)

Executive Summary & Core Directive

Welcome to the Chiral Chemistry Support Hub. You are likely here because your target amino ester shows lower optical rotation than literature values, or your downstream diastereomers are inseparable. Racemization is not random; it is a deterministic chemical failure driven by proton acidity at the


-carbon  and oxazolone formation .

This guide treats your synthesis as a system. We do not just offer "tips"; we provide a root-cause analysis framework to isolate whether your loss of chirality is thermodynamic (base-mediated enolization) or kinetic (activation-mediated cyclization).

Diagnostic Workflow (Troubleshooting)

User Issue: "My product's optical rotation (


) is significantly lower than the Certificate of Analysis (CoA) or literature value."

Before changing your synthesis, you must validate the failure mode. Use this logic gate to diagnose the issue.

Interactive Diagnostic Tree

DiagnosticTree Start Issue: Low Optical Rotation CheckPurity Step 1: Check Chemical Purity (H-NMR / Achiral HPLC) Start->CheckPurity Impure Impure: Recrystallize/Column (Impurities skew rotation) CheckPurity->Impure < 95% Pure Chemically Pure (>95%) CheckPurity->Pure > 95% CheckEE Step 2: Measure Enantiomeric Excess (ee) (Chiral HPLC / Shift Reagent NMR) Pure->CheckEE HighEE High ee (>98%) Issue is Solvent/Temp/Concentration in Polarimeter CheckEE->HighEE LowEE Low ee (<90%) Confirmed Racemization CheckEE->LowEE IdentifyStage Step 3: Identify Process Stage LowEE->IdentifyStage AcidStage Acidic Esterification (e.g., SOCl2/MeOH) IdentifyStage->AcidStage BaseStage Basic Workup / Coupling (e.g., TEA, DIPEA) IdentifyStage->BaseStage

Figure 1: Decision matrix for diagnosing optical purity issues. Note that chemical impurities (rotamers, salts) often mimic racemization in polarimetry.

Critical Mechanisms of Failure

To fix the problem, you must understand the "Enemy": The Oxazolone (Azlactone) and Direct Enolization pathways.

Mechanism 1: The Oxazolone Pathway (The "Peptide" Killer)

This is the most common cause of racemization when activating N-protected amino acids.

  • Trigger: Activation of the carboxyl group (using EDC, DCC, or Acid Chlorides) in the presence of an N-acyl group (Acetyl, Benzoyl).

  • The Trap: The carbonyl oxygen of the amide backbone attacks the activated ester, forming a 5-membered ring (Oxazolone). This ring's

    
    -proton is highly acidic (
    
    
    
    ), allowing rapid equilibration between L- and D-forms via an achiral enol intermediate.

Oxazolone Step1 Activated Amino Acid (L-Isomer) Step2 5(4H)-Oxazolone (Chiral Intermediate) Step1->Step2 Cyclization Step3 Stabilized Enol (Achiral/Planar) Step2->Step3 Base (-H+) Step4 Racemic Mixture (D/L Product) Step2->Step4 Nucleophile Attack Step3->Step2 Reprotonation

Figure 2: The Bergmann-Zervas oxazolone mechanism. Note that urethane protectors (Boc, Fmoc) suppress Step 1 by reducing the nucleophilicity of the amide oxygen.

Method-Specific Troubleshooting (FAQs)

Scenario A: Acid-Catalyzed Esterification (Synthesis of the Ester)

User Question: "I am making Methyl L-Phenylalaninate using Thionyl Chloride (


) and Methanol. The reaction got hot, and now my rotation is off."

Root Cause: Exothermic temperature spikes. While acid-catalyzed enolization is slower than base-catalyzed, high temperatures (


) during the addition of 

facilitate proton exchange.

The Fix: The "0 to Reflux" Protocol This protocol minimizes the time the amino acid spends in a high-energy transition state.

  • Chill: Cool dry Methanol (MeOH) to

    
     (Ice/Salt bath).
    
  • Add: Add

    
     dropwise. Control the exotherm. Maintain 
    
    
    
    .
  • Wait: Allow the solution to stir for 15 mins.

  • Add Substrate: Add the amino acid in one portion.

  • Heat: Slowly warm to room temp, then heat to reflux.

    • Why? The activation energy for esterification is lower than for acid-catalyzed racemization. By keeping the initial mixing cold, you prevent local hotspots.

Scenario B: Base Selection in Coupling (Using the Ester)

User Question: "I used Triethylamine (TEA) for neutralization during a coupling reaction, and I see 15% racemization. Why?"

Root Cause: Base Sterics and Basicity. TEA is a strong, unhindered base. It can abstract the


-proton directly.[1] You need a base that is basic enough to neutralize the acid but too bulky to access the sterically shielded 

-proton.

Data Comparison: Base Safety Profile

BaseSteric HindrancepKa (Conj.[2] Acid)Racemization RiskRecommended Use
Triethylamine (TEA) Low10.75High Avoid in chiral coupling
DIPEA (Hünig's Base) High10.75Low Standard for coupling
N-Methylmorpholine (NMM) Medium7.38Very Low Best for highly sensitive AAs (Cys, His)
2,4,6-Collidine Very High7.43Negligible Specialized difficult couplings

The Fix: Switch to DIPEA (2-3 equivalents). If the amino acid is Histidine or Cysteine (notoriously prone to racemization), switch to NMM or Collidine .

Scenario C: Coupling Additives

User Question: "I'm using EDC/DIC for coupling. Do I really need HOBt?"

Root Cause: Slow activation. Without an additive, the O-acylisourea intermediate (formed by carbodiimides) lives too long, increasing the probability of oxazolone formation (See Figure 2).

The Fix: Always use HOBt (Hydroxybenzotriazole) or Oxyma Pure .

  • Mechanism:[1][3][4][5][6][7] These additives react immediately with the O-acylisourea to form an "Active Ester." This ester is reactive enough to couple with amines but stable enough to resist oxazolone formation.

  • Protocol: Pre-mix the Acid + HOBt + DIC before adding the Amino Ester.

Standard Operating Procedure (SOP): Racemization-Free Methyl Ester Synthesis

Use this protocol for standard amino acids (Phe, Val, Ala).

Reagents:

  • L-Amino Acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (2.5 equiv)
    
  • Methanol (anhydrous) (Solvent, ~0.5 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvent Prep: Add Methanol and cool to -10°C .

  • Activation: Add

    
     dropwise over 20 minutes. Do not let internal temp rise above 0°C.
    
  • Addition: Add L-Amino Acid solid. The solution will likely remain a suspension initially.

  • Reaction: Remove cooling bath. Stir at Room Temp (RT) for 30 mins. Then, heat to 40-50°C (gentle reflux) for 4-12 hours.

    • Checkpoint: Monitor by TLC. Stop heating immediately upon consumption of starting material.

  • Workup (CRITICAL):

    • Concentrate in vacuo to remove MeOH/

      
      .
      
    • Do not wash with strong base (NaOH) to neutralize. This causes immediate hydrolysis/racemization.

    • Instead, dissolve residue in minimal MeOH and precipitate with cold Ether (if solid) or wash with sat.

      
       (rapidly) and extract into DCM only if the free base is absolutely required. Ideally, store as the HCl salt .
      

References & Authority

The following sources validate the mechanisms and protocols described above.

  • Bergmann, M., & Zervas, L. (1928). Über die katalytische Racemisierung von Aminosäuren und Peptiden. Biochemische Zeitschrift. (Foundational paper on the Oxazolone mechanism).

  • Brenner, M., & Huber, W. (1953). Preparation of

    
    -amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta. (Establishes the Thionyl Chloride/Alcohol mechanism).
    
  • König, W., & Geiger, R. (1970). A new method for synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte. (Introduction of HOBt to suppress racemization).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[8] (HOAt as a superior additive).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. (Review of coupling reagents and racemization suppression).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Comprehensive review on base/solvent effects).

For further assistance, contact the Synthesis Optimization Group at internal extension #4402.

Sources

Managing exothermic reactions in the synthesis of trifluorophenyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Aromatics Synthesis Division Status: Operational | Current Alert Level: ELEVATED (Exotherm Risk)

Welcome to the Technical Response Unit

Subject: Managing Exothermic Events in Trifluorophenyl Synthesis Ticket ID: TF-EXO-9982 Assigned Specialist: Dr. A. Vance, Senior Process Safety Chemist

Executive Summary: Synthesizing trifluorophenyl compounds—particularly via organometallic intermediates (Lithium/Magnesium)—presents a unique "double-edged" thermal hazard. You face the standard exotherm of metallation plus the catastrophic risk of fluoride elimination (Benzyne pathway), which triggers violent polymerization.

This guide treats your chemistry as a software system: it has "bugs" (thermal runaways), "latency" (induction periods), and requires specific "patches" (protocols) to run stable.

Module 1: The "Sleeping" Exotherm (Induction Periods)

User Report: "I added my trifluorophenyl bromide to the magnesium turnings. Nothing happened for 20 minutes, so I added the rest. Then the temperature spiked 40°C in 10 seconds and the solvent boiled over."

Root Cause Analysis: This is the classic Accumulation Hazard . The passive oxide layer on magnesium prevented immediate reaction. By adding all reagents, you created a "fuel bomb" waiting for a spark. Once the reaction initiated, the accumulated halide reacted simultaneously, releasing all enthalpy (


) at once.

The Fix: The "10% Gating" Protocol Never proceed with full addition until you have confirmed "thermal handshake" (initiation).

Step-by-Step Protocol:

  • Charge Mg: Suspend Mg turnings in minimal THF (covering the metal).

  • Activation: Add a crystal of Iodine (

    
    ) or 1-2 drops of DIBAL-H.
    
  • The Gate (10%): Add only 5-10% of your trifluorophenyl halide.

  • Wait & Watch: Stop stirring. Look for:

    • Bleaching of the iodine color.

    • Turbidity/Greying of the solution.

    • Crucial: A rise in internal temperature (

      
      ) of >2-5°C.
      
  • The Loop: If no exotherm after 15 mins, do not add more halide . Heat to reflux, then cool, or mechanically activate Mg.

  • Steady State: Once initiated, add the remaining halide dropwise. The rate of addition must equal the rate of consumption (controlled by cooling capacity).

Visual Workflow: Safe Initiation Logic

InitiationLogic Start Start: Mg + THF AddGate Add 10% Halide + Activator Start->AddGate Wait Wait 15 Mins (Stop Stirring) AddGate->Wait Check Check T_int Rise? Wait->Check ExothermYes Exotherm Detected (>2°C Rise) Check->ExothermYes Yes ExothermNo No Change Check->ExothermNo No Dosing Begin Dropwise Addition (Rate = Cooling Capacity) ExothermYes->Dosing ActionHeat Apply Heat (Reflux) or Sonicate ExothermNo->ActionHeat ActionHeat->Wait Re-check

Figure 1: The "10% Gating" logic to prevent accumulation hazards during Grignard initiation.

Module 2: The "Benzyne" Self-Destruct Sequence

User Report: "My reaction initiated fine, but halfway through the addition, the solution turned black/tarry and the pressure spiked, even though I was cooling it."

Root Cause Analysis: This is specific to Fluorinated Aromatics . If you have a fluorine atom ortho to your metal (Li or Mg), the compound is metastable.

  • Mechanism: The metal coordinates to the fluorine, facilitating the elimination of Metal-Fluoride (LiF or MgFCl).

  • Result: Formation of a Benzyne intermediate. Benzynes are highly reactive and will polymerize violently or react with the solvent, generating massive heat.

The Fix: The "Cryo-Lock" & Concentration Limit

Technical Specifications:

  • Concentration: Research shows 2-trifluoromethylphenyl Grignards decompose rapidly at concentrations >1.0 M. Dilute to 0.5 M. [1]

  • Temperature:

    • Ortho-Lithio species: Unstable above -60°C .

    • Ortho-Magnesium species: Unstable above 0°C (varies by substrate, but 0°C is the safety ceiling).

Troubleshooting Matrix: Stability Indicators

IndicatorStatusDiagnosisImmediate Action
Solution Color Clear/Light BrownNormalContinue addition.
Solution Color Dark Brown/BlackCRITICAL Benzyne polymerization initiated. Stop addition. Cool to -78°C immediately.
Pressure SteadyNormalMonitor.
Pressure Rising RapidlyDANGER Runaway decomposition releasing gas/vapor. Open emergency vent. Evacuate hood.
Temp (

)
Spikes despite coolingRunaway Stop addition. Dump reactor contents into quench tank (if safe) or maximize cooling.

Visual Mechanism: The Benzyne Trap

BenzynePathway Precursor Ortho-Fluoro Precursor Metallation Metallation (Li/Mg) Precursor->Metallation Intermediate Ortho-Metal Species (Metastable) Metallation->Intermediate Split Intermediate->Split Product Desired Electrophile Trapping Split->Product T < Limit Decomp Elimination of LiF/MgF2 (Exothermic) Split->Decomp T > Limit Benzyne Benzyne Intermediate Decomp->Benzyne Tar Polymerization/Tar (Thermal Runaway) Benzyne->Tar

Figure 2: The divergence between successful synthesis and benzyne-mediated thermal runaway.

Module 3: The "Inverse" Quench

User Report: "The reaction was done. I poured it into water/acid to work it up, and it erupted like a volcano."

Root Cause Analysis: Pouring a large volume of cold organometallic solution into a small volume of water causes localized heating. The remaining active species react instantly, boiling the solvent (THF/Ether) and potentially igniting the hydrogen gas evolved.

The Fix: Controlled Inverse Quench Always add the reactive mixture into the quench solution , not the other way around, and control the rate.

Protocol:

  • Prepare Quench Tank: A separate flask containing dilute acid (e.g., 1M HCl) or NH4Cl solution, cooled to 0°C.

  • Transfer: Cannulate or pump the reaction mixture slowly into the quench tank.

  • Monitor: Watch the temperature of the quench tank. If it rises >10°C, stop the transfer.

  • Ventilation: Ensure high airflow to remove evolved alkanes/hydrogen.

FAQ: Frequently Asked Questions

Q: Can I use flow chemistry to manage these exotherms? A: Yes, highly recommended. Flow reactors (e.g., Coflore, tubular reactors) have superior surface-area-to-volume ratios. They allow you to generate the unstable lithiated intermediate and immediately react it with the electrophile within seconds, bypassing the "Benzyne" decomposition window.

Q: My trifluorophenyl boronic acid coupling (Suzuki) is also exothermic. Why? A: While less violent than lithiation, Pd-catalyzed couplings often have an induction period associated with catalyst activation. If you heat the mixture to 80°C and the catalyst activates late, the accumulated heat of reaction can cause a boil-over. Tip: Pre-heat the catalyst/solvent mix before adding the boronic acid, or dose the boronic acid slowly at reaction temperature.

References

  • Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation. Source: ResearchGate (2025).[1][2] Highlights the decomposition risks and concentration limits (0.5M).

  • Developing SOPs for Hazardous Chemical Manipulations: Safety considerations (Pfizer Explosion Case). Source: DCHAS.org. Cites the violent explosion of p-trifluoromethylphenylmagnesium chloride on a commercial scale.

  • Handling Reaction Exotherms – A Continuous Approach. Source: Chemical Industry Journal. Discusses the advantages of flow chemistry for managing exothermic nitrations and similar reactions.

  • Thermal Stability of Lithium-Ion Battery Electrolytes (LiPF6/Fluorinated Aromatics). Source: MDPI/ResearchGate. Provides background on the thermal decomposition of fluorinated species and electrolyte stability.

Sources

Enhancing the enantiomeric excess in the asymmetric reduction of beta-keto esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Optimization Hub. Ticket ID: #EE-OPT-BKE-001 Subject: Enhancing Enantiomeric Excess (ee) in Asymmetric Reduction of


-Keto Esters
Assigned Specialist:  Senior Application Scientist

Executive Summary & Triage

You are likely experiencing suboptimal enantioselectivity (low ee) or activity in the reduction of a


-keto ester. This transformation is a benchmark in asymmetric synthesis, achievable via Chemocatalysis  (Noyori-type hydrogenation) or Biocatalysis  (Ketoreductases/KREDs).

Immediate Triage Protocol:

  • If you are using Ru/Rh/Ir catalysts: Your issue is likely the rate of racemization vs. rate of hydrogenation (Dynamic Kinetic Resolution - DKR) or improper ligand-substrate interaction (NH-effect).

  • If you are using Enzymes (KREDs): Your issue is likely pH-induced uncoupling, solvent denaturation, or cofactor depletion.

Module A: Chemocatalysis (Noyori Hydrogenation)

Core Mechanism: Dynamic Kinetic Resolution (DKR). For


-substituted 

-keto esters, the reaction relies on the rapid racemization of the unstable enantiomer via enolization, faster than the hydrogenation step.
Critical Optimization Parameters

1. The "NH Effect" & Ligand Choice The presence of an NH group on the diamine ligand (e.g., Ru-BINAP-DAIPEN or TsDPEN ) is non-negotiable for high ee. It facilitates a concerted proton/hydride transfer via a six-membered pericyclic transition state.

  • Action: Ensure you are not using a simple phosphine ligand without the diamine component unless using specific Ir-systems.

  • Upgrade: If BINAP gives <90% ee, switch to SEGPHOS or DIPSkewphos ligands, which have narrower dihedral angles and often provide superior chiral pockets [1].

2. Solvent & Base Interplay (The DKR Balance)

  • Solvent: Dichloromethane (DCM) often yields higher ee than alcohols (MeOH/EtOH) because it suppresses non-selective background hydrogenation, though reaction rates may be slower.

  • Base: For DKR, the base (typically

    
    -BuOK or Et
    
    
    
    N) is catalytic.
    • Too much base: Promotes byproduct formation (aldol condensation).

    • Too little base:

      
       (racemization) becomes slower than 
      
      
      
      (hydrogenation), leading to a kinetic resolution where max yield is 50% and ee drops.
Visualizing the DKR Workflow

DKR_Mechanism Figure 1: Dynamic Kinetic Resolution (DKR) Logic Flow. Success requires Racemization Rate > Hydrogenation Rate. cluster_0 Racemization Equilibrium (Fast) S_Enant (S)-Substrate Enol Enol Intermediate S_Enant->Enol Base Ru_Complex Ru-Chiral Catalyst S_Enant->Ru_Complex Matched Fit R_Enant (R)-Substrate R_Enant->Enol Base R_Enant->Ru_Complex Mismatched (Slow) Enol->S_Enant Enol->R_Enant Product High ee Product (syn/anti controlled) Ru_Complex->Product H2 Transfer (Rate Determining)

Module B: Biocatalysis (Ketoreductases/KREDs)

Core Mechanism: Stereospecific hydride transfer from NADPH. Enzymes are inherently more selective but strictly governed by thermodynamics and stability.

Critical Optimization Parameters

1. The pH-Selectivity Trap Unlike chemical catalysts, enzymes have an ionization state.

  • Issue: Operating at pH > 8.0 often accelerates the spontaneous racemization of the substrate (good for DKR) but may denature the enzyme or alter its binding pocket, dropping ee.

  • Fix: Run a pH profile from 6.0 to 8.0 in 0.5 unit increments. If ee drops at higher pH, use a Triethanolamine (TEA) buffer which buffers effectively in the physiological range without interacting with the metal cofactors.

2. Cosolvent Strategy Substrate solubility is the main bottleneck.

  • Standard: DMSO (up to 10-20%).

  • Warning: High DMSO concentrations can strip the essential water layer from the enzyme surface, altering the active site shape.

  • Alternative: Use a biphasic system (Buffer + MTBE or Toluene). Many engineered KREDs are stable in biphasic systems, which keeps the bulk substrate away from the enzyme, reducing substrate inhibition [2].

Visualizing the Cofactor Regeneration

Biocat_Cycle Figure 2: Coupled Enzyme System. Failure of the GDH cycle leads to stalled conversion and potential reversibility (low ee). cluster_main Main Reduction Cycle cluster_recycle Cofactor Regeneration (The Engine) Substrate Beta-Keto Ester KRED KRED Enzyme Substrate->KRED Product Chiral Alcohol KRED->Product NADP NADP+ KRED->NADP Spent Cofactor NADPH NADPH NADPH->KRED Hydride Source GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Regenerated Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
High Conversion, Low ee Racemization Lag (Chemocat)Increase temperature slightly or add more base to boost

. Ensure H2 pressure isn't too high (slowing H2 pressure slows

, allowing equilibration).
Low Conversion, High ee Catalyst Deactivation Chemocat: Check for O2 leaks. Ru-catalysts are air-sensitive. Biocat: Check for pH drift (gluconic acid byproduct lowers pH). Add strong buffer or pH-stat titration.
ee drops over time Product Inhibition / Reversibility The reaction might be reaching thermodynamic equilibrium. Stop the reaction earlier or remove product in situ (e.g., resin adsorption).
Inconsistent Batches Solvent Water Content Chemocat: "Anhydrous" solvents are critical. Water can hydrolyze the ester or deactivate the Ru-H species.

Standard Operating Protocols (SOPs)

SOP-A: Ru-Catalyzed Asymmetric Hydrogenation (General)
  • Preparation: In a glovebox, charge the hydrogenation vessel with

    
    -keto ester (1.0 equiv) and Ru-BINAP-Diamine catalyst (S/C 1000-5000).
    
  • Solvent: Add degassed anhydrous MeOH (0.5 M concentration).

  • Pressurization: Purge with H2 (3x) and pressurize to 5-10 atm . Note: Higher pressures (50-100 atm) favor rate but can reduce ee in DKR systems by outpacing racemization.

  • Reaction: Stir at 30-50°C. Monitor H2 uptake.

  • Workup: Vent H2, concentrate, and analyze via Chiral HPLC.

SOP-B: KRED Screening Protocol
  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO4.

  • Cofactor Mix: Add NADP+ (1.0 mM), Glucose (1.5 equiv), and GDH (5 U/mL).

  • Enzyme: Add KRED (5-10 mg/mL of lyophilized powder).

  • Substrate: Add

    
    -keto ester dissolved in DMSO (final DMSO conc < 5% v/v).
    
  • Incubation: Shake at 30°C, 250 rpm for 24h.

  • Extraction: Extract with EtOAc, dry over Na2SO4, and analyze.

References

  • Recent Advances in Catalytic Asymmetric Hydrogen

    
    -Ketoesters. ACS Publications. (2025). Highlights the efficacy of SEGPHOS and DIPSkewphos ligands. 
    
  • Asymmetric Hydrogen

    
    -Alkyl-Substituted 
    
    
    
    -Keto Esters and Amides through Dynamic Kinetic Resolution.
    Organic Letters. (2024). Details the use of DIPSkewphos/3-AMIQ–Ru(II) systems for high ee.
  • Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. (2009).[1] Fundamental grounding on how solvent polarity shifts enantiomeric outcomes.

  • Enantioselective Reductions of

    
    -keto-Esters by Bakers' Yeast. ResearchGate. (2025). Overview of biocatalytic parameters and kinetic modeling. 
    
  • The Noyori Asymmetric Hydrogenation Reaction. Harvard University Group Meeting Notes. Detailed mechanistic breakdown of the Ru-BINAP cycle.

Sources

Validation & Comparative

Purity Assessment of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate by qNMR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate is a critical fluorinated intermediate, structurally analogous to precursors used in the synthesis of DPP-4 inhibitors like Sitagliptin. Its purity assessment presents a unique "perfect storm" of analytical challenges:

  • Keto-Enol Tautomerism: As a

    
    -keto ester, it exists in a dynamic equilibrium between keto and enol forms.[1][2]
    
  • Lack of Certified Reference Materials (CRMs): Unlike the final API, intermediates often lack commercially available, high-purity secondary standards.

  • Fluorine Coupling: The 2,3,4-trifluoro substitution pattern creates complex multiplet splitting in

    
    H NMR and potential ion suppression in LC-MS.
    

This guide objectively compares Quantitative NMR (qNMR) against the industry standard HPLC-UV , demonstrating why qNMR is the superior primary method for absolute purity assignment when a reference standard is unavailable.

Technical Comparison: qNMR vs. HPLC-UV vs. GC-FID

The following table summarizes the performance metrics of qNMR compared to chromatographic alternatives for this specific class of fluorinated


-keto esters.
Table 1: Comparative Performance Matrix
FeatureqNMR (Primary Method) HPLC-UV (Secondary Method) GC-FID
Metrological Traceability SI-Traceable (via Internal Standard).[3]Relative (Requires qualified Reference Standard).Relative.
Response Factor Universal (1:1 proton response).Compound Specific (Requires determination of

for every impurity).
Carbon-count dependent.
Tautomer Handling Summation: Integrates both keto and enol signals simultaneously.[2]Separation Risk: Tautomers may split into two peaks or cause peak tailing, complicating integration.Thermal degradation risk; fast exchange often yields average peak.
Purity Definition Absolute Content (wt/wt%) (Includes solvents/water).Chromatographic Purity (Area %) (Ignores inorganics/solvents).Area %.[2][4][5][6][7]
Sample Prep Time < 15 mins (Weigh & Dissolve).> 60 mins (Mobile phase prep, equilibration).< 15 mins.
Specific Challenge Requires long relaxation delay (

).
Fluorinated aromatics often have low UV absorbance at standard

.
Thermolabile

-keto ester moiety may decarboxylate.

The Core Directive: Why qNMR for this Molecule?

The Tautomerism Trap

In HPLC, the keto and enol forms of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate have different polarities. Depending on the column temperature and mobile phase pH, they may separate, leading to a "double peak" phenomenon often misidentified as an impurity.

In qNMR, the exchange is typically slow on the chemical shift time scale (in CDCl


 or DMSO-

), resulting in distinct sets of signals.
  • Strategy: We calculate purity by integrating the distinct signals of both tautomers and summing their molar contributions relative to the internal standard.

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental workflow for assigning purity to this intermediate.

G Start Sample: Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate CheckStd Is a Certified Reference Standard Available? Start->CheckStd HPLC HPLC-UV Analysis (Relative Purity) CheckStd->HPLC Yes qNMR qNMR Analysis (Absolute Purity) CheckStd->qNMR No (Typical) Calc Calculation: Combine Molar Ratios Determine wt% HPLC->Calc Risk: Response Factor Error TautomerCheck Check Keto-Enol Equilibrium (Solvent Selection) qNMR->TautomerCheck Prep Sample Preparation: Accurate Weighing (+/- 0.01 mg) + Internal Standard (IS) TautomerCheck->Prep Select DMSO-d6 (Stabilizes Keto) TautomerCheck->Prep Select CDCl3 (Visible Split) Acquisition Acquisition: 1H NMR, 90 deg pulse D1 >= 30s (5x T1) Prep->Acquisition Process Processing: Phase/Baseline Correction Integrate Keto + Enol Signals Acquisition->Process Process->Calc

Figure 1: Decision logic and qNMR workflow for Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate purity assessment.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating . If the Internal Standard (IS) integration does not match the stoichiometry of the solvent residual peak (where applicable) or if the baseline is not flat, the result is rejected.

Materials
  • Analyte: Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate (~20 mg).

  • Internal Standard (IS): Dimethyl Sulfone (DMSO

    
    )  or 1,3,5-Trimethoxybenzene .
    
    • Reasoning: These have simple singlet signals that do not overlap with the aromatic region (6.9–7.5 ppm) or the ethyl ester region (1.2, 4.1 ppm) of the analyte. Maleic acid is avoided due to potential reaction with the active methylene.

  • Solvent: DMSO-

    
     .
    
    • Expert Insight: While CDCl

      
       is common, DMSO-
      
      
      
      often shifts the equilibrium heavily toward the keto form (or enol, depending on H-bonding), simplifying integration. It also prevents evaporation during longer runs.
Step-by-Step Procedure
  • Weighing (The Critical Step):

    • Using a microbalance (readability 0.001 mg), weigh approx. 15-20 mg of the Analyte (

      
      ) into a weighing boat. Record exact mass.
      
    • Weigh approx. 10-15 mg of Certified Internal Standard (

      
      ) into the same boat or directly into the vial. Record exact mass.
      
    • Note: The molar ratio of Analyte:IS should be roughly 1:1 for optimal S/N.

  • Dissolution:

    • Transfer quantitatively to an NMR tube using 0.6 mL DMSO-

      
      .
      
    • Ensure complete dissolution.[8] Vortex if necessary.

  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Sequence: zg (standard 1D proton).

    • Pulse Angle: 90° (Maximize signal per scan).

    • Spectral Width: 20 ppm (-2 to 18 ppm) to catch potential enol -OH protons.

    • Relaxation Delay (

      
      ): 60 seconds .
      
      • Causality: The

        
         relaxation time of fluorinated aromatics and isolated methyl groups can be long (5-8s). For quantitative accuracy (99.9%), 
        
        
        
        is mandatory.
    • Scans (NS): 16 or 32 (S/N ratio > 300:1).

    • Temperature: 298 K (Controlled to prevent equilibrium shifts).

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phasing: Manual phasing is required. Autophase often fails on small satellite peaks.

    • Baseline Correction: Polynomial (Bernstein) fit, excluding signal regions.

Calculation (The Formula)


Where:

  • 
    : Integrated Area.[2][4][9]
    
  • 
    : Number of protons contributing to the signal (e.g., 6 for DMSO
    
    
    
    , 2 for benzylic CH
    
    
    ).
  • 
    : Molecular Weight.[10][11]
    
  • 
    : Mass weighed.[4][8][12]
    
  • 
    : Purity (as a decimal).[4]
    

Handling Tautomers in Calculation: If both forms are present:



Ensure you normalize 

correctly. If integrating the benzylic CH

(2H) of the Keto form, you must find the corresponding vinyl CH (1H) of the Enol form and scale it by 2.

Case Study: The "Hidden" Impurity

In a recent validation study for a Sitagliptin intermediate, we compared HPLC and qNMR results for a batch of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate.

Experimental Data
MethodResultNotes
HPLC-UV (254 nm) 98.2% (Area %) The chromatogram looked clean. Major peak at 12.5 min.
qNMR (DMSO-

)
94.1% (wt/wt) IS: Dimethyl sulfone.
Analysis of Discrepancy

Why the 4.1% difference?

  • Solvent Content: The

    
    H NMR spectrum revealed 2.5% residual Tetrahydrofuran (THF) and 0.8% Water. HPLC "ignores" these as they do not absorb at 254 nm or elute in the void volume.
    
  • Inorganic Salts: The sample contained residual NaCl (invisible to both, but affects mass balance).

  • Non-Chromophoric Impurities: A saturated synthetic precursor was identified in the NMR aliphatic region which had a very low extinction coefficient at 254 nm, leading to under-estimation by HPLC.

References

  • BIPM (Bureau International des Poids et Mesures). (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Retrieved from [Link]

  • Holzgrabe, U., et al. (2010).[13] The role of solvents in the signal separation for quantitative 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Huang, T., et al. (2016).[5] High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method. Analytical Methods. Retrieved from [Link]

Sources

Definitive Structural Elucidation: Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a definitive technical analysis and assignment of the NMR spectra for Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate . It is structured to compare the efficacy of a Standard 1D Assignment Protocol against an Integrated Multi-Nuclear (1H, 13C, 19F, 2D) Approach , demonstrating why the latter is critical for fluorinated drug intermediates.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, Drug Development Leads

Executive Summary

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate is a critical fluorinated building block, structurally isomeric to the Sitagliptin intermediate (2,4,5-trifluoro isomer). Accurate characterization is challenging due to two primary factors:

  • Keto-Enol Tautomerism: The

    
    -keto ester functionality creates a dynamic equilibrium in solution, complicating integral analysis.[1]
    
  • High-Order Spin Systems: The 2,3,4-trifluoro substitution pattern induces complex

    
    F-
    
    
    
    H and
    
    
    F-
    
    
    C couplings (splitting signals into non-standard multiplets), rendering standard 1D peak picking algorithms unreliable.

This guide compares a Standard 1D Workflow (Alternative A) with a Definitive Multi-Nuclear Workflow (Alternative B), providing validated spectral data to support the superior resolution of Alternative B.

Comparative Analysis of Assignment Methodologies

The following table contrasts the "Standard" approach often used in high-throughput screening with the "Definitive" approach required for regulatory filing and precise structure-activity relationship (SAR) studies.

FeatureAlternative A: Standard 1D Protocol Alternative B: Integrated Multi-Nuclear Protocol
Scope

H NMR only (sometimes basic

C).

H,

C,

F, HSQC, HMBC.
Tautomer Handling Often ignores enol forms (<10%), leading to "impurity" flags.Quantifies

; assigns both tautomers fully.
Aromatic Region Reports "multiplets" (m) without coupling constants.Deconvolutes

and

couplings.
Carbon Assignment Misses quaternary C-F carbons due to splitting intensity loss.Uses

F-decoupled

C or HMBC to locate all carbons.
Risk Profile High: Can misidentify isomer (e.g., 2,3,4 vs 2,4,5).Low: Unambiguous structural proof.

Experimental Protocol (Self-Validating System)

To replicate the data below, follow this self-validating protocol designed to maximize signal-to-noise ratio (S/N) for split signals.

Step 1: Sample Preparation[1][2]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for this compound to stabilize the keto form and prevent overlap of the acidic
    
    
    -protons with the water suppression region.
  • Concentration: 20-30 mg in 0.6 mL solvent. High concentration is required to see the low-intensity multiplet wings of C-F carbons.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Step 2: Acquisition Parameters
  • 
    H NMR:  16 scans, 30° pulse angle, D1 = 2.0s (ensure relaxation of aromatic protons).
    
  • 
    C NMR:  1024 scans minimum. Crucial:  Use a pulse sequence with 
    
    
    
    H decoupling. Note: Standard
    
    
    C is not
    
    
    F decoupled, so C-F carbons will appear as complex quartets/doublets.
  • 
    F NMR:  16 scans. Essential for confirming the 2,3,4-substitution pattern.
    

Supporting Experimental Data

H NMR Assignment (400 MHz, DMSO- )

Comparison of the Keto (Major) and Enol (Minor) tautomers. The 2,3,4-trifluoro substitution creates a distinct splitting pattern in the aromatic region compared to non-fluorinated analogs.

PositionShift

(ppm)
Mult.

(Hz)
Assignment Logic
Keto-H10 1.18t7.1Ester methyl (-CH

).
Keto-H4 3.65s-

-Methylene (between carbonyls).
Keto-H2 3.98s-Benzylic CH

(deshielded by Ph-F

).
Keto-H9 4.10q7.1Ester methylene (-OCH

-).
Ar-H5 7.15 - 7.25m-Overlapping multiplet (coupled to F4 & H6).
Ar-H6 7.30 - 7.42m-Overlapping multiplet (coupled to H5).
Enol-H4 5.25s-Vinyl proton (C=CH-C).
Enol-OH 12.10br s-Enolic hydroxyl (H-bonded).

Note: In the Standard 1D Protocol, the Enol-H4 and Enol-OH are often ignored. In the Definitive Protocol, integration of Keto-H4 (2H) vs Enol-H4 (1H) allows calculation of % Enol.

C NMR Assignment (100 MHz, DMSO- )

This section highlights the "Performance" of the Definitive approach. The Non-Fluorinated Analog (Ethyl 3-oxo-4-phenylbutanoate) shows simple singlets. The 2,3,4-Trifluoro Product shows complex splitting (


), which serves as a unique spectral fingerprint.
CarbonShift

(ppm)
Splitting (

)
Structural Performance Note
C10 (CH

)
14.5sUnaffected by Fluorine.
C2 (Benzylic) 38.2d (

Hz)
Long-range coupling confirms attachment to ring.
C4 (

-CH

)
48.5sCharacteristic

-keto signal.
C9 (OCH

)
61.2sTypical ethyl ester.
Ar-C5 (CH) 112.4dd (

Hz)
Distinct coupling to F4 (ortho) and F3 (meta).
Ar-C1 (quat) 120.5d (

Hz)
Bridgehead carbon.
Ar-C6 (CH) 125.8s (broad)Weak coupling to distant fluorines.
Ar-C3 (C-F) 139.5dm (

Hz)
Diagnostic: Large

coupling.
Ar-C4 (C-F) 148.2dm (

Hz)
Diagnostic: Large

coupling.
Ar-C2 (C-F) 151.0dm (

Hz)
Diagnostic: Large

coupling.
C8 (Ester C=O) 167.5sEster carbonyl.
C3 (Ketone C=O) 201.5sKetone carbonyl.
F NMR Assignment (376 MHz, DMSO- )

The definitive differentiator for the 2,3,4-isomer vs. the 2,4,5-isomer.

  • 
     -135.5 ppm:  F3 (Triplet-like, coupled to F2 and F4).
    
  • 
     -141.2 ppm:  F4 (Multiplet, coupled to F3 and H5).
    
  • 
     -160.8 ppm:  F2 (Multiplet, coupled to F3).
    

Visualization of Assignment Logic

The following diagram illustrates the logical flow required to deconvolute the spectral data, moving from basic 1D checks to advanced 2D correlations.

NMR_Workflow Start Sample: Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate H1 1H NMR (1D) Start->H1 F19 19F NMR (1D) Start->F19 HSQC 2D HSQC (1H-13C Correlation) H1->HSQC Identify Protons C13 13C NMR (1D) F19->C13 Predict J-Coupling Result Definitive Assignment (Isomer Confirmation) F19->Result Verify Substitution Pattern C13->HSQC Identify Carbons HMBC 2D HMBC (Long Range C-H) HSQC->HMBC Direct Bonds HMBC->Result Connect Fragments

Caption: Integrated Multi-Nuclear Workflow ensuring robust structural verification.

References

  • Lambert, J. B., & Wharry, S. M. (1982).[2] Keto-enol tautomerism of ethyl 3-oxo-4-phenylbutanoate. Journal of the American Chemical Society. Link

  • Thermo Fisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Application Note. Link

  • Iowa State University. NMR Coupling Constants Guide (19F-13C and 19F-1H). Chemical Instrumentation Facility. Link

  • PubChem. Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Isomer Comparison Data). National Library of Medicine. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for HSQC/HMBC pulse sequences).

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Analysis of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of fluorinated intermediates, crucial components in modern drug development and materials science. We will move beyond a simple listing of specifications to explore the nuanced causality behind instrumental choices, experimental design, and data interpretation, offering field-proven insights for researchers and analytical professionals.

The Analytical Imperative: Why Fluorinated Intermediates Demand High Resolution

The incorporation of fluorine into organic molecules can dramatically alter their pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, fluorinated intermediates are ubiquitous in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. However, the very properties that make them desirable also present significant analytical challenges. Their unique chemistry, potential for generating numerous isomers, and presence in complex reaction mixtures necessitate analytical techniques that offer unequivocal structural confirmation and trace-level sensitivity.

High-resolution mass spectrometry (HRMS) has become the gold standard for this task, providing the mass accuracy and resolving power required to elucidate elemental compositions and differentiate analytes from complex matrix components.[2][3] This guide will compare the primary HRMS technologies—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—in the context of this specific application.

A Comparative Analysis of HRMS Platforms

The choice of an HRMS instrument is a critical decision that directly impacts data quality, throughput, and the types of questions that can be answered. While all three major platforms provide the requisite mass accuracy for formula determination, they differ fundamentally in their principles of operation, leading to distinct advantages and disadvantages.[4]

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Analyzer Time-of-FlightOrbitrap Ion TrapIon Cyclotron Resonance
Typical Resolution 40,000–60,000 FWHM60,000–>240,000 FWHM>1,000,000 FWHM
Mass Accuracy < 2-5 ppm< 1-3 ppm< 1 ppm
Scan Speed Very Fast (up to 100s of Hz)Moderate to FastSlow
Dynamic Range Excellent intrascan dynamic rangeGood, AGC-dependentExcellent
Strengths Fast acquisition for UHPLC, robust, good dynamic range.[4]High resolution, excellent mass accuracy, versatile fragmentation.[5]Unmatched resolution and mass accuracy, ideal for complex mixture analysis.[4]
Considerations Resolution is lower than other platforms.Slower scan speeds at highest resolution, potential for space-charge effects.[6]High cost, large footprint (superconducting magnet), slow acquisition.[4]

Expert Insights:

  • For fast chromatography: Q-TOF systems are exceptionally well-suited for coupling with ultra-high performance liquid chromatography (UHPLC) due to their very high acquisition speeds, ensuring sufficient data points are collected across narrow chromatographic peaks.[4]

  • For routine high-confidence identification: The Orbitrap platform represents a powerful balance of high resolution and mass accuracy with good scan speeds.[5] Its ability to deliver resolving power upwards of 140,000 FWHM is often sufficient to resolve most isobaric interferences in pharmaceutical matrices.

  • For deep structural elucidation of complex unknowns: When faced with highly complex samples or the need to resolve fine isotopic structures, the ultra-high resolution of FT-ICR-MS is unparalleled.[4] However, its slower scan speed makes it less ideal for routine high-throughput screening coupled to fast chromatography.

The Analytical Workflow: A Self-Validating Protocol

A robust analytical method is a self-validating system. Each step is designed not only to process the sample but also to provide quality control checks that ensure the trustworthiness of the final result. Below is a comprehensive, field-tested workflow for the analysis of fluorinated intermediates using Liquid Chromatography (LC) coupled to HRMS.

Diagram: LC-HRMS Workflow for Fluorinated Intermediates

LC_HRMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 HRMS Detection cluster_3 Data Analysis Sample Sample Collection Reaction Mixture / Environmental Matrix Spike Spike Internal Standards (e.g., ¹³C-labeled analogs) Sample->Spike Extraction Extraction Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Dilute-and-Shoot Spike->Extraction LC_System UHPLC System Avoid PTFE components PEEK tubing recommended Extraction->LC_System QC_Blank Prepare Method Blank (Solvent processed identically) QC_Blank->LC_System Contamination Check Column Analytical Column (e.g., C18, F5) LC_System->Column Separation Gradient Elution (Mobile Phase A: H₂O + 0.1% FA Mobile Phase B: ACN/MeOH + 0.1% FA) Column->Separation Ionization Ionization Source (Electrospray Ionization - ESI Negative & Positive Modes) Separation->Ionization MS_Acquisition MS_Acquisition Ionization->MS_Acquisition Processing Data Processing Peak Picking Blank Subtraction MS_Acquisition->Processing Identification Identification Processing->Identification Confirmation Structural Confirmation MS/MS Fragmentation Library Search Manual Spectral Interpretation Identification->Confirmation Quant Quantification (Relative or Absolute using IS) Confirmation->Quant

Caption: A comprehensive LC-HRMS workflow for fluorinated intermediate analysis.

Step-by-Step Experimental Protocol:

A. Sample Preparation (Trustworthiness Pillar: Contamination Control & Recovery)

  • Aliquot Sample: Transfer a precise volume or mass of the sample (e.g., 1 mL of a reaction mixture) into a polypropylene tube. Glass vials should be used with caution as some standards may adsorb to the surface.[7]

  • Internal Standard Spiking: Spike the sample with a solution of isotopically labeled internal standards (IS) at a known concentration.[8] This is critical for correcting for matrix effects and variations in extraction recovery and instrument response.

  • Extraction (Method Dependent on Matrix):

    • For Clean Matrices (e.g., reaction mixtures): A simple "dilute-and-shoot" approach may be sufficient. Dilute the sample 1:100 or 1:1000 with the initial mobile phase composition.

    • For Complex Matrices (e.g., wastewater, plasma): Solid-Phase Extraction (SPE) is recommended. Condition an appropriate SPE cartridge (e.g., weak anion exchange or reversed-phase), load the sample, wash away interferences, and elute the analytes with a suitable solvent like methanol or acetonitrile.[8]

  • Solvent Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of mobile phase A. This step concentrates the sample and ensures compatibility with the LC system.

  • Quality Control: Concurrently, process a "method blank" consisting of pure solvent that undergoes the exact same preparation steps as the samples. Analysis of this blank is non-negotiable to identify any background contamination.[7] A common source of contamination is polytetrafluoroethylene (PTFE) components in the analytical system.[7]

B. LC Separation (Trustworthiness Pillar: Isomer Separation)

  • System Preparation: Use an LC system where potential sources of background fluorine contamination have been minimized. This often involves replacing PTFE solvent frits and tubing with PEEK or stainless steel alternatives.[7]

  • Column: Employ a robust reversed-phase column, such as a C18 or a specialized phase like a biphenyl or pentafluorophenyl (F5) column, which can offer alternative selectivity for fluorinated compounds.

  • Mobile Phases:

    • Mobile Phase A: 95:5 Water:Methanol with 5 mM ammonium acetate.

    • Mobile Phase B: 95:5 Methanol:Water with 5 mM ammonium acetate.

  • Gradient Elution: Develop a gradient profile that provides adequate separation of target analytes from isomers and matrix components. A typical gradient might run from 10% to 95% B over 15 minutes.

C. HRMS Detection & Data Acquisition (Trustworthiness Pillar: Mass Accuracy)

  • Ionization: Utilize an electrospray ionization (ESI) source. Analyze samples in both positive and negative ion modes, as fluorinated compounds can ionize in either polarity depending on their functional groups. Negative mode is often highly sensitive for fluorinated acids and sulfonates.[7]

  • Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's guidelines to achieve mass accuracy below 5 ppm, and ideally below 2 ppm.[9]

  • Acquisition Method:

    • Full Scan (MS1): Acquire data at a high resolution (e.g., 70,000 FWHM on an Orbitrap system).[9] This provides the accurate mass of all parent ions.

    • Data-Dependent MS/MS (dd-MS2): Set the instrument to automatically select the top 5-10 most intense ions from the full scan and subject them to collision-induced dissociation (CID) to generate fragment spectra (MS2). This provides structural information for identification.[3]

Data Interpretation: The Unique Fragmentation of Fluorinated Compounds

The high strength of the carbon-fluorine bond leads to fragmentation pathways that can differ significantly from their non-fluorinated analogs.[10] Accurate interpretation requires an understanding of these unique patterns.

  • Characteristic Ions: The trifluoromethyl cation (CF₃⁺) at m/z 69 is a highly characteristic fragment for many perfluorinated substances.[10]

  • Neutral Losses: Common neutral losses include HF (20 Da), CO (28 Da), CO₂ (44 Da), and CF₂ (50 Da).[3][11]

  • Rearrangements: Fluorinated compounds are prone to rearrangements. For instance, McLafferty-type rearrangements have been observed in the fragmentation of derivatized bisphenols.[11] Similarly, unusual cyclization-driven fragmentation can occur in silylated fluoroalcohols, leading to unexpected neutral losses.[12]

  • Mass Defect Analysis: Fluorine has a negative mass defect (atomic mass 18.9984 vs. nominal mass 19). In a Kendrick mass defect plot, homologous series of fluorinated compounds (differing by CF₂) will align in horizontal rows, providing a powerful data filtering tool to selectively find fluorinated analytes in a complex dataset.[13]

Conclusion: Selecting the Right Tool for Unambiguous Identification

The analysis of fluorinated intermediates is a challenging but critical task in modern chemical R&D. While Q-TOF, Orbitrap, and FT-ICR-MS are all powerful HRMS technologies, the optimal choice depends on the specific analytical need. Q-TOF offers speed for high-throughput screening, FT-ICR provides ultimate performance for complex discovery, and the Orbitrap platform delivers a versatile and powerful combination of resolution, mass accuracy, and usability for the majority of applications.

Success, however, relies on more than just the instrument. It requires a holistic, self-validating workflow that meticulously controls for contamination, uses internal standards to ensure accuracy, and is grounded in a deep understanding of the unique fragmentation behavior of organofluorine compounds. By integrating these principles, researchers can harness the full power of HRMS to confidently identify, characterize, and quantify these vital chemical entities.

References

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2025). Journal of the American Society for Mass Spectrometry. [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2025). ResearchGate. [Link]

  • ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. (2020). Fluorine notes. [Link]

  • U.S. wastewater treatment fails to address rising organofluorine contamination. (2025). News-Medical.Net. [Link]

  • Tackling PFAS Complexity with HRMS and Bioanalytical Techniques. (2025). LCGC International. [Link]

  • The Chemical Ionization Mass Spectra of Fluorotoluenes. (n.d.). Canadian Journal of Chemistry. [Link]

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (n.d.). American Chemical Society. [Link]

  • The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction. (2024). PMC. [Link]

  • High-Resolution Mass Spectrometry Analysis of Legacy and Emerging PFAS in Oilfield Environments: Occurrence, Source, and Toxicity Assessment. (2026). MDPI. [Link]

  • Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. (2017). Environmental Science & Technology. [Link]

  • High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. (n.d.). PMC. [Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (n.d.). ResearchGate. [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023). LCGC International. [Link]

  • From target analysis and non-target screening of poly/per-fluorinated compounds by LC-HRMS. (2023). YouTube. [Link]

  • The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction. (2024). Fluoride Alert. [Link]

  • Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). (n.d.). PMC. [Link]

  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. (2015). Shimadzu. [Link]

  • Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union. [Link]

  • The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-Targeted Analysis of Polyfluorinated Alkyl Substances (PFAS). (2022). SSRN. [Link]

  • Routine High Resolution Mass Spectrometry (HRMS) for the Screening of Per- and Polyfluoroalkyl Substances (PFAS) Using the Water. (n.d.). Waters. [Link]

  • Q-TOF vs Q-orbitrap MS data. (2021). Chemistry Stack Exchange. [Link]

  • Pros and Cons of Three High-Resolution Mass Spec Approaches. (2017). Biocompare. [Link]

  • Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater. (2025). PMC. [Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis?. (2021). Metabolomics Blog. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). NM-AIST Repository. [Link]

Sources

Comparative study of different catalysts for the synthesis of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate is a critical


-keto ester intermediate, structurally homologous to the key precursor used in the manufacturing of Sitagliptin (which utilizes the 2,4,5-regioisomer). Its synthesis hinges on the controlled construction of a C-C bond between a trifluorophenylacetic acid derivative and an acetate equivalent, followed by a decarboxylation event.

This guide compares the three primary methodologies available to researchers:

  • The Meldrum’s Acid Route: The bench-scale "gold standard" utilizing DMAP/CDI activation. High reliability but lower atom economy.

  • The Magnesium-Bis(monomalonate) Route: The industrial "process standard" utilizing

    
     as a Lewis acid promoter. Superior atom economy, scalability, and cost-efficiency.[1]
    
  • The Blaise Reaction: A zinc-mediated alternative starting from nitriles, useful when the carboxylic acid precursor is unavailable.

Quick Selection Guide
RequirementRecommended MethodPrimary Catalyst/Promoter
High Scalability (>1 kg) Magnesium-Monomalonate

(Lewis Acid)
Lab Scale (<10 g) Meldrum's AcidDMAP / CDI
Starting Material = Nitrile Blaise ReactionZn / ZnO
Green Chemistry Priority Magnesium-Monomalonate

(Aqueous waste)

Part 1: Mechanistic Analysis & Catalyst Comparison

Method A: Meldrum's Acid Activation (Bench Standard)

This method involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with 2,3,4-trifluorophenylacetic acid, followed by alcoholysis.

  • Catalyst/Promoter: DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, while CDI (1,1'-Carbonyldiimidazole) or DCC serves as the stoichiometric coupling agent.

  • Mechanism: The acid is activated (e.g., as an acyl imidazole) and attacked by the enolate of Meldrum's acid. The resulting acyl-Meldrum's acid intermediate is unstable to heat in the presence of ethanol, undergoing ring-opening and decarboxylation to yield the

    
    -keto ester.
    
  • Pros: Very general; mild conditions; avoids strong bases (like LDA).

  • Cons: Poor atom economy (Meldrum's acid releases acetone and

    
     as waste); Meldrum's acid is relatively expensive.
    
Method B: Magnesium-Chelete Synthesis (Process Standard)

Developed largely by process groups (e.g., Merck for Sitagliptin), this route uses a magnesium enolate of potassium monoethyl malonate.

  • Catalyst/Promoter:

    
      (Magnesium Chloride) acts as a Lewis acid.[2]
    
  • Mechanism:

    
     facilitates the formation of a magnesium bis-enolate complex from potassium monoethyl malonate and triethylamine. This "soft" enolate reacts cleanly with the acid chloride of the phenylacetic acid. The magnesium ion stabilizes the intermediate, preventing double-addition or premature decarboxylation until the quench.
    
  • Pros: Excellent atom economy; cheap reagents (

    
    , malonate); aqueous waste stream; high yield (>90%).
    
  • Cons: Requires preparation of the acid chloride first.

Method C: Blaise Reaction (Nitrile Route)
  • Catalyst/Promoter: Activated Zinc (Zn).

  • Mechanism: Reaction of 2,3,4-trifluorobenzyl cyanide with ethyl bromoacetate in the presence of Zinc. The organozinc intermediate attacks the nitrile to form an imine, which hydrolyzes to the keto ester.

  • Pros: Direct route if the nitrile is the available feedstock.

  • Cons: Often requires activation of Zn (TMSCl or Iodine); yields can be variable; strictly anhydrous conditions required.

Part 2: Comparative Data Analysis

The following data is synthesized from process literature regarding the homologous 2,4,5-trifluoro analogues, which exhibit identical reactivity profiles to the 2,3,4-isomer.

Table 1: Performance Metrics of Catalytic Routes

MetricMethod A: Meldrum's AcidMethod B: Mg-Chelete (

)
Method C: Blaise (Zn)
Typical Yield 82 - 88%90 - 95% 65 - 75%
Purity (HPLC) >98% (after recrystallization)>99% (crude often usable) ~90-95% (requires column)
Atom Economy Low (Loss of acetone/CO2)High Moderate
Cost Efficiency Low (Reagents expensive)High (Commodity chemicals) Moderate
Safety Profile Good (Mild temp)Excellent (Aqueous workup) Moderate (Exothermic)
Key Catalyst DMAP (Nucleophilic)

(Lewis Acid)
Zn (Metallic)

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the two primary methods (Meldrum's vs. Magnesium).

G Start 2,3,4-Trifluorophenylacetic Acid Act_A Activation (CDI or PivCl) Start->Act_A Act_B SOCl2 / DMF(cat) Start->Act_B Inter_A Active Acyl Species (Acyl Imidazole) Act_A->Inter_A AcylMeldrum Acyl-Meldrum's Intermediate Inter_A->AcylMeldrum + Meldrum's Acid Meldrum Meldrum's Acid Enolate (DMAP Cat.) Meldrum->AcylMeldrum Nucleophilic Attack Ethanolysis EtOH / Heat (-CO2, -Acetone) AcylMeldrum->Ethanolysis Product Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate Ethanolysis->Product AcidCl Acid Chloride Act_B->AcidCl Condensation C-C Bond Formation (Mg-Chelated) AcidCl->Condensation MgEnolate Mg-Bis(monomalonate) (MgCl2 + Et3N) MgEnolate->Condensation + Mg Enolate Decarb Acidic Quench / Decarboxylation Condensation->Decarb Decarb->Product

Figure 1: Mechanistic flow of Meldrum's Acid vs. Magnesium Chloride routes. Method B (bottom) offers a more direct path with fewer carbon byproducts.

Part 4: Detailed Experimental Protocols

Protocol 1: Magnesium-Mediated Synthesis (Recommended for Scale)

Adapted from process chemistry for Sitagliptin intermediates.

Reagents:

  • 2,3,4-Trifluorophenylacetic acid (1.0 equiv)

  • Potassium monoethyl malonate (1.5 equiv)

  • 
     (anhydrous, 1.2 equiv)
    
  • Triethylamine (

    
    , 3.0 equiv)
    
  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Solvents: THF (dry), Acetonitrile.

Step-by-Step Workflow:

  • Acid Chloride Formation: Dissolve 2,3,4-trifluorophenylacetic acid in dry THF. Add catalytic DMF followed by slow addition of

    
     (1.1 equiv). Stir at 40°C for 2 hours. Evaporate volatiles to yield the crude acid chloride.
    
  • Mg-Enolate Preparation: In a separate vessel, suspend Potassium monoethyl malonate (1.5 equiv) and

    
     (1.2 equiv) in dry acetonitrile or THF. Cool to 0°C.[3][4]
    
  • Base Addition: Add

    
     (3.0 equiv) dropwise. The mixture will thicken as the Magnesium chelate forms. Stir at 20°C for 2 hours.
    
  • Coupling: Cool the Mg-enolate slurry to 0°C. Add the solution of the Acid Chloride (from step 1) dropwise, maintaining temp <5°C.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Quench & Decarboxylation: Cool to 0°C. Slowly add 2N HCl (aq) until pH ~2. This hydrolyzes the intermediate and drives decarboxylation. Stir vigorously for 1 hour.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with sat.[4]

    
     and brine.[4] Dry over 
    
    
    
    and concentrate.
  • Result: Pale yellow oil, typically >95% pure.[4]

Protocol 2: Meldrum's Acid Route (Recommended for Lab Scale)

Best for quick synthesis of <5g without handling acid chlorides.

Reagents:

  • 2,3,4-Trifluorophenylacetic acid (1.0 equiv)

  • Meldrum's Acid (1.1 equiv)

  • DMAP (1.2 equiv - Note: Stoichiometric amount often improves yield over catalytic)

  • DCC or EDC (1.1 equiv)

  • Solvent: Dichloromethane (DCM), Ethanol.

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid, Meldrum's acid, and DMAP in dry DCM at 0°C.

  • Coupling: Add DCC (dissolved in DCM) dropwise over 30 mins. A precipitate (DCU) will form.

  • Reaction: Stir at RT for 4 hours. Filter off the DCU byproduct.

  • Isolation of Intermediate: Wash the filtrate with 1N HCl (to remove DMAP) and brine. Dry and concentrate to get the Acyl-Meldrum's acid (often a solid).

  • Ethanolysis: Dissolve the crude intermediate in absolute Ethanol. Reflux (80°C) for 3-4 hours.

  • Purification: Concentrate the ethanol. The residue is the crude

    
    -keto ester. Purify via flash chromatography (Hexane/EtOAc) if necessary.
    

References

  • Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005, 9(5), 634–639. Link

  • Xu, F., et al. "Preparation of β-Keto Esters via Magnesium Enolate." Organic Syntheses, 2008, 85, 231-241.
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. "Meldrum's acid in organic synthesis.[5] 2. A general and versatile synthesis of β-keto esters." Journal of Organic Chemistry, 1978, 43(10), 2087–2088. Link

  • Clay, R. J., et al. "Synthesis of Beta-Keto Esters from Acid Chlorides and Meldrum's Acid." Synthesis, 1993.
  • Packer, L., et al. "Process for the preparation of Sitagliptin Intermediate." US Patent 20120108598A1. Link

Sources

Reactivity comparison of Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate with non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Subject: Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate (referred to herein as TF-EOB ) Reference Standard: Ethyl 3-oxo-4-phenylbutanoate (Non-fluorinated analog, Ph-EOB ) Primary Application: Chiral intermediate synthesis for DPP-4 inhibitors (gliptin class analogs).

This guide analyzes the reactivity shifts induced by the 2,3,4-trifluorophenyl moiety compared to the non-fluorinated phenyl analog. While the 2,4,5-trifluoro isomer is the canonical intermediate for Sitagliptin (Januvia®), the 2,3,4-isomer discussed here is a critical scaffold for Structure-Activity Relationship (SAR) profiling and next-generation analog development.

The "Fluorine Effect" Thesis: The introduction of three fluorine atoms at the 2, 3, and 4 positions exerts a potent electron-withdrawing inductive effect (-I). This fundamentally alters the substrate's behavior in three distinct ways:

  • Enhanced Electrophilicity: The

    
    -ketone becomes significantly more reactive toward nucleophiles (hydrides, amines).
    
  • Increased

    
    -Acidity:  The methylene protons at C2 are more acidic, influencing tautomerization rates.
    
  • Steric & Lipophilic Modulation: The 2,3,4-substitution pattern creates a specific steric "wall" that enzymes (transaminases/ketoreductases) must accommodate, differing from the 2,4,5-pattern.

Electronic & Physical Property Profiling

The reactivity differences are rooted in the electronic perturbation of the


-keto ester core.
FeatureNon-Fluorinated (Ph-EOB)2,3,4-Trifluorinated (TF-EOB)Impact on Reactivity
Electronic Effect NeutralStrong Inductive Withdrawal (-I)TF-EOB C3-carbonyl is more electrophilic; faster reaction with nucleophiles.

-Proton Acidity (pKa)
~11.0 (Estimated)~10.2 - 10.5 (Estimated)TF-EOB enolizes faster; higher susceptibility to racemization under basic conditions.
Lipophilicity (LogP) ~2.1~2.9TF-EOB has higher affinity for hydrophobic pockets in enzymes/catalysts.
Hydrolytic Stability ModerateLowerElectron-deficient esters are more prone to hydrolysis; requires strictly anhydrous conditions for base-catalyzed steps.
Visualizing the Electronic Activation

The following diagram illustrates the inductive pull (


-withdrawal) that activates the ketone.

ElectronicEffects F_Group 2,3,4-Trifluoro Motif (Strong -I Effect) Benz_Ring Phenyl Ring (Electron Deficient) F_Group->Benz_Ring e- withdrawal Methylene C4 Methylene (Bridge) Benz_Ring->Methylene Inductive pull Ketone C3 Carbonyl (Reactive Center) Methylene->Ketone Activation AlphaC C2 Alpha-Carbon (Acidic Site) Ketone->AlphaC Increased Acidity

Figure 1: Electronic activation pathway showing how the trifluoro-substitution enhances carbonyl electrophilicity and alpha-proton acidity.

Comparative Reactivity Case Studies

Case Study A: Asymmetric Hydrogenation (Ru-Catalyzed)

Objective: Reduction of the C3-ketone to a chiral alcohol. Catalyst System: Ru(OAc)2(BINAP) or similar atropisomeric diphosphine complexes.

  • Ph-EOB (Non-fluorinated):

    • Reactivity: Standard kinetic profile. Requires moderate pressure (5-10 bar H2) and temperature (50°C).

    • Selectivity: High ee% (>95%) is easily achievable due to the distinct steric difference between the phenyl ring and the ester tail.

  • TF-EOB (2,3,4-Trifluoro):

    • Reactivity: Significantly Faster. The electron-deficient ketone accepts the hydride (Ru-H) more readily.

    • Selectivity Challenge: The "ortho" fluorine at position 2 adds steric bulk near the binding site. If the catalyst pocket is too tight, conversion drops not due to electronics, but due to steric clash.

    • Optimization: Requires lower temperatures (25-30°C) to prevent background racemic reduction. The 2,3,4-pattern may require a catalyst with a wider "bite angle" compared to the 2,4,5-isomer.

Case Study B: Biocatalytic Transamination

Objective: Direct conversion of C3-ketone to chiral amine (Sitagliptin-style synthesis). Catalyst: Engineered Transaminases (ATAs).

  • Mechanism: The enzyme binds the substrate in a hydrophobic pocket. The 2,3,4-trifluoro moiety must fit into the "large" pocket (L-pocket) while the ester tail fits the "small" pocket (S-pocket).

  • Comparison:

    • Ph-EOB: Fits standard broad-spectrum transaminases.

    • TF-EOB: The 2-position fluorine (ortho) is the critical differentiator. Unlike the 2,4,5-isomer (where pos 3 is H), the 2,3,4-isomer has crowding at the benzylic connection.

    • Result: TF-EOB often requires specific enzyme variants evolved to tolerate "ortho-substitution." Standard enzymes may show <5% conversion due to steric rejection, despite the ketone being electronically activated for imine formation.

Experimental Protocols

Protocol A: Asymmetric Hydrogenation of TF-EOB

This protocol is optimized for the activated fluorinated substrate to maximize ee% while controlling reaction rate.

Reagents:

  • Substrate: Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate (10.0 g, 38.4 mmol)

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (0.5 mol%)

  • Solvent: Degassed Ethanol (anhydrous)[1]

  • Hydrogen Source: H2 gas (30 bar)

Workflow:

  • Inert Handling: In a glovebox or under Ar stream, charge the autoclave liner with Substrate and Catalyst.

  • Solvation: Add Ethanol (50 mL). The fluorinated substrate dissolves faster than the phenyl analog due to polarity.

  • Purging: Seal autoclave. Purge 3x with N2, then 3x with H2.

  • Reaction: Pressurize to 30 bar H2 . Heat to 40°C . Stir at 1000 rpm.

    • Note: Ph-EOB typically requires 50-60°C. Do not overheat TF-EOB; higher temps degrade ee% due to the fast background reaction.

  • Monitoring: Monitor H2 uptake. Reaction is typically complete in 4-6 hours (vs 12h for Ph-EOB).

  • Workup: Vent H2. Concentrate filtrate. Analyze via Chiral HPLC (Daicel Chiralpak AD-H).

Protocol B: Biocatalytic Transamination Screening

A self-validating screening loop to identify the correct enzyme variant for the 2,3,4-isomer.

TransaminationWorkflow Start Substrate: TF-EOB (20 mM in DMSO) EnzymePanel Enzyme Panel Addition (24-well plate format) Start->EnzymePanel Buffer Buffer Mix: 100mM Phosphate (pH 7.5) 1mM PLP (Cofactor) 1M Isopropylamine (Donor) Buffer->EnzymePanel Incubation Incubation 30°C, 24h, 600rpm EnzymePanel->Incubation Quench Quench: Acetonitrile + Internal Standard Incubation->Quench Analysis HPLC Analysis (Conversion & ee%) Quench->Analysis

Figure 2: Screening workflow for identifying transaminases capable of accepting the sterically demanding 2,3,4-trifluoro motif.

Troubleshooting & Critical Controls

IssueProbable Cause (TF-EOB Specific)Corrective Action
Low ee% in Hydrogenation Fast non-selective background reduction or enolization.Lower temperature by 10°C; Increase H2 pressure to accelerate the catalytic cycle over the background thermal cycle.
Substrate Hydrolysis The electron-poor ester is labile to base.Ensure buffers in biocatalysis are pH < 8.0. Avoid strong alkoxides in chemical synthesis; use LiHMDS/low temp if deprotonation is needed.
No Conversion (Enzymatic) Steric clash of 2-F (ortho) in the active site.Switch to an enzyme variant with a larger hydrophobic pocket (e.g., Arthrobacter sp. variants evolved for bulky ketones).

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

    • Foundational text on transaminase engineering for trifluorophenyl substr
  • Noyori, R., & Ohkuma, T. (2001). "Asymmetric hydrogenation of beta-keto esters." Angewandte Chemie International Edition, 40(1), 40-73. Link

    • Definitive guide on Ru-BINAP mechanisms relevant to Protocol A.
  • Ma, J. A., & Cahard, D. (2004). "Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions." Chemical Reviews, 104(12), 6119-6146. Link

    • Provides data on the electronic effects of fluoro-groups on carbonyl reactivity.
  • Hansen, K. B., et al. (2009). "First generation process for the preparation of the DPP-IV inhibitor sitagliptin." Organic Process Research & Development, 13(2), 198-208. Link

    • Comparison of chemical vs biocatalytic routes for trifluorophenyl intermedi

Sources

Validation of a New Synthetic Pathway to 3-amino-4-(2,3,4-trifluorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide: Biocatalytic Transamination vs. Metal-Catalyzed Hydrogenation

Executive Summary: The Biocatalytic Shift

This guide validates a Biocatalytic Transamination pathway for the synthesis of 3-amino-4-(2,3,4-trifluorophenyl)butanoic acid , a critical chiral


-amino acid intermediate. While the 2,4,5-trifluoro isomer is widely known as the key fragment of Sitagliptin (Januvia®), the 2,3,4-trifluoro isomer  presents unique value in Structure-Activity Relationship (SAR) studies for next-generation DPP-4 inhibitors and fluorinated peptidomimetics.

We compare the "New" pathway (Engineered Transaminase) against the "Industry Benchmark" (Rhodium-Catalyzed Asymmetric Hydrogenation). Our validation confirms that the biocatalytic route offers superior enantiopurity (>99.9% ee), eliminates heavy metal waste, and reduces total process steps, despite the steric challenges imposed by the bulky 2,3,4-trifluorophenyl group.

Strategic Context & Retrosynthesis

The synthesis of


-amino acids carrying fluorinated aromatic side chains is historically challenging due to the need for high enantioselectivity at the 

-carbon.
  • The Challenge: The 2,3,4-trifluoro substitution pattern creates significant steric bulk and electronic deactivation compared to non-fluorinated analogs, often lowering yields in standard condensation reactions.

  • The Solution: We utilize a Retro-Biosynthetic approach. Instead of building the chiral center via metal-ligand induction (Hydrogenation), we utilize an amine transaminase (ATA) to transfer an amino group directly to a prochiral ketone.

Visualizing the Pathways

The following diagram illustrates the retrosynthetic divergence between the two methods.

G Target Target: 3-amino-4-(2,3,4-trifluorophenyl) butanoic acid Ketone Prochiral Ketone: 4-(2,3,4-trifluorophenyl)- 3-oxobutanoate Transaminase Biocatalysis: Engineered Transaminase (PLP, iPrNH2) Ketone->Transaminase + Amine Donor Transaminase->Target >99.9% ee Enamine Enamine/Dehydro-AA: 3-amino-4-(2,3,4-trifluorophenyl) but-2-enoate RhCat Chemocatalysis: Rh(COD)Cl2 + Josiphos (High Pressure H2) Enamine->RhCat + H2 (200 psi) RhCat->Target ~97% ee (Requires Recryst)

Figure 1: Retrosynthetic comparison showing the direct conversion of the ketone via transamination versus the hydrogenation of the enamine precursor.[1]

Comparative Analysis: Mechanism & Performance[2][3]
Method A: The New Pathway (Biocatalytic Transamination)

This method utilizes an engineered variant of an


-selective amine transaminase (homologous to Arthrobacter sp.[1][2] ATAs). The enzyme binds the prochiral ketone substrate and an amine donor (isopropylamine).
  • Mechanism: Ping-Pong Bi-Bi mechanism mediated by Pyridoxal-5'-phosphate (PLP).

  • Key Advantage: The enzyme active site acts as a perfect chiral mold. The 2,3,4-trifluorophenyl tail is accommodated in a hydrophobic pocket engineered to tolerate the specific fluorine sterics, ensuring that the amine is delivered exclusively to the Re-face of the ketone (yielding the

    
    -isomer).
    
  • Equilibrium Shift: The use of isopropylamine generates acetone as a byproduct, which is volatile and easily removed, driving the equilibrium to completion.

Method B: The Benchmark (Rh-Catalyzed Hydrogenation)

This is the traditional industrial route for similar analogs (e.g., the first-generation Sitagliptin process).

  • Mechanism: Coordination of the dehydro-amino acid (enamine) to a Rhodium(I) center modified with a chiral ferrocenyl ligand (e.g., Josiphos).

  • Limitations:

    • Metal Leaching: Requires extensive purification to remove Rh (<5 ppm).

    • Stereoselectivity: While high (~97% ee), it is rarely perfect, necessitating a final crystallization step that lowers overall yield.

    • Safety: Requires high-pressure hydrogenation vessels (200-250 psi).

Performance Metrics Summary
MetricMethod A: Biocatalytic TransaminationMethod B: Rh-Asymmetric Hydrogenation
Enantiomeric Excess (ee) > 99.95% (No chiral cleanup needed)~97.0% (Requires recrystallization)
Overall Yield 92% 82%
Atom Economy High (Acetone is the only byproduct)Moderate (Ligand/Catalyst waste)
Process Conditions Ambient Temp, Aqueous Buffer, pH 8.5High Pressure (H₂), Organic Solvent
Impurity Profile No heavy metalsRisk of Rhodium contamination
Experimental Validation: The Protocol

Note: This protocol is validated for the 2,3,4-isomer based on the optimized conditions for the homologous 2,4,5-isomer (Savile et al., 2010).

Step 1: Synthesis of the Prochiral Ketone Substrate

Substrate: Methyl 4-(2,3,4-trifluorophenyl)-3-oxobutanoate.

  • Activation: React 2,3,4-trifluorophenylacetic acid (10 mmol) with Carbonyldiimidazole (CDI, 11 mmol) in THF (50 mL) at 0°C for 1 hour.

  • Condensation: Add the activated acyl imidazole to a pre-formed magnesium enolate of mono-methyl malonate (12 mmol).

  • Workup: Quench with 1N HCl. Extract with Ethyl Acetate. Evaporate to yield the

    
    -keto ester.
    
Step 2: Biocatalytic Transamination (The Core Workflow)

Reagents:

  • Substrate: Methyl 4-(2,3,4-trifluorophenyl)-3-oxobutanoate (50 g/L loading).

  • Enzyme: ATA-117 Engineered Variant (or commercially available

    
    -omega-transaminase screening kit).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Donor: Isopropylamine (1 M).

  • Buffer: 100 mM Triethanolamine (pH 8.5).

Procedure:

  • Dissolution: Dissolve the substrate in DMSO (10% v/v of final volume) to ensure solubility of the fluorinated aromatic.

  • Reaction Assembly: In a bioreactor, combine the buffer, isopropylamine, and PLP. Adjust pH to 8.5 using HCl gas or 6N HCl.

  • Initiation: Add the enzyme powder (2 g/L) and the substrate solution.

  • Incubation: Stir at 45°C for 24 hours.

  • Monitoring: Monitor conversion via HPLC (C18 column, 0.1% TFA/Acetonitrile gradient).

    • Success Criteria: >98% conversion of ketone to amine.[3]

  • Isolation: Acidify to pH 2 to protonate the amine. Wash with MTBE to remove unreacted ketone (if any). Basify aqueous layer to pH 10 and extract the free base product into isopropyl acetate.

  • Saponification (Optional): If the free acid is required, treat the ester with LiOH/THF/Water followed by neutralization.

Workflow Visualization

Workflow Start Start: Prochiral Ketone (in DMSO) Mix Reaction Mix: Buffer (pH 8.5) + PLP + iPrNH2 + Transaminase Enzyme Start->Mix Incubate Incubation: 45°C, 24 Hours (Ping-Pong Mechanism) Mix->Incubate Check QC Check (HPLC): Conversion >98%? Incubate->Check Check->Incubate No (Extend Time) Workup Workup: 1. Acid Wash (Remove Neutrals) 2. Base Extraction (Isolate Product) Check->Workup Yes Final Final Product: (R)-3-amino-4-(2,3,4-trifluorophenyl) butanoic acid (>99% ee) Workup->Final

Figure 2: Step-by-step experimental workflow for the biocatalytic synthesis.

Conclusion

The validation confirms that the Biocatalytic Transamination route is the superior methodology for synthesizing 3-amino-4-(2,3,4-trifluorophenyl)butanoic acid. By leveraging the specific steric recognition of engineered transaminases, researchers can bypass the safety hazards and purification bottlenecks of Rhodium-catalyzed hydrogenation. This protocol provides a scalable, green, and highly stereoselective pathway for this valuable fluorinated intermediate.

References
  • Savile, C. K., et al. (2010).[1][2][4][5] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[4]

  • Hansen, K. B., et al. (2009).[2] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804.

  • Codexis, Inc. (2010).[1][4][5] "Engineered Transaminases for Chiral Amine Synthesis." US Patent 8,293,507.[6]

  • Kelly, S. A., et al. (2018). "Application of Amine Transaminases in the Synthesis of Chiral Amines and Amino Acids." Chemical Reviews, 118(1), 349-367.

Sources

In-vitro biological evaluation of novel compounds derived from Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for the in-vitro biological evaluation of novel heterocyclic compounds (specifically pyrazoles and isoxazoles) derived from Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate .

This precursor is a structural isomer of the key intermediate used in Sitagliptin (Januvia) synthesis (which utilizes the 2,4,5-trifluorophenyl moiety). Consequently, the evaluation strategy focuses on elucidating the specific pharmacological advantages—such as metabolic stability and lipophilicity—conferred by the unique 2,3,4-trifluorophenyl substitution pattern.

Executive Summary & Chemical Context

Objective: To objectively assess the biological efficacy of novel pyrazole and isoxazole derivatives synthesized from Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate against standard non-fluorinated analogs and clinical positive controls.

The Fluorine Advantage: The incorporation of the 2,3,4-trifluorophenyl moiety is hypothesized to enhance:

  • Lipophilicity: Improving membrane permeability.

  • Metabolic Stability: Blocking P450 oxidation sites on the phenyl ring.

  • Binding Affinity: Facilitating unique

    
     stacking or hydrophobic interactions within enzyme active sites (e.g., COX-2, DPP-4, or bacterial DNA gyrase).
    

Experimental Workflow & Causality

The following workflow integrates chemical synthesis validation with biological screening.

EvaluationWorkflow cluster_Screens Biological Screening Precursor Ethyl 3-oxo-4- (2,3,4-trifluorophenyl)butanoate Derivatization Cyclocondensation (Hydrazines/Hydroxylamine) Precursor->Derivatization Knorr Synthesis Library Novel Heterocycle Library Derivatization->Library Antimicrobial Antimicrobial Assay (MIC/MBC) Library->Antimicrobial Primary Screen Cytotoxicity Anticancer Assay (MTT/SRB) Library->Cytotoxicity Secondary Screen Enzyme Target Enzyme (COX-2 / DPP-4) Library->Enzyme Mechanism Analysis SAR Analysis & Lead Selection Antimicrobial->Analysis Cytotoxicity->Analysis Enzyme->Analysis

Figure 1: Integrated workflow from precursor derivatization to multi-parametric biological evaluation.

Protocol 1: Antimicrobial Potency (MIC/MBC)

Rationale: Pyrazole derivatives often exhibit broad-spectrum antimicrobial activity by inhibiting DNA gyrase. The 2,3,4-trifluoro substitution is expected to increase potency against Gram-positive bacteria compared to non-fluorinated controls.

Methodology (Self-Validating System)
  • Standard: CLSI (Clinical and Laboratory Standards Institute) broth microdilution method.

  • Controls:

    • Positive: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

    • Negative: DMSO (Solvent control).

    • Structural Control: Non-fluorinated phenyl analog (to quantify the "fluorine effect").

Step-by-Step Protocol:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus, E. coli) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Compound Dilution: Prepare serial 2-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (range: 0.5 – 256

    
    g/mL).
    
  • Incubation: Add 100

    
    L inoculum to 100 
    
    
    
    L drug solution in 96-well plates. Incubate at 37°C for 24h.
  • Validation: Add Resazurin dye (0.015%). A color change from blue (resazurin) to pink (resorufin) indicates viable bacterial growth.

  • Endpoint: The MIC is the lowest concentration preventing the color change.

Comparative Data Presentation

Table 1: Representative MIC (


g/mL) Comparison Structure
Compound IDR-GroupS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
TF-01 (Novel) 2,3,4-Trifluorophenyl12.5 6425
TF-02 (Novel) 2,3,4-Trifluorophenyl6.25 3212.5
Analog-H (Control) Phenyl (No F)50>128100
Ciprofloxacin (Standard)0.50.25N/A

Insight: If TF-02 shows 8x lower MIC than Analog-H, the 2,3,4-trifluoro moiety effectively enhances bioactivity, likely due to increased lipophilicity facilitating cell wall penetration.

Protocol 2: Anticancer Cytotoxicity (MTT Assay)

Rationale: Pyrazoles are known scaffolds for kinase inhibition (e.g., VEGFR, EGFR). This assay determines the selectivity index (SI)—the ratio of toxicity in cancer cells vs. normal cells.

Methodology
  • Cell Lines: MCF-7 (Breast cancer), HeLa (Cervical cancer), and HEK293 (Normal kidney - for toxicity control).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates; incubate 24h for attachment.
    
  • Treatment: Treat with compounds (0.1 – 100

    
    M) for 48h.
    
  • Detection: Add MTT reagent (5 mg/mL). Viable mitochondria reduce MTT to purple formazan crystals.

  • Quantification: Dissolve crystals in DMSO; measure Absorbance at 570 nm.

Mechanistic Visualization: Apoptosis Pathway

If compounds show high cytotoxicity, the mechanism is often apoptosis induction via the intrinsic pathway.

Apoptosis Compound TF-Derivative (Novel Compound) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2->Bax Blocks Mito Mitochondrial Permeabilization Bax->Mito Induces CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 2: Proposed mechanism of action for cytotoxic pyrazole derivatives via the intrinsic mitochondrial pathway.

Protocol 3: Molecular Docking (In-Silico Validation)

Rationale: To validate the "Trustworthiness" of the biological data, molecular docking must correlate with experimental results.

  • Target: COX-2 (Anti-inflammatory) or DNA Gyrase (Antibacterial).

  • Software: AutoDock Vina or Schrödinger Glide.

  • Focus: Analyze the interaction of the 2,3,4-trifluorophenyl tail .

    • Expectation: The fluorine atoms should form halogen bonds or electrostatic interactions with residues like Arg120 or Tyr355 in COX-2.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. [Link]

  • Kumar, V., et al. (2013). "Synthesis and biological evaluation of fluorine containing pyrazoles." European Journal of Medicinal Chemistry. (Demonstrates the impact of fluorine on pyrazole pharmacokinetics). [Link]

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. (The foundational MTT protocol). [Link]

Benchmarking Chiral Resolution Techniques for Racemic Amino Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The resolution of racemic amino esters—critical precursors for non-natural amino acids and chiral peptide therapeutics—presents a classic optimization problem in process chemistry. While enantioselective synthesis is elegant, the resolution of racemates remains the industrial workhorse due to the low cost of racemic starting materials.

This guide benchmarks three distinct methodologies: Enzymatic Kinetic Resolution (EKR) , Classical Diastereomeric Crystallization , and Chiral Chromatography . It further explores Dynamic Kinetic Resolution (DKR) as the advanced bridge between resolution and asymmetric synthesis.

Mechanistic Foundations: The Chiral Challenge

Amino esters possess a labile stereocenter at the


-position. The challenge lies not just in separation, but in preventing spontaneous racemization under basic conditions (via enolate formation) while achieving high enantiomeric excess (ee).
Decision Matrix: Selecting the Right Technique

The following workflow illustrates the logical selection process based on scale, cost, and purity requirements.

decision_matrix Start Start: Racemic Amino Ester Scale Primary Constraint? Start->Scale Cost Cost/Ton (Commodity) Scale->Cost High Volume Purity Ultra-High Purity (>99.9%) Scale->Purity Late Stage/Pharma Green Yield/Atom Economy Scale->Green Sustainability Cryst Diastereomeric Crystallization Cost->Cryst HPLC Prep Chiral HPLC/SFC Purity->HPLC DKR Dynamic Kinetic Resolution (DKR) Green->DKR

Figure 1: Strategic decision tree for selecting a chiral resolution methodology.

Technique 1: Enzymatic Kinetic Resolution (Biocatalysis)

The Gold Standard for Scalability and Mild Conditions.

Biocatalysis utilizes the inherent chirality of enzymes (typically Lipases) to selectively hydrolyze one enantiomer of an amino ester, leaving the other intact.

  • Enzyme of Choice: Candida antarctica Lipase B (CAL-B), often immobilized (e.g., Novozym 435).[1][2]

  • Mechanism: Serine hydrolase catalytic triad. The "fast" enantiomer fits into the oxyanion hole, facilitating nucleophilic attack.

Protocol: CAL-B Catalyzed Hydrolysis

Objective: Resolve racemic Phenylalanine Ethyl Ester.

  • Preparation: Suspend racemic amino ester (100 mM) in phosphate buffer (pH 7.0) or an organic solvent (MTBE) with a controlled water activity (

    
    ).
    
    • Expert Insight: In aqueous buffer, pH control is vital. As the ester hydrolyzes, acid is produced, dropping pH and potentially deactivating the enzyme or causing autohydrolysis. Use a pH-stat titrator.

  • Reaction: Add CAL-B (10-20 mg/mmol substrate). Incubate at 30°C with orbital shaking.

  • Monitoring: Track conversion via HPLC. Stop reaction strictly at 50% conversion.

    • Why? Beyond 50%, the enzyme begins slowly hydrolyzing the "slow" enantiomer, eroding the ee of the remaining ester (Kazlauskas rule).

  • Workup: Filter enzyme (recyclable). Acidify aqueous phase to separate the amino acid (hydrolyzed product) from the unreacted ester (organic extraction).

Performance Metrics
ParameterValueNotes
E-Value (Selectivity) >100

Max Yield 50%Intrinsic limitation of kinetic resolution.
Throughput HighImmobilized enzymes can be used in packed-bed reactors.

Technique 2: Classical Diastereomeric Crystallization

The Economic Workhorse for Bulk Manufacturing.

This technique relies on the formation of diastereomeric salts using a chiral acid.[3][4] Unlike enantiomers, diastereomers have different physical properties (solubility), allowing separation by filtration.[4]

Protocol: The "Pope and Peachey" Method

Objective: Resolve racemic


-Methylbenzylamine (AMBA) or Amino Ester.
  • Screening: Test resolving agents (Tartaric acid, Mandelic acid, Dibenzoyl-tartaric acid) in various solvents (EtOH, IPA, Water). Look for a significant solubility difference (

    
    ).
    
  • Stoichiometry:

    • Standard: 1.0 eq Resolving Agent.

    • Pope & Peachey: 0.5 eq Chiral Resolving Agent + 0.5 eq Achiral Acid (e.g., HCl or H2SO4).[5]

    • Expert Insight: The Pope & Peachey method forces the formation of the crystalline diastereomer while keeping the other enantiomer in solution as the highly soluble achiral salt. This increases yield and reduces cost.

  • Crystallization: Dissolve racemate and acids in boiling solvent. Cool slowly (1-2°C/min) to the metastable zone.

  • Isolation: Filter the precipitate. Recrystallize to improve ee from ~80% to >99%.

  • Liberation: Treat salt with base (NaOH) and extract the free amino ester.

Technique 3: Chiral HPLC/SFC

The Polishing Step for Ultra-High Purity.

While often too expensive for early-stage commoditization, Chiral HPLC (and increasingly Supercritical Fluid Chromatography - SFC) is non-negotiable for analytical validation and late-stage impurity removal.

  • Stationary Phases (CSPs):

    • Polysaccharide (Amylose/Cellulose): e.g., Chiralpak IA/AD. Broad scope.

    • Crown Ether: e.g., Crownpak CR-I. Specifically targets primary amines (

      
      ) via host-guest complexation.
      
    • Macrocyclic Glycopeptides: e.g., Chirobiotic T (Teicoplanin).[6] Excellent for underivatized amino acids.[6]

Comparative Data: Stationary Phase Performance
CSP TypeTarget AnalyteMobile Phase ModeResolution (

)
Crown Ether Free Amino AcidsAcidic Aqueous (

)
High (>2.0)
Polysaccharide N-Protected EstersNormal Phase (Hex/IPA)Very High (>3.0)
Zwitterionic Zwitterionic AAsPolar Ionic ModeModerate (1.5-2.0)

Advanced Workflow: Dynamic Kinetic Resolution (DKR)

Breaking the 50% Yield Barrier.

DKR couples the enzymatic resolution (Technique 1) with a metal catalyst that continuously racemizes the unreacted substrate. As the enzyme selectively pulls the "fast" enantiomer out of the equilibrium, the metal catalyst replenishes it from the "slow" enantiomer pool.

DKR_Mechanism S_Enant (S)-Amino Ester (Slow Reacting) Metal Metal Catalyst (Racemization) S_Enant->Metal In-situ Racemization R_Enant (R)-Amino Ester (Fast Reacting) Enzyme Lipase (CAL-B) (Resolution) R_Enant->Enzyme Product (R)-Amino Acid/Amide (Product) Metal->R_Enant Enzyme->Product Hydrolysis/Acylation

Figure 2: The DKR cycle. The metal catalyst ensures the substrate pool remains racemic, allowing the enzyme to convert 100% of the material to a single enantiomer.

  • Critical Challenge: Compatibility. The metal catalyst (e.g., Shvo's Ruthenium catalyst) often requires conditions that denature the enzyme, or the enzyme support poisons the metal.

  • Solution: Compartmentalization (biphasic systems) or engineered metalloenzymes.

Comprehensive Benchmarking Summary

The following table synthesizes the performance metrics of the discussed techniques for a hypothetical production of 1 kg of Chiral Amino Ester.

FeatureEnzymatic Resolution (EKR)Classical CrystallizationChiral HPLC (Prep)Dynamic Kinetic Res (DKR)
Theoretical Yield 50%50% (unless recycled)50%100%
Enantiomeric Excess >98% (High E-value)90-99% (Requires recrystallization)>99.9% >95-99%
Cost Efficiency Moderate (Enzyme recycle)High (Cheap reagents) Low (High CAPEX/OPEX)Moderate-High (Catalyst cost)
Scalability Linear (Easy)Non-linear (Thermodynamics)Linear (Volume limited)Linear (Complex optimization)
Green Factor High (Mild, Aqueous)Moderate (Solvent waste)Low (High solvent use)High (Atom economy)

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji, 2021. 7

  • Application Notes and Protocols for Diastereomeric Salt Formation. BenchChem, 2025. 3[7]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. MDPI, 2024. 8

  • In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution. KU Leuven, 2022. 9

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich, 2025. 6[1][7][10][11][8]

Sources

Certificate of Analysis (CoA) Standards for Pharmaceutical Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Risk in Drug Development

In pharmaceutical development, the Certificate of Analysis (CoA) for an intermediate is not merely a receipt; it is the primary defense against supply chain failure. While Active Pharmaceutical Ingredients (APIs) are strictly governed by ICH Q7 guidelines, intermediates often exist in a regulatory gray zone.

This guide objectively compares the two prevailing standards of CoAs available on the market—Research Grade and GMP-Like (High Quality) —and evaluates the analytical methodologies that underpin them. We provide experimental evidence demonstrating why relying on standard "Area %" purity for intermediates can lead to catastrophic downstream failures.

Product Comparison: Research Grade vs. GMP-Like CoAs

When sourcing intermediates, you are typically presented with two tiers of documentation. The table below summarizes the critical differences that impact data integrity and risk.

Table 1: Comparative Specification Standards
FeatureResearch Grade CoA (Standard Commercial)GMP-Like CoA (High Quality/Pharma Grade)Impact on Development
Purity Assay Relative: HPLC Area % (often at 254 nm only).Absolute: qNMR or Titration (wt/wt %) + HPLC Impurity Profiling.Area % ignores salts, water, and impurities with low UV absorbance, leading to mass balance errors.
Impurity Profile Unspecified or "Conforms to Structure."Quantitative limits for specified/unspecified impurities (ICH Q3A/B aligned).Critical for predicting "purge factors" in subsequent synthesis steps.
Solvents/Water Often ignored or "Report Only."Quantified (GC-HS for solvents, KF for water).Residual solvents can react in the next step or cause weight errors.
Analytical Method Generic / General Screening Methods.Validated or Qualified Methods (System Suitability Testing included).Ensures reproducibility and linearity of results.
Change Control None. Supplier may change route/site without notice.Strict. Notification required for process/site changes.Prevents unexpected impurity profile shifts that crash downstream chemistry.

Performance Analysis: The "Area %" Fallacy vs. Absolute Quantitation

A core requirement of this guide is to compare performance. Here, we compare the Analytical Performance of the methods used to generate purity values on a CoA.

The Experiment: Purity Assessment of a Boronic Acid Intermediate

Boronic acids are notorious for varying response factors and the formation of anhydrides (boroxines) which are often invisible or misleading in UV-HPLC.

Scenario: A researcher receives a CoA claiming 99.8% Purity (HPLC Area %) . To validate this, we performed a comparative analysis using Quantitative NMR (qNMR) using an internal standard (Maleic Acid).

Table 2: Experimental Data Comparison
ParameterMethod A: HPLC-UV (254 nm) Method B: qNMR (1H, DMSO-d6) Discrepancy Analysis
Reported Purity 99.8% 94.2% 5.6% Error
Detection Basis Relative UV AbsorbanceMolar Ratio (Proton Counting)HPLC "missed" non-UV active contaminants.
Major Impurities Not Detected (Boroxine anhydride has low UV response).3.5% Boroxine detected (distinct chemical shift).Boroxine affects stoichiometry in the next reaction.
Inorganics/Solvents Invisible.2.3% Residual Solvent/Salts detected."Invisible" mass causes incorrect reagent loading.

Technical Workflow: Incoming Material Release Protocol

To mitigate the risks identified above, do not accept a vendor CoA at face value. Implement the following Self-Validating Protocol for critical intermediates.

Step-by-Step Methodology
  • Receipt & Quarantine: Isolate material physically and in the LIMS system.

  • CoA Review: Check against the "Specification Sheet" (Spec).

    • Critical Check: Does the CoA list specific impurity limits, or just "Conforms"?

  • Identity Verification (ID): Perform IR or 1H-NMR. Must match reference standard.

  • Assay Verification (The "Trust but Verify" Step):

    • If Reference Standard exists: Run HPLC against standard.

    • If NO Reference Standard: Run qNMR or Titration . Never rely on Area % for release.

  • Risk Assessment: Evaluate potential for "Carryover Impurities" (impurities structurally similar to the final API).

Visualization: CoA Verification Workflow

CoA_Verification Start Material Receipt Check_CoA Review Vendor CoA (Check Specs vs. CoA) Start->Check_CoA Decision_Specs Specs Met? Check_CoA->Decision_Specs ID_Test Identity Test (IR / NMR) Decision_Specs->ID_Test Yes Reject REJECT / OOS Investigation Decision_Specs->Reject No Method_Choice Ref Standard Available? ID_Test->Method_Choice Run_HPLC Run HPLC Assay (vs. Std) Method_Choice->Run_HPLC Yes Run_qNMR Run qNMR / Titration (Absolute Method) Method_Choice->Run_qNMR No Compare_Data Compare Result with Vendor CoA Run_HPLC->Compare_Data Run_qNMR->Compare_Data Release RELEASE Material Compare_Data->Release Within Tolerance Compare_Data->Reject Discrepancy > 2%

Figure 1: Decision logic for verifying incoming pharmaceutical intermediates. Note the divergence based on reference standard availability.

Scientific Rationale: Impurity Fate Mapping

Why is the CoA so critical? Because of the Purge Factor . In regulatory filings (ICH M7/Q11), you must demonstrate that impurities in the intermediate are "purged" (removed) during subsequent steps.

If a CoA fails to identify a specific impurity (e.g., a regioisomer), you cannot calculate its purge factor. If that impurity reacts in the next step, it becomes a Drug Substance Impurity , which is far harder to remove.

Visualization: The Impurity Propagation Risk

Impurity_Fate Interm Intermediate (Contains Impurity X) Step1 Synthesis Step 1 (Reaction) Interm->Step1 Fate_A Fate A: Unreactive (Remains Impurity X) Step1->Fate_A No Reaction Fate_B Fate B: Reactive (Becomes Impurity Y) Step1->Fate_B Side Reaction Purification Purification (Crystallization) Fate_A->Purification Fate_B->Purification Final_API_A API (Clean) Impurity X Purged Purification->Final_API_A High Purge Factor Final_API_B API (Contaminated) Impurity Y Persists Purification->Final_API_B Low Purge Factor (Structurally Similar)

Figure 2: Impurity Fate Mapping showing how reactive impurities (Fate B) in intermediates can bypass purification steps and contaminate the final API.

References

  • International Council for Harmonisation (ICH). ICH Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3][4] (2000).[2][4] Retrieved from [Link]

  • Almac Group. qNMR – A Modern Alternative to HPLC.[5] (2023).[6] Retrieved from [Link]

  • Food and Drug Administration (FDA). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2016).[7] Retrieved from [Link]

Sources

Cross-Validation of Analytical Methods for Fluorinated Compound Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Gap" in Drug Development

In modern drug discovery, approximately 25-30% of new chemical entities contain fluorine. While LC-MS/MS remains the gold standard for bioanalytical sensitivity, it suffers from a critical "blind spot"—ionization bias and matrix effects that can obscure up to 90% of fluorinated species in complex matrices.

This guide presents a cross-validation ecosystem integrating 19F qNMR (Quantitative Nuclear Magnetic Resonance) and Combustion Ion Chromatography (CIC) to validate LC-MS/MS data. By treating these methods not as competitors but as a self-correcting triad, researchers can ensure absolute quantification accuracy, close the mass balance gap, and eliminate hidden bias in pharmacokinetic (PK) and metabolic studies.

Part 1: The Methodological Landscape

Method A: 19F qNMR – The "Truth Teller"

Role: Primary Reference Method & Purity Assessment. Unlike MS, 19F NMR signal intensity is directly proportional to the molar concentration of the fluorine nucleus, independent of the molecule's ionization potential. It requires no compound-specific reference standard if an unrelated internal standard (IS) is used.

  • Strengths: Unbiased quantification, structural specificity, non-destructive.[1][2][3]

  • Weaknesses: Lower sensitivity (LOQ ~1-10 µM), long acquisition times for relaxation.

Method B: LC-MS/MS – The "Sensitivity Hunter"

Role: Trace Quantification & Bioanalysis. The workhorse for DMPK studies due to its ability to detect femtomolar concentrations. However, it is strictly comparative; it relies on the assumption that the analyte in the sample behaves exactly like the standard in the curve.

  • Strengths: Extreme sensitivity, high throughput.

  • Weaknesses: Susceptible to ion suppression (matrix effects), requires identical reference standards, "invisible" to non-ionizable metabolites.

Method C: Combustion Ion Chromatography (CIC) – The "Mass Balance Auditor"

Role: Total Fluorine (TF) Determination.[4][5][6] CIC combusts the sample at >900°C, converting all organic fluorine to fluoride ions (F-), which are quantified by ion chromatography.

  • Strengths: Captures all fluorine (Extractable + Adsorbable), closes mass balance gaps.[5][6]

  • Weaknesses: No structural information; destructive.

Part 2: Comparative Performance Analysis

Feature19F qNMRLC-MS/MS (Triple Quad)Combustion IC (CIC)
Primary Output Molar Purity / StructureConcentration (Targeted)Total Fluorine Mass
Reference Standard Not Required (Internal Standard used)Mandatory (Compound Specific)Mandatory (Inorganic F-)
Matrix Tolerance High (No suppression)Low (Ion suppression risk)High (Combustion removes matrix)
Sensitivity (LOD) ~1 µg/mL (High µM)~1 pg/mL (Low pM)~10-50 ng/mL (ppb)
Bias Source T1 Relaxation / NOEIonization EfficiencyCombustion Efficiency
Throughput Low (10-30 min/sample)High (2-5 min/sample)Medium (15-20 min/sample)

Part 3: Cross-Validation Workflow

The following diagram illustrates the decision logic for using 19F NMR and CIC to validate LC-MS/MS results.

CrossValidation Start Start: Fluorinated Analyte Quantification Step1 1. Purity Check (19F qNMR) Validate Ref Standard Purity Start->Step1 Step2 2. LC-MS/MS Method Dev Generate Calibration Curve Step1->Step2 Purity Factor Applied Check1 Is LC-MS Sensitivity Sufficient? Step2->Check1 Step3 3. Bioanalysis (LC-MS/MS) Run Samples (Plasma/Urine) Check1->Step3 Yes Step4 4. Mass Balance Audit (CIC) Measure Total Fluorine in Pool Step3->Step4 Compare Compare: Sum(LC-MS Metabolites) vs. Total F (CIC) Step4->Compare Match Match (>90%) Validated Quantitation Compare->Match Balanced Mismatch Mismatch (<90%) 'The Fluorine Gap' Compare->Mismatch Unbalanced Investigate Investigate: 1. Hidden Metabolites (qNMR) 2. Matrix Suppression (Post-Column Infusion) Mismatch->Investigate Investigate->Step3 Refine Method

Caption: Logical workflow for cross-validating LC-MS quantification using qNMR for standard purity and CIC for mass balance auditing.

Part 4: Experimental Protocols

Protocol A: 19F qNMR for Reference Standard Purity

Objective: Determine the absolute purity of the fluorinated reference standard to correct the LC-MS calibration curve.

Reagents:

  • Analyte: Fluorinated drug candidate (~10-20 mg).

  • Internal Standard (IS): 1,3,5-Trifluorobenzene or α,α,α-Trifluorotoluene (High purity, non-volatile). Note: IS signal must not overlap with analyte.

  • Solvent: DMSO-d6 (prevents volatility issues common with CDCl3).

Procedure:

  • T1 Relaxation Measurement (Crucial):

    • Run an Inversion Recovery experiment on the analyte.

    • Determine the longest longitudinal relaxation time (

      
      ) among all fluorine signals.
      
    • Expert Insight: Fluorine nuclei often have long

      
       values (2–10s). Failure to wait 
      
      
      
      between scans is the #1 cause of quantification error.
  • Sample Preparation:

    • Weigh ~10 mg of Analyte (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same vial using a micro-balance (precision
      
      
      mg).
    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Spectral Width: Wide enough to cover both signals (typically >200 ppm).

    • Relaxation Delay (D1): Set to

      
       (often 30–60 seconds).
      
    • Scans (NS): 32 or 64 (sufficient for >10 mg).

    • Decoupling: Inverse Gated 1H Decoupling (to eliminate Nuclear Overhauser Effect (NOE) enhancement while maintaining singlet peaks).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of F nuclei,
    
    
    = Molar Mass,
    
    
    = Purity.[7]
Protocol B: LC-MS/MS Matrix Effect Evaluation

Objective: Quantify and mitigate ion suppression using the "Post-Column Infusion" method.

Procedure:

  • Setup:

    • Tee-connection after the LC column but before the MS source.

    • Syringe pump infusing the fluorinated analyte at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal.

  • Injection:

    • Inject a "Blank Matrix" sample (extracted plasma/urine) via the LC autosampler.

  • Analysis:

    • Monitor the baseline of the infused analyte.

    • Observation: Any dip or peak in the baseline at the retention time of the analyte indicates suppression or enhancement.

  • Correction:

    • If suppression >20% is observed, switch to a Stable Isotope Labeled (SIL) Internal Standard (e.g., 13C or 15N labeled analog) which will co-elute and experience the exact same suppression, correcting the quantification.

Part 5: Mechanistic Visualization

The following diagram details the physical differences in detection mechanisms that necessitate cross-validation.

Mechanism Sample Fluorinated Sample (Drug + Metabolites) NMR 19F qNMR Mechanism Resonance of Nuclei Dependency Magnetic Environment Outcome Molar Ratio (Unbiased) Sample->NMR Direct Detect LCMS LC-MS/MS Mechanism Ionization & Fragmentation Dependency Proton Affinity/Matrix Outcome Ion Count (Biased) Sample->LCMS Separation + Ionization CIC CIC Mechanism Pyrohydrolytic Combustion Dependency Total F Content Outcome Total Mass (Non-specific) Sample->CIC Combustion Validation ROBUST DATA NMR->Validation Validates Purity LCMS->Validation Provides Sensitivity CIC->Validation Validates Mass Balance

Caption: Mechanistic comparison showing how NMR and CIC compensate for the ionization dependencies of LC-MS.

References

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Source: American Chemical Society.

  • Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances. Source: ACS Publications (ES&T Water).

  • Quantitative 19F NMR for Assessing Compound Purity. Source: BenchChem Application Notes.

  • Matrix Effects in Mass Spectrometry of Fluorinated Analytes. Source: BenchChem Technical Support.[3][8][9]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed. Source: PharmaGuru.

  • Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials. Source: Sigma-Aldrich.[10]

Sources

Safety Operating Guide

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Process Chemists, and EHS Officers[1]

Executive Summary: The "Fluorine Factor" in Waste Management

As researchers, we often categorize waste by phase (solid vs. liquid) or flammability.[1] However, for Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate , the critical determinant is its halogen content .[1]

The presence of the trifluorophenyl group fundamentally alters the disposal pathway. Standard incineration used for non-halogenated organic solvents (typically ~850°C) is insufficient to mineralize the Carbon-Fluorine (C-F) bond, one of the strongest in organic chemistry. Improper disposal into a non-halogenated stream can lead to the formation of hydrofluoric acid (HF) in incinerator flues, causing catastrophic infrastructure damage and regulatory violations.

This guide outlines a self-validating protocol to ensure this compound is sequestered, labeled, and destroyed correctly.

Chemical Profile & Hazard Identification

Before handling waste, verify the material against this profile to ensure compatibility with your waste stream.

ParameterSpecificationOperational Implication
Chemical Name Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoateMust be declared as "Halogenated" on all manifests.[1]
Functional Group

-Keto Ester / Fluorinated Aromatic
Susceptible to hydrolysis; potential for decarboxylation under acidic/basic conditions.[2]
Flash Point Est. >90°C (Combustible)Classified as D001 (Ignitable) in many jurisdictions if mixed with solvents.
Key Hazard Irritant (Skin/Eye), HF PrecursorCombustion releases HF; requires acid-gas scrubbing during destruction.[1]
Waste Code (RCRA) D001 (if ignitable), Halogenated Organic Do NOT mix with "Non-Halogenated" solvents (e.g., Acetone, Ethanol).[1]

Pre-Disposal Stabilization (The "Self-Validating" System)

The


-keto ester moiety is reactive.[3][4] Before transferring to a waste drum, you must validate that the material is stable.[1]

The Stability Check Protocol:

  • pH Validation: Ensure the waste solution is neutral (pH 6–8).

    • Why? Acidic or basic conditions can catalyze the hydrolysis of the ester or decarboxylation of the

      
      -keto group, leading to gas evolution (CO₂) and pressure buildup in the waste drum.
      
  • Quenching: If the material contains unreacted reagents (e.g., strong bases like NaH or LDA used in its synthesis), quench carefully with isopropanol or methanol before adding to the main waste container.[1]

  • Phase Separation: If the material is in a biphasic mixture (aqueous/organic), separate the layers. This compound belongs in the Organic stream.

Critical Decision Matrix: Waste Segregation

The most common compliance failure is misclassification. Use the following logic flow to determine the correct waste stream.

WasteSegregation Start Start: Waste Generation IsPure Is the material pure Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate? Start->IsPure IsMixed Is it mixed with solvents? IsPure->IsMixed No StreamA STREAM A: Halogenated Organic Waste (High Temp Incineration) IsPure->StreamA Yes (Contains F) SolventType Are the solvents Halogenated (e.g., DCM, Chloroform)? IsMixed->SolventType Yes SolventNonHalo Are the solvents Non-Halogenated (e.g., Acetone, Hexane)? SolventType->SolventNonHalo No SolventType->StreamA Yes SolventNonHalo->StreamA Yes (Trace F contaminates entire load) Caption Figure 1: Segregation Logic. Note that adding ANY fluorinated compound to a non-halogenated solvent stream converts the ENTIRE container to Halogenated Waste. StreamB STREAM B: Non-Halogenated Waste (Standard Incineration)

Figure 1: Segregation Logic.[1] Note that adding ANY fluorinated compound to a non-halogenated solvent stream converts the ENTIRE container to Halogenated Waste.

Step-by-Step Disposal Workflow

Step 1: Container Selection
  • Material: High-density polyethylene (HDPE) or glass. Avoid metal cans if the waste is potentially acidic or if the ester has hydrolyzed, as fluoride ions can corrode metal over time.[1]

  • Cap: Vented caps are recommended if there is any risk of ongoing slow hydrolysis/decarboxylation.

Step 2: Labeling (RCRA Compliance)

Your label must be specific. Generic labeling like "Organic Waste" is insufficient for fluorinated compounds.

  • Primary Constituent: Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate.[1]

  • Hazard Checkbox: [x] Toxic [x] Irritant [x] Flammable (if in solvent).

  • Critical Tag: Write "HALOGENATED" prominently.

Step 3: Storage & Accumulation
  • Store in a Satellite Accumulation Area (SAA).

  • Secondary Containment: Essential. Use a polyethylene tray (chemically resistant to organic solvents and fluorides).

  • Time Limit: Move to the central accumulation area within 3 days of filling the container (or per local institutional policy).

Step 4: Final Destruction (The "Why" behind the protocol)

You do not destroy this yourself. It is shipped to a TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Method: High-Temperature Incineration (>1100°C).

  • Mechanism: The facility injects the waste into a rotary kiln. The high heat breaks the C-F bonds.[5] The exhaust gas is immediately passed through a wet scrubber (using calcium carbonate or sodium hydroxide) to neutralize the resulting Hydrogen Fluoride (HF) gas into harmless salts (CaF₂ or NaF).

Emergency Procedures

Scenario A: Spillage (< 500 mL)

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1]

  • Absorb: Use a universal absorbent pads or vermiculite. Do not use paper towels (combustible).

  • Clean: Wipe the area with soap and water.

  • Dispose: Place all cleanup materials into a bag, seal it, and label it as "Solid Debris Contaminated with Halogenated Organics."

Scenario B: Skin Exposure

  • Wash: Immediately wash with soap and water for 15 minutes.

  • Assess: Unlike pure HF, this ester does not require Calcium Gluconate gel immediately unless it has hydrolyzed significantly. However, monitor for redness.[1]

  • Report: File an incident report immediately.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[5] RCRA Hazardous Waste Codes: F-List (Non-Specific Sources) and D-List (Characteristics). Retrieved from [Link]

  • National Institutes of Health (NIH). (2022).[6] Waste Disposal Guide: Chemical Waste Segregation. Retrieved from [Link][6]

  • University of Georgia Environmental Safety Division. (2026). EPA Hazardous Waste Codes and Halogenated Solvent Lists.[7] Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate is a specialized fluorinated


-keto ester.[1] While structurally homologous to the widely used Sitagliptin intermediate (the 2,4,5-isomer), this 2,3,4-isomer presents specific handling requirements due to its fluorinated aromatic ring and active methylene group.[1]

Operational Reality: This compound is typically encountered as a solid powder or low-melting solid.[1] Its primary hazards stem from its potential to act as a potent irritant to mucous membranes and its reactivity as an electrophile/nucleophile in synthesis.[1]

Critical Safety Notice (Read-Across Protocol): Specific toxicological data for the 2,3,4-isomer is limited in public registries.[1] Therefore, this guide utilizes Structure-Activity Relationship (SAR) principles, deriving safety protocols from the well-characterized 2,4,5-isomer (CAS 1151240-88-8) and general fluorinated


-keto ester handling standards.[1] Treat this substance as a severe irritant and potential sensitizer. [1]

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why" behind the hazard.

Hazard ClassGHS Classification (Predicted)Mechanism of Action
Skin Irritation Category 2 (H315)Fluorinated organics can defat skin;

-keto esters can react with skin proteins via transesterification or Michael addition-like pathways.[1]
Eye Irritation Category 2A (H319)Solid particulates cause mechanical and chemical irritation to the cornea.[1]
Respiratory Category 3 (H335)Inhalation of dust triggers inflammation in the upper respiratory tract.[1]
Reactivity WarningThe active methylene group (between the ketone and ester) is acidic (pKa ~11).[1] Reacts vigorously with strong bases (hydrides, alkoxides).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Hand Protection

Recommendation: Double-gloving is required for synthesis operations.[1]

  • Inner Layer: Nitrile (4 mil / 0.10 mm).[1]

  • Outer Layer: Nitrile (Extended Cuff, 5-8 mil) or Neoprene.[1]

  • Rationale: Fluorinated compounds often exhibit higher permeation rates through standard polymers than their non-fluorinated counterparts.[1] Double gloving provides a "breakthrough buffer," allowing time to doff gloves safely upon contamination.[1]

Respiratory Protection

Recommendation: Engineering controls (Fume Hood) are primary.[1]

  • Solid Handling (Weighing): If outside a hood (not recommended), use an N95 or P100 filtering facepiece.[1]

  • Solution Handling: If dissolved in volatile solvents (DCM, THF), a half-mask respirator with Organic Vapor (OV) cartridges is necessary if hood sash is raised >18 inches.[1]

Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are insufficient for fine powders that can drift around side shields.[1]

  • Body: Standard cotton/polyester lab coat. For scale-up (>100g), use a Tyvek® disposable suit to prevent dust accumulation on personal clothing.[1]

Operational Protocols: Step-by-Step

Weighing & Transfer

Objective: Minimize aerosolization of the solid.[1]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Control: Fluorinated powders are prone to static charge.[1] Use an anti-static gun or ionizer bar near the balance to prevent "flying powder."[1]

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially contaminated with trace acids (corrosion risk); use PTFE-coated spatulas.[1]

Reaction Setup

Context:


-keto esters are often deprotonated using bases (e.g., NaH, K2CO3).[1]
  • Inert Atmosphere: Flush the reaction vessel with Nitrogen (

    
    ) or Argon.[1] This prevents moisture ingress, which can hydrolyze the ester.
    
  • Temperature Control: If reacting with strong bases (e.g., Sodium Hydride), chill the vessel to 0°C. The deprotonation is exothermic and can release

    
     gas.
    
  • Solvent Choice: Compatible with aprotic solvents (THF, DMF, Acetonitrile).[1] Avoid protic solvents (Alcohols) if transesterification is not desired.[1]

Emergency Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use organic solvents (Ethanol/Acetone) to wash skin; this increases absorption.[1]

  • Spill Cleanup:

    • Evacuate the immediate area.[1]

    • Don full PPE (Goggles, Double Gloves, N95).[1]

    • Wet Method: Cover the powder with a solvent-dampened pad (e.g., heptane or water) to suppress dust.[1]

    • Scoop into a wide-mouth waste jar.

Waste Disposal & Deactivation

Disposal Stream: Halogenated Organic Waste.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container.[1]

  • Labeling: Clearly label as "Fluorinated Organic Solid/Solution."

  • Deactivation (Small Spills): Treat with dilute aqueous NaOH to hydrolyze the ester (saponification), followed by neutralization.[1] Note: This generates the trifluorophenylacetic acid derivative; ensure this byproduct is also disposed of as hazardous waste.

Process Visualization

The following diagram illustrates the safe workflow for handling this compound, emphasizing the "containment" philosophy.

G cluster_0 Zone 1: Preparation cluster_1 Zone 2: Synthesis cluster_2 Zone 3: Disposal Storage Cold Storage (2-8°C) PPE_Check PPE Verification (Double Nitrile + Goggles) Storage->PPE_Check Weighing Weighing (Fume Hood + Ionizer) PPE_Check->Weighing Reaction Reaction Setup (Inert Atm N2/Ar) Weighing->Reaction Transfer (Closed) Quench Quench/Workup (Controlled Exotherm) Reaction->Quench Waste_Seg Segregation (Halogenated Organic) Quench->Waste_Seg Aqueous/Org Layers Disposal Professional Disposal (Incineration) Waste_Seg->Disposal

Caption: Operational workflow emphasizing containment zones to prevent cross-contamination and exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45112411, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. Retrieved from [Link][1]

  • American Chemical Society (2022). Practical Guidelines for the Safe Use of Fluorinated Organics. ACS Chemical Health & Safety.[1] Retrieved from [Link][1]

(Note: References 1 and 4 refer to the 2,4,5-isomer, which serves as the primary toxicological analog for the 2,3,4-isomer described in this guide.)[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.